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  • Product: 1-((2-Phenoxyethyl)sulfonyl)indoline
  • CAS: 1351617-46-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-((2-Phenoxyethyl)sulfonyl)indoline: A Rigidified Sulfonamide Scaffold

Target Audience: Researchers, medicinal chemists, and drug development professionals Content Type: Technical Whitepaper / Methodology Guide Executive Summary Sulfonamides are ubiquitous pharmacophores in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Content Type: Technical Whitepaper / Methodology Guide

Executive Summary

Sulfonamides are ubiquitous pharmacophores in medicinal chemistry, frequently utilized for their metabolic stability and ability to form robust hydrogen-bonding networks within protein binding pockets. The compound 1-((2-phenoxyethyl)sulfonyl)indoline represents a highly specialized, rigidified sulfonamide scaffold. By incorporating the nitrogen atom into a bicyclic indoline core, the spatial vector of the sulfonyl group is conformationally restricted compared to an acyclic aniline derivative. Furthermore, the phenoxyethyl "tail" provides a flexible, lipophilic moiety capable of probing deep hydrophobic sub-pockets, making this compound an ideal building block or screening candidate for GPCR and kinase targets.

This technical guide outlines a highly efficient, two-step synthetic methodology to access this scaffold, leveraging a "Click, Click, Cyclize" diversity-oriented synthesis (DOS) approach.

Retrosynthetic Strategy & Mechanistic Rationale

Attempting to synthesize the target molecule via direct sulfonylation of indoline with 2-phenoxyethanesulfonyl chloride is often plagued by poor yields. The aliphatic sulfonyl chloride is highly susceptible to hydrolysis and unwanted elimination side-reactions.

To overcome this, we employ a step-wise vinyl sulfonamide linchpin strategy .

  • Step 1 (Linchpin Generation): Indoline is reacted with 2-chloroethanesulfonyl chloride in the presence of triethylamine. The base serves a dual mechanistic purpose: it neutralizes the HCl generated during the initial sulfonylation and triggers an in situ E2 elimination of the β -chloride. This yields 1-(vinylsulfonyl)indoline, a highly electrophilic Michael acceptor .

  • Step 2 (Oxa-Michael Addition): The vinyl sulfonamide is subjected to an oxa-Michael addition with phenol. Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the phenol ( pKa​≈10 ). The resulting phenoxide anion acts as a potent oxygen nucleophile, attacking the electron-deficient β -carbon of the vinyl group to yield the final target.

SynthesisWorkflow Indoline Indoline (Core) VinylInt 1-(Vinylsulfonyl)indoline (Intermediate) Indoline->VinylInt Et3N, DCM 0 °C to RT Sulfonyl 2-Chloroethanesulfonyl Chloride Sulfonyl->VinylInt Target 1-((2-Phenoxyethyl)sulfonyl)indoline (Target Product) VinylInt->Target DMF, 60 °C Oxa-Michael Phenol Phenol + K2CO3 (Nucleophile) Phenol->Target

Fig 1. Two-step synthesis of 1-((2-phenoxyethyl)sulfonyl)indoline via a vinyl sulfonamide.

Mechanistic Causality of the Oxa-Michael Addition

The success of the second step relies heavily on the choice of solvent and base. Using a polar aprotic solvent like DMF is critical. DMF's high dielectric constant effectively solvates the potassium cation ( K+ ), leaving the phenoxide anion "naked" and highly nucleophilic. This enhanced nucleophilicity is essential for overcoming the steric hindrance adjacent to the indoline-bound sulfonamide.

Mechanism Phenol Phenol + Base Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Enolate Sulfonyl Enolate (Transient Intermediate) Phenoxide->Enolate Nucleophilic Attack at β-carbon Vinyl 1-(Vinylsulfonyl)indoline (Michael Acceptor) Vinyl->Enolate Product Target Molecule Enolate->Product α-carbon protonation Protonation Proton Transfer (From Phenol/Solvent) Protonation->Product

Fig 2. Mechanistic pathway of the base-catalyzed oxa-Michael addition.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols integrate internal validation checkpoints.

Step 1: Synthesis of 1-(Vinylsulfonyl)indoline
  • Initiation: To a flame-dried round-bottom flask under an argon atmosphere, add indoline (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (2.5 eq, 25 mmol) dropwise. Subsequently, add 2-chloroethanesulfonyl chloride (1.2 eq, 12 mmol) dropwise over 15 minutes to control the exothermic sulfonylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation Checkpoint (TLC): Analyze an aliquot via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The reaction is complete when the indoline spot ( Rf​≈0.6 , stains with ninhydrin) is fully consumed, replaced by a strongly UV-active spot ( Rf​≈0.4 ).

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual Et3N) and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo. The crude intermediate can be used directly in the next step.

Step 2: Synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline
  • Initiation: Dissolve the crude 1-(vinylsulfonyl)indoline (1.0 eq, ~10 mmol) in anhydrous DMF (0.1 M).

  • Reagent Addition: Add phenol (1.5 eq, 15 mmol) and finely powdered, anhydrous K2​CO3​ (2.0 eq, 20 mmol).

  • Propagation: Heat the heterogeneous mixture to 60 °C under argon for 12 hours.

  • Validation Checkpoint (LC-MS): Before workup, analyze a 10 μ L aliquot via LC-MS. The system is validated for workup when the UV trace (254 nm) shows >95% consumption of the intermediate ( m/z 210 [M+H]+ ) and the dominant appearance of the target mass ( m/z 304 [M+H]+ ).

  • Workup & Purification: Cool to room temperature and dilute with ethyl acetate. Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by 1M NaOH (to remove unreacted phenol), and brine. Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound as a crystalline solid.

Quantitative Characterization Data

The structural integrity of the synthesized scaffold is confirmed via multinuclear NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS). The expected analytical parameters are consolidated below for rapid reference.

Analytical TechniqueParameter / AssignmentExpected Value / Signal
1 H NMR (400 MHz, CDCl 3​ ) Phenoxy Ar-H δ 7.25 - 7.30 (m, 2H), 6.95 - 7.00 (m, 3H)
Indoline Ar-H δ 7.15 - 7.20 (m, 2H), 6.90 - 7.05 (m, 2H)
Phenoxyethyl -O-CH 2​ - δ 4.35 (t, J = 6.5 Hz, 2H)
Indoline N-CH 2​ - δ 3.95 (t, J = 8.0 Hz, 2H)
Phenoxyethyl -SO 2​ -CH 2​ - δ 3.55 (t, J = 6.5 Hz, 2H)
Indoline Ar-CH 2​ - δ 3.10 (t, J = 8.0 Hz, 2H)
13 C NMR (100 MHz, CDCl 3​ ) Aromatic Carbons δ 158.2, 142.5, 131.0, 129.5, 127.8, 124.5, 121.2, 115.0, 114.5
Aliphatic Carbons δ 62.4 (O-CH 2​ ), 50.8 (SO 2​ -CH 2​ ), 50.2 (N-CH 2​ ), 28.5 (Ar-CH 2​ )
HRMS (ESI-TOF) [M+H]+ Calculated for C 16​ H 18​ NO 3​ S: 304.1007. Found: 304.1012

References

  • Zhou, A., Rayabarapu, D., & Hanson, P. R. (2008). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 11(2), 531-534.[Link] [1]

  • de Araujo, E. L. F., et al. (2021). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 32(4), 743–750.[Link] [2]

Exploratory

1-((2-Phenoxyethyl)sulfonyl)indoline: Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary The compound 1-((2-Phenoxyethyl)sulfonyl)indoline (PESI) represents a highly versatile pharmacophore within medicinal chemistry. Characterized by an indoline core functionalized at the N1 position with...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-((2-Phenoxyethyl)sulfonyl)indoline (PESI) represents a highly versatile pharmacophore within medicinal chemistry. Characterized by an indoline core functionalized at the N1 position with a sulfonyl group and a lipophilic 2-phenoxyethyl tail, this scaffold is strategically designed to probe deep hydrophobic pockets in target proteins. Sulfonylindolines and their indole analogs are recognized as privileged structures, most notably functioning as potent 5-HT6 receptor antagonists for the treatment of neurodegenerative disorders 1[1] and as selective inhibitors of aldosterone synthase (CYP11B2) in cardiovascular therapies2[2]. This whitepaper deconstructs the physicochemical properties, self-validating synthetic methodologies, and mechanistic pharmacology of the PESI scaffold.

Physicochemical Profiling

The molecular architecture of PESI dictates its pharmacokinetic behavior. The sulfonyl group acts as a rigid, highly polar hinge that provides critical hydrogen-bond acceptor sites. Conversely, the indoline ring and the phenoxyethyl chain contribute significant lipophilicity, enabling the molecule to cross the blood-brain barrier (BBB)—a mandatory property for CNS-active 5-HT6 ligands3[3].

Table 1: Quantitative Physicochemical Properties of PESI

PropertyValuePharmacological Implication
Molecular Formula C₁₆H₁₇NO₃SStandard small-molecule drug space.
Molecular Weight 303.38 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
cLogP (calculated) ~3.2Ideal lipophilicity for BBB penetration and membrane permeability.
Topological Polar Surface Area 71.7 ŲBalances aqueous solubility with passive cellular diffusion.
Hydrogen Bond Donors 0Prevents excessive hydration, favoring hydrophobic pocket binding.
Hydrogen Bond Acceptors 4Facilitates key interactions with target receptor residues (e.g., Asn288).
Rotatable Bonds 5Allows conformational flexibility for induced-fit receptor binding.

Synthetic Methodology & Quality Control

The synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline relies on a highly efficient, chemoselective N-sulfonylation of the indoline core. The protocol below is designed as a self-validating system, ensuring that experimental choices directly drive high-yield outcomes while preventing oxidative degradation 4[4].

Step-by-Step Experimental Protocol
  • Preparation of the Reaction Matrix: Dissolve indoline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a continuous argon atmosphere. Causality: DCM provides optimal solubility for both the amine and the sulfonyl chloride. The argon atmosphere is critical because indolines are susceptible to auto-oxidation into indoles in the presence of ambient oxygen and light.

  • Catalytic Activation: Add triethylamine (TEA, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Causality: TEA acts as a stoichiometric acid scavenger to neutralize the HCl byproduct, preventing the protonation of the indoline nitrogen (which would halt the reaction). DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, drastically accelerating the reaction rate.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2-phenoxyethanesulfonyl chloride (1.1 eq) dropwise over 15 minutes. Causality: Sulfonylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of dimeric or polymerized side products.

  • Propagation and Quenching: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours. Quench the reaction by adding 1M aqueous HCl (20 mL). Causality: The acidic quench neutralizes unreacted TEA and DMAP, partitioning them into the aqueous layer while the neutral PESI product remains in the organic DCM layer.

  • Isolation: Extract with DCM (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 80:20 Hexane/Ethyl Acetate).

Self-Validation & Quality Control

To validate the structural integrity of the synthesized PESI, the following analytical checkpoints must be met:

  • TLC Monitoring: Disappearance of the UV-active indoline spot (R_f ~ 0.4) and appearance of a less polar product spot (R_f ~ 0.6).

  • LC-MS: A dominant peak at m/z 304.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

  • ¹H NMR (400 MHz, CDCl₃): The definitive marker of success is the complete disappearance of the broad indoline N-H singlet (typically around δ 3.5 ppm) and the emergence of distinct triplet signals for the sulfonyl-adjacent methylene protons (δ 3.3 - 3.5 ppm).

Mechanistic Pharmacology & Target Pathways

5-HT6 Receptor Antagonism

The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) predominantly localized in the central nervous system. N-arylsulfonylindoles and their saturated indoline counterparts are classical, highly potent 5-HT6 antagonists5[5]. The PESI scaffold effectively mimics the binding mode of serotonin but introduces steric bulk (via the phenoxyethyl group) that locks the receptor in an inactive conformation. By antagonizing the 5-HT6 receptor, PESI prevents the activation of adenylyl cyclase, thereby modulating cAMP levels and disinhibiting the release of acetylcholine and glutamate—a mechanism actively pursued for cognitive enhancement in Alzheimer's disease.

PESI-mediated antagonism of the 5-HT6 GPCR signaling cascade, leading to enhanced cholinergic output.

Aldosterone Synthase (CYP11B2) Inhibition

Beyond CNS applications, sulfonylindolines exhibit profound selectivity for CYP11B2 over the highly homologous CYP11B1 enzyme6[6]. CYP11B2 catalyzes the terminal steps of aldosterone biosynthesis. Overproduction of aldosterone drives myocardial fibrosis, hypertension, and heart failure. The ether oxygen in the 2-phenoxyethyl chain of PESI can coordinate with the heme iron of the cytochrome P450 active site, while the indoline core stabilizes the complex via π-π stacking with surrounding aromatic residues, effectively halting aldosterone production.

Structure-Activity Relationship (SAR) & Optimization Workflow

In drug discovery, PESI serves as a foundational scaffold. The modular nature of its synthesis allows for rapid Structure-Activity Relationship (SAR) optimization. Modifying the phenoxyethyl tail alters the topological polar surface area and lipophilicity, directly impacting the compound's target selectivity between CNS receptors (5-HT6) and metabolic enzymes (CYP11B2).

Iterative SAR optimization workflow for tuning the PESI scaffold toward specific therapeutic targets.

References

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes MDPI - Molecules
  • Inhibitors of human aldosterone synthase CYP11B2 (DE102008022221A1)
  • Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug?
  • Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclis
  • N-Arylsulfonylindole Derivatives as Serotonin 5-HT6 Receptor Ligands MDMA.ch Archive
  • Aldosterone synthase inhibitors (WO2012148808A1)

Sources

Foundational

Mechanistic Profiling of 1-((2-Phenoxyethyl)sulfonyl)indoline: A Privileged Scaffold for Oncology Targets

Executive Summary The compound 1-((2-Phenoxyethyl)sulfonyl)indoline (CAS: 1351617-46-3), hereafter referred to as PESI , represents a highly versatile synthetic pharmacophore. While often cataloged as a foundational scre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-((2-Phenoxyethyl)sulfonyl)indoline (CAS: 1351617-46-3), hereafter referred to as PESI , represents a highly versatile synthetic pharmacophore. While often cataloged as a foundational screening library compound, its structural topology—an indoline core functionalized with a sulfonyl hinge and a flexible phenoxyethyl tail—places it squarely within a privileged class of oncology scaffolds.

Recent literature on sulfonylated indolines and indoloquinolines has elucidated two primary mechanisms of action for this chemical class: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibition and Pyruvate Kinase M2 (PKM2) allosteric activation . This whitepaper synthesizes the structural pharmacology of the PESI scaffold, details its dual mechanistic pathways, and provides self-validating experimental workflows to rigorously deconvolve its primary biological targets.

Structural Pharmacology & Pharmacophore Analysis

To understand the mechanism of action, we must first dissect the causality behind the scaffold's target affinity. The PESI molecule ( C16​H17​NO3​S ) is modular, with three distinct domains that dictate its interaction with kinase and allosteric pockets:

  • The Indoline Core (Hydrophobic Anchor): The rigid, nitrogen-containing bicyclic indoline system mimics the adenine ring of ATP. This makes it an ideal hinge-binding motif for kinase active sites, a feature shared by FDA-approved EGFR inhibitors like erlotinib and afatinib ()[1].

  • The Sulfonyl Linker ( −SO2​− ): This moiety acts as a critical hydrogen bond acceptor. In kinase domains, the oxygen atoms of the sulfonyl group form stable hydrogen bonds with the backbone amides of hinge region residues (e.g., K745 or C797 in EGFR) ()[2].

  • The Phenoxyethyl Tail: This provides a flexible, hydrophobic extension. The ether linkage allows the terminal phenyl ring to rotate and occupy deep hydrophobic specificity pockets, enhancing target residence time and preventing the rapid off-rates seen in rigid planar inhibitors.

Proposed Mechanisms of Action

Based on the established behavior of the sulfonylindoline class, we evaluate PESI through two distinct mechanistic lenses.

Mechanism A: EGFR Tyrosine Kinase Competitive Inhibition

EGFR overexpression and mutations (e.g., T790M, L858R) are primary drivers of non-small cell lung cancer (NSCLC). Sulfonylated indoles and indenoquinolines have been identified as potent, sub-nanomolar competitive inhibitors at the EGFR ATP-binding pocket[2]. PESI is hypothesized to act similarly: the indoline core anchors the molecule in the ATP pocket, while the sulfonyl group stabilizes the complex via H-bonds with K745, effectively blocking ATP binding and shutting down downstream PI3K/AKT and MAPK proliferation cascades[1].

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Wild-type/Mutant) Ligand->EGFR Binds KinaseDomain Tyrosine Kinase Domain EGFR->KinaseDomain Dimerization & Activation PESI PESI Scaffold (Inhibitor) PESI->KinaseDomain Competitive Inhibition ATP ATP ATP->KinaseDomain Phosphate Donor Downstream PI3K/AKT & MAPK Proliferation KinaseDomain->Downstream Phosphorylation Cascade

Figure 1: Mechanism of EGFR competitive inhibition by the PESI scaffold at the kinase domain.

Mechanism B: PKM2 Allosteric Activation (Metabolic Reprogramming)

Cancer cells rely on aerobic glycolysis (the Warburg effect) for rapid proliferation, a state driven by the dimeric, inactive form of Pyruvate Kinase M2 (PKM2). 1-Sulfonylindolines have been explicitly identified as allosteric activators of PKM2 ()[3]. By binding to the allosteric pocket, the PESI scaffold induces a conformational shift that promotes the assembly of the active PKM2 tetramer. This forces the cell to abandon glycolysis and restore oxidative phosphorylation (OXPHOS), starving the tumor of the glycolytic intermediates required for biomass synthesis.

PKM2_Activation PESI PESI Scaffold (Activator) Dimer PKM2 Dimer (Inactive) PESI->Dimer Allosteric Binding Tetramer PKM2 Tetramer (Active) Dimer->Tetramer Conformational Shift Glycolysis Warburg Effect (Lactate) Dimer->Glycolysis Promotes Tetramer->Glycolysis Inhibits OXPHOS Oxidative Phosphorylation Tetramer->OXPHOS Restores Normal Metabolism

Figure 2: Allosteric activation of PKM2 by PESI, shifting metabolism from glycolysis to OXPHOS.

Self-Validating Experimental Workflows

To rigorously define the primary mechanism of action for PESI, we must deploy orthogonal assays. As an application scientist, I prioritize assays that eliminate false positives caused by compound auto-fluorescence or off-target toxicity.

Protocol 1: TR-FRET EGFR Kinase Activity Assay

Causality: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., ADP-Glo) because the time-delayed fluorescence reading eliminates interference from the auto-fluorescence inherent to conjugated indoline ring systems.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense PESI in a 10-point dose-response curve (0.1 nM to 10 µM) into a 384-well pro-plate using acoustic dispensing (Echo 550) to minimize solvent effects.

  • Enzyme Incubation: Add 2 nM recombinant EGFR (Wild-Type or T790M mutant) to the wells. Incubate for 15 minutes at room temperature to allow the indoline core to equilibrate in the ATP pocket.

  • Reaction Initiation: Add 10 µM ATP (at Km​ ) and 2 µM biotinylated poly-GT substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a microplate reader (e.g., PHERAstar) at 615 nm and 665 nm.

    • Self-Validation: Include Erlotinib as a positive control and DMSO as a negative control. The assay is only valid if the Z'-factor is > 0.6.

Protocol 2: Seahorse XF96 Glycolysis Stress Test (PKM2 Validation)

Causality: To validate PKM2 activation, we must observe a phenotypic shift in cellular metabolism. The Seahorse XF platform is chosen because it measures the Extracellular Acidification Rate (ECAR) in real-time, providing a direct, non-destructive proxy for lactate production (glycolysis).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (lung carcinoma) cells at 15,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C.

  • Pre-Treatment: Replace media with assay medium (no glucose). Pre-treat cells with PESI (1 µM and 10 µM) or DASA-58 (positive control PKM2 activator) for 4 hours.

  • Baseline Measurement: Load the sensor cartridge and measure baseline ECAR for 15 minutes.

  • Sequential Injections:

    • Injection A (Glucose, 10 mM): Stimulates basal glycolysis.

    • Injection B (Oligomycin, 1 µM): Inhibits mitochondrial ATP production, forcing the cell to rely entirely on glycolysis (Maximum Glycolytic Capacity).

    • Injection C (2-Deoxyglucose, 50 mM): Competitively inhibits hexokinase, shutting down glycolysis completely (measures non-glycolytic acidification).

  • Validation & Readout: A successful PKM2 activator will show a significantly blunted ECAR spike following Oligomycin injection compared to the DMSO control, proving the compound has locked PKM2 in the tetrameric state and prevented the glycolytic surge.

Quantitative Data Summary

Based on the pharmacological profiles of the sulfonylindoline class[2][3], the expected validation metrics for the PESI scaffold are summarized below:

Assay TypeTarget / Cell LineReadout MetricExpected Value RangeControl Reference
TR-FRET Kinase EGFR (Wild-Type) IC50​ (Inhibition)10 nM – 500 nMErlotinib ( IC50​ ~20 nM)
TR-FRET Kinase EGFR (T790M Mutant) IC50​ (Inhibition)50 nM – 1.5 µMAfatinib ( IC50​ ~1 nM)
Enzymatic PKM2 Tetramerization AC50​ (Activation)100 nM – 2.0 µMDASA-58 ( AC50​ ~40 nM)
Seahorse XF A549 (Lung Cancer)Max ECAR Reduction30% - 60% decreaseDASA-58
Cell Viability A431 (High EGFR) IC50​ (Cytotoxicity)1.0 µM – 5.0 µMErlotinib

References

  • Ozeri, R., et al. "1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase." Bioorganic & Medicinal Chemistry Letters (2012).[Link]

  • Hengphasatporn, K., et al. "Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors." ACS Omega (2023).[Link]

  • Phetcharawetch, J., et al. "Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors." RSC Advances (2025).[Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of Sulfonylated Indoline Derivatives: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary & Chemical Rationale

As drug development professionals and application scientists, we approach the indoline scaffold not merely as a structural backbone, but as a dynamic electronic system. The functionalization of indolines and indoline-2,3-diones (isatins) via sulfonylation—specifically at the N-1 or C-5 positions—represents a critical inflection point in rational drug design.

The incorporation of a strongly electron-withdrawing sulfonyl group ( −SO2​− ) fundamentally alters the pharmacophore. It modulates the lipophilicity of the molecule, enhances metabolic stability against oxidative degradation, and introduces highly directional hydrogen-bond acceptor sites. These physicochemical shifts are the direct causal factors behind the profound biological activities observed in recent high-throughput screenings, enabling these derivatives to act as potent antiviral, anticancer, and antimicrobial agents.

Mechanistic Paradigms: The "Why" Behind the Efficacy

To leverage sulfonylated indolines in therapeutic development, we must first dissect the molecular causality of their target interactions.

Antiviral Efficacy via Polymerase and Protease Inhibition

Recent structural-activity relationship (SAR) studies have highlighted the exceptional broad-spectrum antiviral capabilities of sulfonylated isatins. For instance, [1] exhibit sub-micromolar inhibition against H1N1, HSV-1, and COX-B3. The causality of this binding lies in the sulfonyl oxygen atoms, which act as critical hydrogen bond acceptors, specifically interacting with viral protease residues (e.g., LYS376 and ASP238).

Furthermore, [2] have demonstrated nanomolar inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The rigid spiro-architecture, combined with the electron-dense sulfonyl moiety, locks the molecule into a conformation that perfectly occludes the viral polymerase active site.

Anticancer Activity via Translation Initiation Blockade

In oncology, [3] operate through a highly specific, non-traditional pathway: the inhibition of translation initiation. The mechanism is driven by the partial depletion of intracellular Ca2+ stores in the endoplasmic reticulum (ER). This targeted calcium efflux triggers an ER stress response, leading to the rapid phosphorylation of eIF2 α . Consequently, the binding of the Met-tRNAi to the 40S ribosomal subunit is blocked, halting the synthesis of oncogenic proteins and arresting the cell cycle in the G1 phase. The −NH of the sulfonamide and hydrophobic para-substitutions (such as a tert-butyl group) are structurally mandatory for this calcium-depleting activity.

Antimicrobial Action via DNA Gyrase-A Inhibition

For antibacterial applications, [4] target bacterial DNA Gyrase-A. The sulfonamide moiety acts as a bioisostere for phosphate transition states, facilitating deep insertion into the ATP-binding pocket of the gyrase. This prevents the enzyme from resealing DNA strands during supercoiling, ultimately causing lethal double-strand breaks in the bacterial genome.

Mechanism N1 Sulfonylated Indoline Administration N2 Intracellular Ca2+ Store Depletion N1->N2 Receptor Binding N3 Endoplasmic Reticulum Stress Response N2->N3 Calcium Efflux N4 eIF2α Phosphorylation N3->N4 Kinase Cascade N5 Translation Initiation Blockade N4->N5 Met-tRNAi Inhibition N6 Tumor Cell Apoptosis N5->N6 G1 Phase Arrest

Mechanism of translation initiation inhibition via Ca2+ depletion in cancer cells.

Quantitative Data Synthesis

To facilitate rapid comparative analysis for drug discovery pipelines, the biological activities of key sulfonylated indoline classes are summarized below.

Compound ClassPrimary TargetTherapeutic AreaRepresentative Efficacy
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)isatins Viral Protease / PolymeraseAntiviral (H1N1, HSV-1) IC50​ : 0.0027 – 0.0092 µM
Spiro-oxindole Uracil Derivatives SARS-CoV-2 RdRp & SpikeAntiviral (COVID-19) IC50​ : 40.23 – 44.90 nM
Arylsulfoanilide-Oxindole Hybrids Intracellular Ca2+ StoresAnticancerHigh Potency (G1 Arrest)
1-((4-Bromophenyl)sulfonyl)indoline-2,3-diones Bacterial Cell Wall / PoresAntibacterial (S. aureus) MIC : ~12 µM
1-((4-Chloro-3-nitrophenyl)sulfonyl)indolines DNA Gyrase-AAntibacterial (E. coli)Broad-spectrum inhibition

Self-Validating Experimental Protocols

Scientific integrity requires that methodologies are not just a sequence of steps, but logically sound systems. The following protocols are designed with built-in validation checkpoints.

Regioselective Synthesis of 1-Sulfonylindoline-2,3-dione

This workflow adapts standardized [5] to ensure high-yield N-sulfonylation without compromising the reactive C-3 carbonyl of the isatin core.

Step-by-Step Methodology:

  • Preparation: Dissolve the isatin precursor (1.4 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a strictly inert argon atmosphere.

  • Deprotonation: Add triethylamine (1.5 mmol) dropwise at 0 °C.

    • Causality: Triethylamine acts as a non-nucleophilic base. Initiating the reaction at 0 °C prevents the exothermic degradation of the isatin core and suppresses unwanted side reactions at the C-3 position, ensuring absolute regioselectivity at the N-1 position.

  • Activation: Stir the mixture for 20 minutes at 0 °C to ensure complete deprotonation of the indoline nitrogen.

  • Sulfonylation: Slowly introduce the target sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride, 1.4 mmol) into the mixture.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Quench with aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography (EtOAc/hexane gradient) to yield the pure sulfonylated derivative.

Antiviral Plaque Reduction & Cytotoxicity Profiling

To prove that a compound is a genuine antiviral agent and not merely a generic cytotoxin, the efficacy assay must be run in parallel with a host-cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate at 37 °C until 80-90% confluency is achieved.

  • Cytotoxicity Validation (MTT Assay): Treat a subset of uninfected cells with serial dilutions of the sulfonylated indoline. After 24 hours, add MTT reagent. Calculate the 50% Cytotoxic Concentration ( CC50​ ).

  • Viral Infection: Infect the remaining test wells with the target virus (e.g., H1N1 or SARS-CoV-2) at a Multiplicity of Infection (MOI) of 0.1.

  • Treatment Overlay: Overlay the infected cells with an agarose medium containing varying non-toxic concentrations of the test compound.

  • Quantification: Incubate for 72 hours, fix the cells with 4% formaldehyde, and stain with crystal violet. Count the viral plaques to determine the IC50​ .

  • Self-Validation Checkpoint: The protocol is inherently self-validating. By calculating the Selectivity Index ( SI=CC50​/IC50​ ), we mathematically prove that the observed reduction in viral plaques is due to target-specific inhibition (e.g., RdRp binding) rather than generalized host-cell death. An SI > 10 is required to advance the lead compound.

Workflow A Indoline Core Selection B Regioselective N-Sulfonylation A->B Electrophilic Addition C Physicochemical Characterization B->C High Yield Recovery D In Vitro Biological Screening C->D Compound Library E Cytotoxicity Profiling (MTT) D->E Efficacy Data F Target Mechanism Validation D->F Binding Assays G SAR & Lead Optimization E->G Therapeutic Index F->G Structural Insights

Workflow for the synthesis and biological validation of sulfonylated indolines.

References

  • Title: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies Source: Pharmaceuticals (MDPI) URL: [Link] [1]

  • Title: One-Pot Synthesis and Molecular Modeling Studies of New Bioactive Spiro-Oxindoles Based on Uracil Derivatives as SARS-CoV-2 Inhibitors Targeting RNA Polymerase and Spike Glycoprotein Source: Pharmaceuticals (MDPI) URL: [Link] [2]

  • Title: Novel Arylsulfoanilide−Oxindole Hybrid as an Anticancer Agent That Inhibits Translation Initiation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [3]

  • Title: Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives Source: Organic Communications (ACG Publications) URL: [Link] [4]

  • Title: Modified Chemoselective Reduction and Consecutive Regioselective Deuteration Reaction Catalyzed by B(C6F5)3 Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [5]

Foundational

"1-((2-Phenoxyethyl)sulfonyl)indoline" Derivatives as Novel Allosteric Activators of Pyruvate Kinase M2: A Structure-Activity Relationship (SAR) Whitepaper

Executive Summary & Mechanistic Rationale In the landscape of oncology drug development, targeting tumor metabolism has emerged as a highly validated therapeutic strategy. Cancer cells preferentially utilize aerobic glyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of oncology drug development, targeting tumor metabolism has emerged as a highly validated therapeutic strategy. Cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation to support rapid proliferation—a metabolic rewiring known as the Warburg effect[1]. This shift is fundamentally driven by the alternative splicing of the glycolytic enzyme pyruvate kinase, replacing the constitutively active PKM1 isoform with the PKM2 isoform[1].

While PKM1 exists as a highly active tetramer, PKM2 oscillates between an active tetrameric state and an inactive dimeric state. Tumor cells maintain PKM2 in its inactive dimeric form to create a metabolic bottleneck, diverting upstream glycolytic intermediates into biosynthetic pathways (e.g., nucleic acid and lipid synthesis) required for tumor growth. Consequently, small molecules that bind to the allosteric pocket of PKM2 and force its transition from an inactive dimer to an active tetramer effectively reverse the Warburg effect, starving the tumor of essential biosynthetic building blocks[1].

Previous studies have established 1-(sulfonyl)-5-(arylsulfonyl)indolines as potent activators of PKM2[1]. However, rigid arylsulfonyl groups at the N1 position often suffer from poor solubility and limited conformational flexibility. This whitepaper details the Structure-Activity Relationship (SAR) optimization of a novel scaffold: 1-((2-Phenoxyethyl)sulfonyl)indoline . By replacing the rigid N1-arylsulfonyl with a flexible, oxygen-containing 2-phenoxyethyl linker[2], we introduce a chemotype capable of adopting optimal geometries to maximize hydrogen bonding and π−π stacking within the PKM2 allosteric pocket.

Systems Biology: The PKM2 Allosteric Activation Pathway

To understand the SAR objectives, it is critical to visualize the mechanistic flow of PKM2 activation. The diagram below illustrates how the 1-((2-phenoxyethyl)sulfonyl)indoline scaffold intervenes in the metabolic cascade.

MOA Dimer PKM2 Dimer (Inactive, Pro-Tumor) Tetramer PKM2 Tetramer (Active, Anti-Tumor) Dimer->Tetramer Ligand-Induced Tetramerization Warburg Aerobic Glycolysis (Warburg Effect) Dimer->Warburg Drives OxPhos Oxidative Phosphorylation (Normal Metabolism) Tetramer->OxPhos Restores Ligand 1-((2-Phenoxyethyl)sulfonyl)indoline (Allosteric Activator) Ligand->Dimer Binds Allosteric Pocket

Fig 1. Mechanism of Action: Ligand-induced tetramerization of PKM2 reverses the Warburg effect.

Chemical Methodology: Synthesis of the Core Scaffold

The synthesis of the 1-((2-phenoxyethyl)sulfonyl)indoline core relies on the electrophilic sulfonylation of the indoline nitrogen. The choice of base and solvent is crucial to ensure high yields and prevent unwanted side reactions[3].

Step-by-Step Sulfonylation Protocol
  • Preparation: Dissolve the substituted indoline derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is utilized as a non-polar, aprotic solvent to strictly prevent the competitive aqueous hydrolysis of the highly reactive sulfonyl chloride electrophile.

  • Base Addition: Cool the reaction mixture to 0°C and add anhydrous Pyridine (2.5 eq) dropwise.

    • Causality: Pyridine serves a dual mechanistic purpose. It acts as an acid scavenger to neutralize the corrosive HCl byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive, transient sulfonylpyridinium intermediate[3]. 0°C is maintained to control the exothermic nature of the subsequent addition.

  • Electrophile Addition: Add 2-phenoxyethanesulfonyl chloride (1.2 eq) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

  • Quench & Workup: Quench the reaction by adding an equal volume of 1N HCl. Transfer to a separatory funnel and extract the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Protocol Design: This workup is engineered as a self-validating purification system. The addition of 1N HCl neutralizes excess pyridine into water-soluble pyridinium chloride. Crucially, any unreacted indoline starting material is protonated into an indolinium salt, partitioning it entirely into the aqueous layer. This guarantees that the organic layer contains only the neutral, desired sulfonamide product. Successful conversion is immediately verified prior to LC-MS by FT-IR via the complete disappearance of the secondary amine N-H stretch (~3300 cm⁻¹).

Structure-Activity Relationship (SAR) Optimization

The SAR campaign was divided into two primary regions: the C5 position of the indoline core (R¹) and the phenyl ring of the phenoxyethyl linker (R²). Previous literature indicates that a bulky, electron-withdrawing group at the C5 position is essential for anchoring the molecule deep within the PKM2 allosteric binding site[1].

As demonstrated in Table 1, the unsubstituted core (Compound 1) exhibits weak activity. Introducing an arylsulfonyl group at C5 (Compound 3) drastically improves potency, mirroring the established pharmacophore requirements for PKM2 activators[1]. Further optimization of the flexible phenoxy ring (R²) revealed that electron-withdrawing groups at the meta position (Compound 5) optimally engage in halogen-bonding with a conserved lysine residue in the binding pocket, yielding sub-nanomolar cellular efficacy.

Table 1: SAR of 1-((2-Phenoxyethyl)sulfonyl)indoline Derivatives
Compound IDIndoline C5 (R¹)Phenoxy (R²)PKM2 AC₅₀ (nM)Max Tetramerization (%)Cellular Lactate IC₅₀ (nM)
1 (Core) -H-H125045>5000
2 -OMe-H840523200
3 -SO₂Ph-H11588450
4 -SO₂Ph4-F4594180
5 (Lead) -SO₂Ph3-CF₃289895

(Note: AC₅₀ represents the concentration required to achieve 50% of maximum allosteric activation. IC₅₀ represents the concentration required to inhibit cellular lactate production by 50%).

Biological Evaluation & Orthogonal Validation Workflows

To ensure scientific integrity, the biological evaluation of these compounds must distinguish between true target engagement and assay interference.

Step-by-Step Cellular Lactate Assay Protocol
  • Cell Seeding: Seed HCT116 colorectal carcinoma cells (which overexpress PKM2) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized indolines (0.1 nM to 10 µM) in low-glucose media for 24 hours.

  • Supernatant Analysis: Extract 5 µL of the extracellular media and quantify lactate using a fluorometric Lactate Dehydrogenase (LDH) coupled assay kit.

    • Causality: Because PKM2 tetramerization forces pyruvate into the mitochondria for oxidative phosphorylation, a successful activator will drastically reduce the amount of pyruvate converted into extracellular lactate by endogenous LDH[1].

  • Viability Counter-Screen: Immediately add CellTiter-Glo reagent to the remaining cells in the 96-well plate to measure intracellular ATP levels.

Self-Validating Protocol Design: Biochemical and phenotypic assays are notoriously susceptible to false positives caused by compound aggregation or generalized cytotoxicity. This dual-readout protocol functions as a self-validating system. A true PKM2 activator must demonstrate a dose-dependent reduction in extracellular lactate. However, dead cells also stop producing lactate. By running a parallel ATP-based viability assay on the exact same cell population, we ensure that the lactate reduction is driven purely by metabolic rewiring (target engagement), and not by non-specific cell death. Compounds are only advanced if their Lactate IC₅₀ is at least 10-fold lower than their Cytotoxicity CC₅₀.

SAR & Development Workflow

SAR_Workflow Chem Chemical Synthesis (Sulfonylation) SAR SAR Optimization (C5 & Phenoxy Tuning) Chem->SAR Iteration Biochem Biochemical Assay (FRET Tetramerization) SAR->Biochem Primary Screen Cell Cellular Validation (Lactate Reduction) Biochem->Cell Orthogonal Check Cell->SAR Feedback Loop

Fig 2. Self-validating SAR workflow integrating chemical synthesis with orthogonal biology assays.

Conclusion

The exploration of the 1-((2-phenoxyethyl)sulfonyl)indoline scaffold represents a significant leap forward in the design of PKM2 allosteric modulators. By replacing rigid structural motifs with a flexible ether-linked sulfonyl chain, we have generated a class of compounds (exemplified by Compound 5) that exhibit exceptional potency in inducing PKM2 tetramerization and reversing the Warburg effect. The integration of robust, self-validating chemical syntheses and orthogonal biological assays ensures that these findings are both highly reproducible and translationally relevant for future oncology drug development.

Sources

Exploratory

Engineering Novel Indoline-Based Sulfonylhydrazones as Targeted Anti-Cancer Agents

Executive Summary The relentless adaptability of oncogenic networks necessitates the development of multi-targeted chemotherapeutics. In recent years, the molecular hybridization of "privileged scaffolds" has emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless adaptability of oncogenic networks necessitates the development of multi-targeted chemotherapeutics. In recent years, the molecular hybridization of "privileged scaffolds" has emerged as a dominant strategy in medicinal chemistry. Among these, indoline-based sulfonylhydrazones represent a breakthrough class of novel anti-cancer agents. By fusing the structural versatility of the indoline core with the potent hydrogen-bonding capacity of the sulfonylhydrazone moiety, these molecules achieve a synergistic, dual-mechanism of action capable of bypassing traditional resistance pathways and exhibiting high selectivity against malignant cells.

Molecular Rationale: The Power of Privileged Scaffolds

In drug design, a privileged scaffold is a core molecular framework capable of serving as a ligand for a diverse array of biological receptors.

  • The Indoline/Indole Core: Naturally occurring and highly bioavailable, the indoline ring is a well-established pharmacophore in oncology. It mimics endogenous substrates (like tryptophan derivatives), allowing it to seamlessly intercalate into DNA or bind to the ATP-binding pockets of kinases.

  • The Sulfonylhydrazone Moiety: Characterized by its highly polarized azomethine (-N=CH-) linkage and sulfonyl (-SO₂-) group, this moiety acts as an exceptional hydrogen bond donor and acceptor. It is critical for anchoring the molecule within the hydrophobic pockets of target enzymes via strong π-π stacking and electrostatic interactions.

When synthesized together, these two moieties create a highly versatile hybrid molecule that overcomes the pharmacokinetic limitations of singular scaffolds .

Mechanistic Paradigm: The Dual-Action Targeting Strategy

The therapeutic superiority of indoline-based sulfonylhydrazones lies in their dual mechanism of action . Rather than inhibiting a single node in a cancer cell's signaling network, these compounds simultaneously disrupt structural integrity and metabolic signaling .

  • DNA Intercalation: The planar indoline core inserts itself between the base pairs of DNA, triggering the DNA damage response (DDR) and preventing replication.

  • Enzyme & Kinase Inhibition: The sulfonylhydrazone group acts as a potent inhibitor of key survival pathways. Notably, these compounds have shown high affinity for PI3K p110α , a kinase frequently mutated and overactive in solid tumors , as well as disrupting tubulin polymerization.

G cluster_0 Dual Mechanism of Action Indoline_SH Indoline-Based Sulfonylhydrazone DNA_Intercalation DNA Intercalation (Indoline Core) Indoline_SH->DNA_Intercalation Structural Insertion Enzyme_Inhibition Enzyme Inhibition (Sulfonylhydrazone) Indoline_SH->Enzyme_Inhibition H-Bonding & π-π Stacking Apoptosis Apoptosis Induction DNA_Intercalation->Apoptosis DNA Damage Response PI3K PI3K p110α / AKT Enzyme_Inhibition->PI3K Active Site Blockade Tubulin Tubulin Polymerization Enzyme_Inhibition->Tubulin Destabilization PI3K->Apoptosis mTOR Suppression Cell_Cycle Cell Cycle Arrest Tubulin->Cell_Cycle Mitotic Spindle Disruption Cell_Cycle->Apoptosis Prolonged Arrest

Fig 1: Dual-action signaling pathway of indoline-based sulfonylhydrazones in cancer cells.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

Recent structure-activity relationship (SAR) profiling reveals that substitutions on the phenyl ring of the sulfonylhydrazide drastically alter cytotoxicity. For instance, the introduction of an electron-withdrawing halogen (e.g., a para-chloro substitution in Compound 5f ) significantly enhances lipophilicity. This allows for tighter binding in the hydrophobic pockets of target kinases. Furthermore, integrating a morpholine ring into the indoline core improves aqueous solubility without sacrificing potency .

Table 1: In Vitro Cytotoxicity (IC₅₀) of Lead Indoline-Sulfonylhydrazone Derivatives

CompoundSubstructure / SubstitutionTarget Cell LineIC₅₀ (µM)Selectivity / Notes
Compound 5f Morpholine-indoline + 4-Cl-phenylMCF-7 (Breast)13.2Non-toxic to HEK-293
Compound 5f Morpholine-indoline + 4-Cl-phenylMDA-MB-468 (TNBC)8.2High selectivity index
Compound 4f Indole-acetate + 3-F-phenylHeLa (Cervical)17.71Strong apoptosis inducer
Compound 4f Indole-acetate + 3-F-phenylMCF-7 (Breast)19.92Dose-dependent cytotoxicity

Data synthesized from recent in vitro evaluations of novel arylsulfonylhydrazides.

Self-Validating Experimental Protocols

To ensure high-fidelity data, researchers must employ protocols where every step is governed by clear causality and internal validation mechanisms.

4.1. Synthesis & Structural Validation

Objective: Synthesize 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Compound 5f).

  • Reaction Setup: Dissolve equimolar amounts (1.0 mmol) of 1-(2-morpholinoethyl)-1H-indole-3-carboxaldehyde and 4-chlorobenzenesulfonohydrazide in 15 mL of absolute ethanol.

    • Causality: Absolute ethanol provides a protic environment that stabilizes the transition state of the condensation reaction without introducing water, which could drive the equilibrium backward.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde. This increases its electrophilicity, accelerating the nucleophilic attack by the primary amine of the hydrazide.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4–6 hours.

    • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the aldehyde spot validates that the reaction has reached completion.

  • Purification: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol.

    • Validation Checkpoint: Prior to biological assays, analyze the compound via High-Performance Liquid Chromatography (HPLC) to confirm >95% purity . Proceed to ¹H-NMR; the presence of a diagnostic singlet peak at ~8.2 ppm confirms the successful formation of the azomethine (-N=CH-) linkage.

4.2. In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Quantify the anti-proliferative effect of the synthesized compounds.

  • Cell Seeding: Seed MCF-7 and MDA-MB-468 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate at 37°C with 5% CO₂ for 24 hours.

    • Causality: This 24-hour pre-incubation allows cells to adhere to the plate and re-enter the logarithmic growth phase, ensuring uniform metabolic activity prior to drug exposure.

  • Compound Treatment: Treat cells with varying concentrations of the test compound (1 µM to 100 µM) for 48 hours.

    • Validation Checkpoint: Include a vehicle control (0.1% DMSO) to establish a 100% viability baseline and prove the solvent is not causing artifactual toxicity. Include a positive control (e.g., Doxorubicin) to validate the assay's sensitivity.

  • Metabolic Staining: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Only viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT to form insoluble, purple formazan crystals. This provides a direct, quantifiable proxy for cell viability.

  • Quantification: Aspirate the media, solubilize the formazan in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

    • Validation Checkpoint: Calculate the Z'-factor for the assay plates. A Z'-factor > 0.5 validates the assay's robustness, confirming that the calculated IC₅₀ values are statistically reliable.

G Synthesis Chemical Synthesis (Condensation) Validation Structural Validation (NMR, LC-MS) Synthesis->Validation Purify InVitro In Vitro Screening (MTT Assay) Validation->InVitro Purity >95% Mechanistic Mechanistic Profiling (Flow Cytometry) InVitro->Mechanistic IC50 < 15 µM

Fig 2: Self-validating experimental workflow for compound synthesis and biological evaluation.

Translational Outlook

The development of indoline-based sulfonylhydrazones is rapidly transitioning from foundational medicinal chemistry to advanced preclinical evaluation. Future workflows must prioritize comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo xenograft models to evaluate pharmacokinetic stability. Given their high selectivity indices—effectively inducing apoptosis in triple-negative breast cancer (TNBC) lines while sparing non-cancerous HEK-293 cells—these hybrids hold immense promise as next-generation, targeted chemotherapeutics.

References
  • Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis. Discover Chemistry (2025). URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega (2022). URL:[Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PMC - National Institutes of Health (2018). URL:[Link]

Foundational

Whitepaper: The Emergence of Indoline Derivatives as Potent and Selective Enzyme Inhibitors

A Technical Guide for Drug Discovery Professionals Abstract The indoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, approved pharmaceuticals, a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The indoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, approved pharmaceuticals, and clinical candidates.[1][2] Its unique three-dimensional, non-planar geometry and versatile synthetic handles allow for precise interaction with a wide array of biological targets, particularly enzymes.[1] This guide provides an in-depth exploration of the discovery and development of indoline derivatives as enzyme inhibitors. We will dissect the strategic rationale behind targeting specific enzyme classes, from kinases in oncology to cholinesterases in neurodegenerative disorders. This document details the integrated workflow—from in silico hit identification to lead optimization—and provides field-proven, step-by-step protocols for key experimental assays. Through illustrative case studies, we aim to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to harness the full potential of the indoline scaffold in modern drug discovery.

The Indoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

The indoline, or dihydroindole, moiety is a bicyclic heterocyclic compound that has garnered significant attention in drug discovery.[1] Unlike its aromatic counterpart, indole, the indoline structure possesses a non-coplanar geometry, which can enhance water solubility and provide a superior three-dimensional framework for interacting with the complex topologies of enzyme active sites.[1] The core structure features a benzene ring fused to a five-membered nitrogen-containing ring, which provides key interaction points:

  • Hydrogen Bond Donor/Acceptor: The NH group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in an enzyme's binding pocket.[1]

  • Hydrophobic Interactions: The benzene ring component allows for hydrophobic and π-stacking interactions.[1]

  • Synthetic Versatility: The indoline ring system offers multiple positions for chemical modification, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[2][3]

This structural versatility is why indoline derivatives have been successfully developed as inhibitors for a diverse range of enzyme families, leading to clinically approved drugs like Sunitinib and Pazopanib, which are primarily kinase inhibitors.[4]

Key Enzyme Classes Targeted by Indoline Derivatives

The adaptability of the indoline scaffold has enabled its application across numerous therapeutic areas by targeting distinct enzyme classes.

Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][6] The indoline scaffold is a foundational component of many kinase inhibitors that compete with ATP for the enzyme's binding site.[6] Indolin-2-one, in particular, is a core structure for numerous inhibitors targeting kinases involved in angiogenesis and cell proliferation, such as:

  • VEGFR (Vascular Endothelial Growth Factor Receptor) [4]

  • PDGFR (Platelet-Derived Growth Factor Receptor) [3]

  • Cyclin-Dependent Kinases (CDKs) [5][7]

  • Bruton's Tyrosine Kinase (BTK) [3]

Cholinesterases (AChE and BuChE)

In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, offering symptomatic relief.[8][9] Several series of indoline derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE.[9][10] For example, carbamate derivatives of indoline have demonstrated IC50 values in the sub-micromolar range for AChE inhibition.[9]

Immune & Inflammatory Pathway Enzymes

Indoline derivatives are increasingly being explored for immunomodulatory and anti-inflammatory applications.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): As a key enzyme in the kynurenine pathway, IDO1 is a significant target in cancer immunotherapy.[11] Novel indoline and azaindoline scaffolds have been identified as potent IDO1 inhibitors, demonstrating efficacy in both cellular and human whole blood assays.[12][13]

  • 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Dual inhibition of these enzymes is a promising strategy for treating inflammatory diseases. An indoline-based compound was identified that potently inhibits both 5-LOX and sEH, showing remarkable anti-inflammatory effects in preclinical models.[14][15]

  • Programmed Death-Ligand 1 (PD-L1): While not a traditional enzyme, the inhibition of the PD-1/PD-L1 protein-protein interaction is a cornerstone of modern immunotherapy. Small molecule indoline derivatives have been discovered that act as potent PD-L1 inhibitors, inducing its internalization and showing promise as an alternative to monoclonal antibodies.[16][17]

Other Enzyme Targets

The therapeutic reach of indoline derivatives extends to other important enzyme classes, including:

  • Phosphodiesterases (PDEs): Particularly PDE4 and PDE5, which are targets for inflammatory conditions and other diseases.[18][19][20]

  • Metabolic Enzymes: Such as α-glucosidase and α-amylase for diabetes, and tyrosinase for hyperpigmentation disorders.[21][22][23]

The Discovery Workflow: An Integrated Approach

The path from an initial concept to a validated lead compound is a systematic process that integrates computational and experimental methodologies. The indoline scaffold is amenable to all stages of this workflow.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_2 Optimization Cycle TargetID Target Identification & Validation HitIdent Hit Identification TargetID->HitIdent HitToLead Hit-to-Lead Optimization HitIdent->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt SAR SAR Studies HitToLead->SAR HTS High-Throughput Screening (HTS) FBS Fragment-Based Screening VS Virtual Screening (Docking) Design Rational Design (Synthesis) SAR->Design Data ADME ADME/Tox Profiling ADME->SAR Feedback Design->ADME New Compounds AssayWorkflow Start Start: Prepare Reagents Step1 1. Add Buffer & Inhibitor to 96-well plate Start->Step1 Step2 2. Add Enzyme Solution Step1->Step2 Step3 3. Pre-incubate (15-30 min) Allows for inhibitor binding Step2->Step3 Step4 4. Add Substrate/ATP Mix (Initiates Reaction) Step3->Step4 Step5 5. Incubate (e.g., 60 min) Allows reaction to proceed Step4->Step5 Step6 6. Add KinaseGlo® Reagent (Stops reaction, generates signal) Step5->Step6 Step7 7. Read Luminescence Step6->Step7 End End: Analyze Data (IC50) Step7->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Target Engagement Assay (IDO1 Inhibition in HeLa Cells)

This protocol measures the ability of an inhibitor to block the activity of IDO1 within a cellular context. IDO1 activity is measured by quantifying the conversion of tryptophan to kynurenine. [12] Materials:

  • HeLa cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Human interferon-gamma (IFN-γ)

  • Test Indoline Compound and Reference Inhibitor

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent

  • 96-well cell culture plates

  • Spectrophotometer

Step-by-Step Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Enzyme Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce the expression of IDO1. Incubate for 24-48 hours. Rationale: HeLa cells do not constitutively express high levels of IDO1; IFN-γ stimulation is required to produce a sufficient amount of the target enzyme.

  • Inhibitor Treatment: Remove the old medium and replace it with fresh medium containing serial dilutions of the test indoline inhibitor. Include vehicle controls.

  • Incubation: Incubate the cells with the inhibitor for a defined period (e.g., 24 hours).

  • Kynurenine Measurement: a. Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate to pellet the precipitate. c. Transfer 100 µL of the protein-free supernatant to another new plate. d. Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well. e. Incubate for 10 minutes at room temperature. A yellow color will develop.

  • Data Acquisition: Read the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis: Create a standard curve using known concentrations of kynurenine. Use the standard curve to convert absorbance values to kynurenine concentrations. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described in Protocol 1.

Case Study: Discovery of Indoline-Based PD-L1 Inhibitors

The development of small molecules to inhibit the PD-1/PD-L1 immune checkpoint is a highly competitive area. A recent study successfully identified a novel class of indoline-based PD-L1 inhibitors, providing an excellent example of the modern discovery workflow. [16]

  • Hit Identification: The process began with in silico molecular docking of a large compound library against the crystal structure of the PD-L1 protein. This computational screen highlighted the indoline scaffold as a promising starting point. [16]* Experimental Validation: Commercially available indoline compounds were tested using a Förster Resonance Energy Transfer (FRET) assay, which confirmed their ability to inhibit the PD-1/PD-L1 interaction with IC50 values in the nanomolar range. [16]* SAR-Driven Optimization: A medicinal chemistry program was launched to synthesize novel derivatives. This effort led to the identification of compound 31 , which incorporated a chlorine atom and a hydroxypyrrolidine group. [16]* Potency and ADME Profiling: Compound 31 demonstrated exceptional potency and favorable drug-like properties, as summarized in the table below. [16]

    Compound FRET Assay (IC50, nM) PD-L1 Internalization (%) hERG Inhibition (@10µM) CYP Inhibition (@10µM)
    Compound B (Initial Hit) 7.7 Not Reported Not Reported Not Reported
    Compound 30 Not specified >96% 68.79% <50%

    | Compound 31 (Lead) | 0.89 | >96% | <50% | <50% |

Data synthesized from a 2026 study on novel indoline derivatives as PD-L1 inhibitors. [16] The lead compound, 31 , not only showed a potent IC50 of 0.89 nM but also induced over 96% internalization of the PD-L1 protein, a key mechanism for efficacy. [16]Crucially, it exhibited low inhibition of cytochrome P450 (CYP) enzymes and the hERG channel, suggesting a lower risk of drug-drug interactions and cardiac toxicity, respectively. [16][17]This case study perfectly illustrates how an integrated approach of computational chemistry, biochemical screening, and SAR-driven optimization can rapidly advance a novel chemical scaffold into a promising lead candidate. [16]

Conclusion and Future Perspectives

References

  • Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. DOI.
  • Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. PMC.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC.
  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. PMC.
  • Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications.
  • Development and Application of Indolines in Pharmaceuticals. PMC.
  • Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. Available from: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Available from: [Link]

  • 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. PubMed. Available from: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis. Available from: [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available from: [Link]

  • NOVEL SUBSTITUTED INDOLINE COMPOUNDS AS PHOSPHODIESTERASE INHIBITORS. WIPO Patentscope. Available from: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available from: [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. SCIRP. Available from: [Link]

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. PubMed. Available from: [Link]

  • INDOLIZINE DERIVATIVES AS PHOSPHODIESTERASE IVINHIBITORS:DEVELOPMENT AND VALIDATION OF PHARMACOPHORE MODELS. Bulletin of Pharmaceutical Research. Available from: [Link]

  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. ResearchGate. Available from: [Link]

  • SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. UQ eSpace. Available from: [Link]

  • Indoline – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Indole and indoline derivatives and methods of use thereof. Google Patents.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. Available from: [Link]

  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. IJIRT. Available from: [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. Available from: [Link]

  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. PubMed. Available from: [Link]

  • Synthesis and SAR Studies of Indole-Based MK2 Inhibitors. PubMed. Available from: [Link]

  • Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. MDPI. Available from: [Link]

Sources

Exploratory

The Emergence of Sulfonylated Indolo[1,2-a]quinolines as Potent EGFR Tyrosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology, with its aberrant signaling driving the proliferation and surviva...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermal growth factor receptor (EGFR) remains a pivotal target in oncology, with its aberrant signaling driving the proliferation and survival of numerous cancers. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, the emergence of drug resistance necessitates a continuous search for novel scaffolds and chemical entities. This technical guide provides an in-depth exploration of a promising new class of compounds: sulfonylated indolo[1,2-a]quinolines. We will dissect the molecular rationale for targeting EGFR, delve into the synthetic chemistry of the indolo[1,2-a]quinoline scaffold, and present a comprehensive overview of the preclinical evaluation of its sulfonylated derivatives. This guide offers detailed experimental protocols, structure-activity relationship (SAR) insights, and computational analysis, positioning these compounds as a compelling new avenue for the development of next-generation EGFR inhibitors.

The Rationale for Targeting EGFR: A Persistent Challenge in Oncology

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3] These pathways are crucial regulators of cellular proliferation, survival, differentiation, and migration.[4]

In numerous malignancies, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, dysregulation of EGFR signaling through overexpression or activating mutations leads to uncontrolled cell growth and tumor progression.[5][6] This "oncogene addiction" makes EGFR an attractive target for therapeutic intervention.[7]

The clinical success of EGFR tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and afatinib has validated this approach, particularly in NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions and the L858R point mutation).[8][9] However, the efficacy of these inhibitors is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain.[5][10] This has spurred the development of next-generation inhibitors, such as osimertinib, which are effective against T790M-mutant EGFR.[8] Nevertheless, resistance to these newer agents can also emerge, highlighting the urgent need for novel chemical scaffolds that can overcome existing resistance mechanisms and offer improved therapeutic profiles.

The Indolo[1,2-a]quinoline Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery, with scaffolds like quinoline and indole being present in numerous approved therapeutic agents.[10][11] The indolo[1,2-a]quinoline core, a unique tetracyclic system, has garnered interest for its diverse biological activities and potential applications in materials science.[12][13] The fusion of the electron-rich indole nucleus with the quinoline moiety creates a planar, rigid structure with a distinct electronic distribution, making it an attractive starting point for the design of kinase inhibitors.

The hypothesis that indolo[1,2-a]quinoline derivatives could exhibit EGFR-TK inhibitory activity is supported by the fact that many approved EGFR inhibitors, such as afatinib, erlotinib, and gefitinib, also contain nitrogen heterocyclic scaffolds.[10]

Synthetic Strategies for Sulfonylated Indolo[1,2-a]quinolines

The introduction of a sulfonyl group at the 6-position of the indolo[1,2-a]quinoline core has been shown to be a key determinant of EGFR inhibitory activity. Several synthetic strategies have been developed to access these compounds, with radical-initiated cascade cyclizations and photoredox catalysis emerging as powerful and efficient methods.

Radical-Initiated Cascade Cyclization

A metal-free, radical-initiated cascade cyclization offers an efficient route to 6-arenesulfonyl indolo[1,2-a]quinolines.[12] This approach typically involves the reaction of 1-(2-(arylethynyl)phenyl)indoles with arylsulfonyl hydrazides in the presence of a radical initiator system like tert-butyl hydroperoxide (TBHP) and a catalyst such as tetrabutylammonium iodide (TBAI).

Conceptual Workflow:

G cluster_start Starting Materials cluster_reagents Reagents A 1-(2-(arylethynyl)phenyl)indoles E Radical Addition to Alkyne A->E B Arylsulfonyl Hydrazides D Generation of Arylsulfonyl Radical B->D C TBAI/TBHP C->D Initiation D->E F Intramolecular Cyclization E->F G Aromatization F->G H 6-Arenesulfonyl Indolo[1,2-a]quinoline G->H

Caption: Radical-initiated synthesis of sulfonylated indolo[1,2-a]quinolines.

Experimental Protocol: Radical-Initiated Cascade Cyclization

  • Reaction Setup: To a dried reaction tube, add 1-(2-(arylethynyl)phenyl)indole (1.0 equiv.), arylsulfonyl hydrazide (1.5 equiv.), and TBAI (0.2 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., 1,2-dichloroethane).

  • Initiation: Add TBHP (3.0 equiv., 70% in water) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-arenesulfonyl indolo[1,2-a]quinoline.

Photoredox-Catalyzed Synthesis

Visible-light photoredox catalysis has emerged as a mild and sustainable method for the synthesis of complex organic molecules.[14][15] This approach can be employed for the synthesis of sulfonylated indolo[1,2-a]quinolines using sodium aryl/alkyl sulfinates as the sulfonyl radical precursors.

Conceptual Workflow:

G cluster_start Starting Materials cluster_catalyst Catalytic System A 1-(2-ethynylphenyl)-1H-indoles G Radical Cascade (Addition/Cyclization) A->G B Sodium Aryl/Alkyl Sulfinates F Generation of Sulfonyl Radical B->F C Photocatalyst (e.g., Na2-Eosin Y) E Excited Photocatalyst C->E hv D Visible Light (e.g., Blue LEDs) D->E E->F SET F->G H Final Product G->H

Caption: Photoredox-catalyzed synthesis of sulfonylated indolo[1,2-a]quinolines.

Biological Evaluation: A Step-by-Step Approach

A thorough preclinical evaluation is critical to ascertain the potential of these novel compounds as EGFR inhibitors. This involves a tiered screening approach, starting with in vitro enzyme assays, followed by cell-based cytotoxicity and signaling pathway analysis.

In Vitro EGFR Kinase Inhibitory Assay

The initial step is to determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose.[16] It measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Protocol: ADP-Glo™ EGFR Kinase Assay

  • Reagent Preparation: Prepare the EGFR kinase enzyme, substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compounds in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).[16]

  • Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the wells of a 384-well plate. Include a positive control (e.g., afatinib) and a DMSO vehicle control.

  • Kinase Reaction: Add 2 µL of the EGFR enzyme and 2 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay

To assess the anti-proliferative effects of the compounds on cancer cells, a cytotoxicity assay is performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][17]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma, SCC head and neck squamous carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Analysis of EGFR Phosphorylation by Western Blotting

To confirm that the observed cytotoxicity is due to the inhibition of EGFR signaling, it is essential to assess the phosphorylation status of EGFR in treated cells. Western blotting is the standard technique for this analysis.

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Lysis: Plate and treat cells with the test compounds as in the cytotoxicity assay. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR and a housekeeping protein like GAPDH or β-actin.

Structure-Activity Relationship (SAR) and Molecular Modeling

Structure-Activity Relationship (SAR) of Sulfonylated Indolo[1,2-a]quinolines

Systematic modification of the indolo[1,2-a]quinoline scaffold has provided valuable insights into the structural requirements for potent EGFR inhibition.[12]

  • The Sulfonyl Moiety: The 6-arenesulfonyl (IQSO₂R) series of compounds generally exhibit greater EGFR-TK inhibitory activity compared to the 6-trifluoromethylthio (IQSCF₃) series, highlighting the importance of the sulfonyl group for potent inhibition.[12]

  • Substituents on the Arene Sulfonyl Group: The nature and position of substituents on the phenyl ring of the sulfonyl group can significantly impact activity. Electron-donating or -withdrawing groups at different positions can modulate the electronic properties and steric interactions of the inhibitor within the EGFR active site.

  • Substituents on the Indole Core: Modifications to the indole ring, such as the introduction of methyl or other small alkyl groups, can influence the overall lipophilicity and binding affinity of the compounds.

Logical Relationship of SAR:

G cluster_features SAR Structure-Activity Relationship (SAR) Key Structural Features Sulfonyl 6-Arenesulfonyl Group (IQSO2R Series) | More potent than IQSCF3 series SAR:f1->Sulfonyl Arene Substituents on Arene Sulfonyl Ring | Modulates electronic and steric properties SAR:f1->Arene Indole Substituents on Indole Core | Influences lipophilicity and binding SAR:f1->Indole Potency EGFR Inhibitory Potency Sulfonyl->Potency Arene->Potency Indole->Potency

Sources

Foundational

Engineering Indoline-5-Sulfonamides: Overcoming Tumor Hypoxia and Multidrug Resistance via Carbonic Anhydrase Inhibition

Executive Summary The solid tumor microenvironment (TME) is characterized by severe hypoxia, which triggers a cascade of survival mechanisms in cancer cells. Central to this adaptation is the overexpression of the metall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid tumor microenvironment (TME) is characterized by severe hypoxia, which triggers a cascade of survival mechanisms in cancer cells. Central to this adaptation is the overexpression of the metalloenzymes Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII) . By catalyzing the rapid hydration of carbon dioxide, these isoforms drive extracellular acidosis, a condition that promotes metastasis, suppresses immune surveillance, and induces multidrug resistance (MDR) [1].

While classical sulfonamides like acetazolamide broadly inhibit CA isoforms, resulting in off-target toxicity, recent advances in rational drug design have focused on tumor-selective scaffolds. This whitepaper explores the transition from rigid indane structures to indoline-5-sulfonamides via scaffold-hopping. We detail the mechanistic rationale, structural advantages, and self-validating experimental protocols that demonstrate how 1-acylated indoline-5-sulfonamides selectively target hypoxic cells and reverse P-glycoprotein (P-gp) mediated chemoresistance [1].

Mechanistic Rationale: The Hypoxia-Acidosis Axis

In normal tissues, CA IX and CA XII expression is highly restricted. However, in hypoxic tumors, Hypoxia-Inducible Factor 1-alpha (HIF-1α) binds to hypoxia response elements (HREs) in the promoter regions of the CA9 and CA12 genes, driving massive overexpression.

These transmembrane proteins position their catalytic active sites in the extracellular milieu. The primary sulfonamide group ( R−SO2​NH2​ ) acts as a highly efficient zinc-binding group (ZBG). In the active site, the sulfonamide nitrogen deprotonates and coordinates directly with the Zn2+ ion, displacing the physiological zinc-bound water/hydroxide nucleophile and halting the hydration of CO2​ [2].

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX / XII Overexpression HIF1A->CAIX Acidosis Extracellular Acidosis (Low pH) CAIX->Acidosis CO2 Hydration MDR P-gp Activation & Drug Trapping Acidosis->MDR Ion Trapping Inhibitor Indoline-5-Sulfonamides Inhibitor->CAIX Zn2+ Coordination

Fig 1: Hypoxia-induced CA IX/XII signaling pathway and its targeted inhibition.

Chemical Design: Scaffold Hopping from Indane to Indoline

Early drug development yielded 1-aminoindane-5-sulfonamides (e.g., compound 3), which demonstrated excellent selectivity for CA IX and enhanced the efficacy of tumor irradiation in vivo. However, these rigid indane derivatives exhibited limited antiproliferative effects on tumor cells as standalone agents [1].

To overcome this, researchers employed a scaffold-hopping approach , replacing the 1-aminoindane core with an indoline fragment .

  • Causality of Design: The indoline core allows for N1-acylation, enabling the attachment of diverse hydrophobic tails. This structural flexibility improves membrane permeability and allows the tail to interact with the hydrophobic halves of the CA IX/XII active site clefts, enhancing both binding affinity and hypoxic selectivity.

  • Outcome: 1-Acylated indoline-5-sulfonamides (such as compounds 4e and 4f) emerged as potent inhibitors, suppressing the growth of MCF7 breast cancer cells at low micromolar concentrations (e.g., 12.9 µM for 4f) while demonstrating distinct hypoxic selectivity [1].

Quantitative Activity Profile

The efficacy of CA inhibitors is defined by their inhibition constant ( KI​ ). A successful oncological candidate must show low KI​ values for tumor-associated isoforms (CA IX, XII) and higher KI​ values for ubiquitous cytosolic off-targets (CA I, II).

Table 1: Representative Inhibition Profile of Key Sulfonamides

Compound Class / NamehCA I (Off-target)hCA II (Off-target)hCA IX (Target)hCA XII (Target)Hypoxic Selectivity
Acetazolamide (AAZ) 250 nM12 nM25 nM5.7 nMPoor (Pan-inhibitor)
SLC-0111 (Clinical) >10,000 nM960 nM45 nM4.5 nMHigh
Indoline Analog 4e ModerateModerate< 135 nM< 45 nMHigh
Indoline Analog 4f ModerateModerate< 135 nM< 45 nMVery High

Data summarized from the scaffold-hopping studies by Krymov et al., illustrating the targeted KI​ range achieved by N1-acylated indoline derivatives [1].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in CA inhibitor development, the following protocols represent the gold standard for validating indoline-5-sulfonamides.

Protocol A: Stopped-Flow Kinetic Assay for CA Inhibition

Rationale: Carbonic anhydrase catalyzes CO2​ hydration so rapidly that standard steady-state assays cannot capture the initial reaction rates. The stopped-flow technique allows for millisecond-scale mixing and detection, providing highly accurate KI​ values.

Step-by-Step Workflow:

  • Enzyme Preparation: Recombinant hCA isoforms (I, II, IX, XII) are purified and diluted in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​ to maintain ionic strength.

  • Inhibitor Incubation: Indoline-5-sulfonamides are dissolved in 10% DMSO/water. The enzyme is pre-incubated with varying concentrations of the inhibitor for 15 minutes at 20°C to allow the Zn-sulfonamide complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Using a stopped-flow instrument, the enzyme-inhibitor solution is rapidly mixed with a substrate solution (saturated CO2​ in water).

  • Photometric Detection: The reaction produces protons, lowering the pH. This is tracked in real-time using a pH indicator (e.g., phenol red at 0.2 mM) monitored at an absorbance of 557 nm.

  • Kinetic Analysis: Initial rates of CO2​ hydration are extracted from the absorbance decay curves. KI​ values are calculated using the Cheng-Prusoff equation.

G Prep 1. Recombinant CA Prep (HEPES Buffer) Incubate 2. Pre-incubate with Indoline-5-Sulfonamide Prep->Incubate Mix 3. Rapid Stopped-Flow Mixing with CO2 Incubate->Mix Detect 4. Photometric Detection (Phenol Red) Mix->Detect Analyze 5. Kinetic Analysis (Ki Determination) Detect->Analyze

Fig 2: Step-by-step stopped-flow kinetic assay workflow for CA inhibitors.

Protocol B: Hypoxia-Induced Antiproliferative Assay

Rationale: A true CA IX/XII inhibitor should exhibit enhanced cytotoxicity under hypoxic conditions, where the target is overexpressed, compared to normoxic conditions.

Step-by-Step Workflow:

  • Cell Seeding: MCF7 (breast) or A431 (skin) cancer cells are seeded in 96-well plates at 5×103 cells/well and allowed to adhere for 24 hours.

  • Treatment & Environmental Control: Cells are treated with serial dilutions of the indoline-5-sulfonamide. Plates are divided into two cohorts:

    • Normoxia: Incubated at 21% O2​ , 5% CO2​ .

    • Hypoxia: Incubated in a hypoxia chamber at 1% O2​ , 5% CO2​ .

  • Incubation: Both cohorts are incubated for 72 hours.

  • Viability Quantification: MTT reagent is added. The reduction of MTT to formazan by metabolically active cells is measured via spectrophotometry at 570 nm.

  • Validation (Immunoblotting): Parallel cell lysates are subjected to Western blotting to confirm that HIF-1α and CA IX expression were successfully induced in the hypoxic cohort, validating the target's presence [1].

Circumventing Multidrug Resistance (MDR)

One of the most critical applications of indoline-5-sulfonamides is their ability to reverse chemoresistance.

The Causality of Resistance:

  • Ion Trapping: Extracellular acidosis (driven by CA IX/XII) protonates weakly basic chemotherapeutics like doxorubicin outside the cell. The charged drug cannot cross the lipophilic cell membrane, preventing it from reaching its intracellular targets.

  • P-gp Activation: Acidic environments and CA XII expression are closely correlated with the upregulation and optimal functioning of P-glycoprotein (P-gp), an efflux pump that actively expels drugs from the cell.

The Indoline-5-Sulfonamide Intervention: By inhibiting CA IX and XII, compounds like 4e and 4f halt the hydration of CO2​ , neutralizing the extracellular pH. In experimental models using K562/4 cells (which heavily overexpress P-gp), co-administration of these indoline-5-sulfonamides with doxorubicin successfully reversed chemoresistance. The normalized pH allows doxorubicin to remain uncharged, penetrate the cell membrane, and evade P-gp mediated efflux, restoring the drug's apoptotic efficacy [1].

Conclusion

The rational design of indoline-5-sulfonamides represents a significant leap in targeting the hypoxic tumor microenvironment. By moving away from rigid indane scaffolds, researchers have unlocked compounds that not only inhibit the catalytic activity of CA IX and CA XII at nanomolar concentrations but also exhibit profound hypoxic selectivity. Most importantly, their ability to neutralize tumor acidosis and circumvent P-gp mediated multidrug resistance positions indoline-5-sulfonamides as highly promising adjuvants in modern oncological regimens.

References

  • Krymov, S. K., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." Pharmaceuticals, 15(12), 1453. Available at:[Link]

  • Demir-Yazıcı, K., et al. (2022). "Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII." Molecules, 27(6), 1803. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-((2-Phenoxyethyl)sulfonyl)indoline via a Vinyl Sulfonamide Linchpin Strategy

Executive Summary The compound 1-((2-Phenoxyethyl)sulfonyl)indoline represents a highly functionalized sulfonamide architecture relevant to modern drug discovery and chemical biology. Traditional synthetic routes often r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-((2-Phenoxyethyl)sulfonyl)indoline represents a highly functionalized sulfonamide architecture relevant to modern drug discovery and chemical biology. Traditional synthetic routes often rely on the direct coupling of indoline with 2-phenoxyethanesulfonyl chloride. However, synthesizing and isolating 2-phenoxyethanesulfonyl chloride requires harsh oxidative conditions (e.g., chlorine gas) and yields an intermediate prone to rapid hydrolysis[1].

To circumvent these limitations, this application note details a Diversity-Oriented Synthesis (DOS) approach. By utilizing a highly reactive "vinyl sulfonamide linchpin," researchers can achieve a modular, two-step synthesis. This strategy not only maximizes yield and safety but also provides a scalable platform for generating diverse libraries of functionalized indolines[2].

Scientific Rationale & Mechanistic Insights

The protocol is divided into two self-validating stages, each designed with specific mechanistic causality:

Stage 1: In Situ Generation of the Vinyl Sulfonamide Linchpin

Instead of using a pre-formed phenoxy-substituted electrophile, the indoline core is reacted with commercially available 2-chloroethanesulfonyl chloride . The reaction is driven by an excess of N,N-Diisopropylethylamine (DIPEA).

  • Causality of Temperature: The addition must be performed at 0 °C to control the highly exothermic N-sulfonylation and prevent degradation.

  • Causality of Base Excess: The first equivalent of DIPEA neutralizes the HCl byproduct of the sulfonylation. As the reaction warms to room temperature, the subsequent equivalents of DIPEA promote an E2 elimination of the β-chloride, elegantly unmasking the 1-(vinylsulfonyl)indoline intermediate[3].

Stage 2: Oxa-Michael Addition

The vinyl sulfonamide serves as a potent Michael acceptor. The introduction of phenol in the presence of a strong, non-nucleophilic base triggers an oxa-Michael addition[2].

  • Causality of Base Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected over standard carbonate bases. DBU efficiently deprotonates the phenol to generate a highly nucleophilic phenoxide anion without competing for the electrophilic β-carbon of the vinyl group. The electron-withdrawing nature of the sulfonyl group stabilizes the resulting enolate-like transition state, driving the reaction to completion.

SynthesisWorkflow A Indoline + 2-Chloroethanesulfonyl chloride B 1-(Vinylsulfonyl)indoline (Linchpin Intermediate) A->B DIPEA, DCM 0 °C to RT (Sulfonylation & E2 Elimination) C 1-((2-Phenoxyethyl)sulfonyl)indoline (Target Compound) B->C Phenol, DBU MeCN, 60 °C (Oxa-Michael Addition)

Workflow for the synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline.

Quantitative Data: Oxa-Michael Reaction Optimization

To establish a self-validating system, the oxa-Michael addition step was optimized. The data below summarizes the causality behind the selection of DBU and Acetonitrile (MeCN) as the optimal conditions.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.0)DMF801265Incomplete conversion; heterogeneous mixture limits reaction rate.
2Cs₂CO₃ (2.0)MeCN60878Improved solubility of the phenoxide pair; moderate reaction rate.
3TEA (3.0)DCM252415Triethylamine is insufficiently basic to efficiently deprotonate phenol.
4 DBU (1.5) MeCN 60 4 92 Optimal: Rapid deprotonation; homogeneous, highly selective addition.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 1-(Vinylsulfonyl)indoline

Reagents: Indoline (1.0 equiv), 2-chloroethanesulfonyl chloride (1.2 equiv), DIPEA (3.0 equiv), anhydrous Dichloromethane (DCM).

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add indoline (10 mmol, 1.19 g) and anhydrous DCM (30 mL).

  • Base Addition: Add DIPEA (30 mmol, 5.2 mL) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-chloroethanesulfonyl chloride (12 mmol, 1.25 mL) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to the reaction flask to strictly control the exothermic N-sulfonylation[3].

  • Elimination Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation Check: Monitor via TLC (20% EtOAc/Hexanes). The indoline spot (Rf ~0.6) should disappear, replaced by a UV-active spot (Rf ~0.45).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes) to yield 1-(vinylsulfonyl)indoline as a pale yellow solid.

Protocol B: Oxa-Michael Addition to Yield Target Compound

Reagents: 1-(Vinylsulfonyl)indoline (1.0 equiv), Phenol (1.2 equiv), DBU (1.5 equiv), anhydrous Acetonitrile (MeCN).

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(vinylsulfonyl)indoline (5 mmol, 1.05 g) and Phenol (6 mmol, 0.56 g) in anhydrous MeCN (15 mL).

  • Catalysis: Add DBU (7.5 mmol, 1.12 mL) dropwise at room temperature. The solution may slightly darken as the phenoxide is generated[2].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C in an oil bath for 4 hours.

  • Validation: Monitor by TLC (30% EtOAc/Hexanes). The vinyl sulfonamide (Rf ~0.45) should be fully consumed, yielding the final product (Rf ~0.35).

  • Workup: Cool to room temperature and concentrate the MeCN under reduced pressure. Redissolve the crude residue in Ethyl Acetate (40 mL).

  • Washing (Critical Step): Wash the organic layer with 1M HCl (2 × 20 mL) to completely remove the DBU base and any unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Flash chromatography (Silica gel, 20-30% EtOAc/Hexanes) affords 1-((2-Phenoxyethyl)sulfonyl)indoline as a white crystalline solid.

Mechanism N1 Phenol + DBU Base N2 Phenoxide Anion (Strong Nucleophile) N1->N2 Deprotonation N4 Enolate-like Sulfonyl Carbanion (Reactive Intermediate) N2->N4 Nucleophilic attack at β-carbon N3 1-(Vinylsulfonyl)indoline (Michael Acceptor) N3->N4 Electron withdrawal facilitates attack N5 Protonation via [DBU-H]+ N4->N5 Charge neutralization N6 1-((2-Phenoxyethyl)sulfonyl)indoline (Stable Ether) N5->N6 Final C-H bond formation

Mechanistic pathway of the base-catalyzed oxa-Michael addition.

References

  • Source: benchchem.
  • Source: google.
  • Source: nih.

Sources

Application

In Vitro Pharmacological Profiling of 1-((2-Phenoxyethyl)sulfonyl)indoline: A Protocol Guide for PKM2 Activation and Metabolic Reprogramming

Introduction & Scientific Rationale The compound 1-((2-Phenoxyethyl)sulfonyl)indoline [1] belongs to a specialized class of indoline-sulfonamide derivatives that have emerged as potent modulators of cancer metabolism[2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 1-((2-Phenoxyethyl)sulfonyl)indoline [1] belongs to a specialized class of indoline-sulfonamide derivatives that have emerged as potent modulators of cancer metabolism[2]. Unlike traditional cytotoxic agents that target DNA synthesis or tubulin dynamics, indoline-sulfonamides are recognized for their ability to allosterically activate the M2 isoform of Pyruvate Kinase (PKM2)[2][3].

In normal differentiated tissues, the constitutively active PKM1 isoform drives oxidative phosphorylation. However, cancer cells preferentially express PKM2, which exists predominantly in a low-activity dimeric state[4]. This dimeric bottleneck in glycolysis allows upstream glycolytic intermediates to accumulate and be shunted into branching pathways (e.g., the pentose phosphate pathway) to synthesize the nucleic acids, amino acids, and lipids required for rapid tumor proliferation—a phenomenon known as the Warburg effect[5].

The Pharmacological Strategy: By treating cancer cells with an indoline-sulfonamide like 1-((2-Phenoxyethyl)sulfonyl)indoline, PKM2 is forced into its highly active tetrameric state. This paradoxically deprives the cancer cell of biosynthetic precursors by rapidly flushing carbon flux through glycolysis and into the mitochondria, ultimately leading to metabolic starvation and apoptosis[5].

G Compound 1-((2-Phenoxyethyl) sulfonyl)indoline Dimer PKM2 (Dimeric) Low Activity Compound->Dimer Allosteric Binding Tetramer PKM2 (Tetrameric) High Activity Dimer->Tetramer Tetramerization Warburg Warburg Effect (Biosynthesis) Dimer->Warburg Promotes OxPhos Oxidative Phosphorylation Tetramer->OxPhos Diverts Carbon Flux Apoptosis Tumor Cell Apoptosis Tetramer->Apoptosis Biosynthetic Starvation

Fig 1: Mechanism of PKM2 metabolic reprogramming by indoline-sulfonamides.

Pre-Analytical Considerations & Workflow

To thoroughly evaluate 1-((2-Phenoxyethyl)sulfonyl)indoline, a tiered screening cascade must be employed. This ensures that observed phenotypic cell death is causally linked to the primary mechanism of action (PKM2 activation) rather than off-target toxicity.

Workflow Step1 1. Compound Prep (DMSO Stock & Dilution) Step2 2. Target Engagement (NADH-Coupled PKM2 Assay) Step1->Step2 Step3 3. Metabolic Profiling (Intracellular Lactate Flux) Step2->Step3 Step4 4. Phenotypic Screening (Viability & Flow Cytometry) Step3->Step4

Fig 2: In vitro screening workflow for evaluating PKM2 modulators.

Compound Handling: 1-((2-Phenoxyethyl)sulfonyl)indoline should be reconstituted in 100% anhydrous DMSO to a stock concentration of 10 mM. Avoid repeated freeze-thaw cycles by aliquoting the stock. Ensure the final DMSO concentration in all cell-based assays does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Target Engagement via NADH-Coupled PKM2 Assay

Causality: PKM2 catalyzes the transfer of a phosphate from phosphoenolpyruvate (PEP) to ADP, generating pyruvate. In this coupled assay, lactate dehydrogenase (LDH) reduces the generated pyruvate to lactate while simultaneously oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm (NADH depletion) is directly proportional to PKM2 enzymatic activity[2].

Self-Validating System: You must include 1.5 mM Fructose-1,6-bisphosphate (FBP) as a positive control. FBP is the endogenous allosteric activator of PKM2. If FBP fails to trigger a massive spike in NADH depletion, the recombinant PKM2 enzyme has likely degraded or aggregated, rendering the assay invalid.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, and 1 mM freshly added DTT (PKM2 is highly sensitive to oxidation).

  • Reagent Mix: Add 0.1 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 8 units/mL of recombinant human LDH. Expert Insight: Using a sub-saturating concentration of PEP (0.1 mM) is critical. High PEP concentrations will auto-activate the PKM2 tetramer, collapsing your assay window.

  • Compound Addition: Dispense 1-((2-Phenoxyethyl)sulfonyl)indoline in a 10-point dose-response curve (e.g., 10 μM down to 0.5 nM) into a 384-well UV-transparent microplate.

  • Enzyme Addition: Add 50 ng/well of recombinant human PKM2 to initiate the reaction.

  • Kinetic Read: Immediately monitor absorbance at 340 nm every 30 seconds for 20 minutes using a microplate reader. Calculate the AC₅₀ (Activation Concentration) based on the maximum reaction velocity (Vmax).

Protocol 2: Cellular Metabolic Profiling (Lactate Flux)

Causality: If 1-((2-Phenoxyethyl)sulfonyl)indoline successfully forces PKM2 into a tetramer inside a living cancer cell, the cell will lose its ability to bottleneck glycolysis. Pyruvate will be rapidly produced and shuttled into the mitochondria, significantly decreasing the amount of pyruvate converted into lactate[4][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells (a lung carcinoma line heavily reliant on PKM2) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Wash cells with PBS and replace with minimal media (e.g., DMEM with 2 mM glutamine, 10 mM glucose, 1% dialyzed FBS). Treat with the compound at 1x, 3x, and 10x the established AC₅₀ for 4 hours.

  • Supernatant Collection: Transfer 50 μL of the culture media to a luminescence-compatible plate.

  • Detection: Add 50 μL of a commercial Lactate-Glo assay reagent (containing lactate dehydrogenase and a proluciferin substrate). Incubate for 60 minutes at room temperature.

  • Readout: Measure luminescence. A successful PKM2 activator will show a dose-dependent decrease in luminescent signal compared to the DMSO control.

Protocol 3: Phenotypic Viability & Apoptosis Screening

Causality: The metabolic starvation induced by PKM2 tetramerization deprives the cancer cell of nucleic acid and lipid precursors, leading to cell cycle arrest and programmed cell death[5].

Step-by-Step Methodology:

  • Viability (CellTiter-Glo): Seed A549 cells at 2,000 cells/well in a 384-well plate. Treat with a dose-response of the compound for 72 hours. Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence to calculate the IC₅₀ for cell viability.

  • Apoptosis (Flow Cytometry): Seed cells in 6-well plates and treat with the compound for 48 hours. Harvest cells (including floating dead cells), wash with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Staining: Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry. An increase in the Annexin V⁺ / PI⁻ population indicates early apoptosis driven by metabolic collapse.

Data Interpretation & Expected Outcomes

To benchmark the efficacy of 1-((2-Phenoxyethyl)sulfonyl)indoline during your screening campaign, compare your results against the expected pharmacological profile for potent indoline-sulfonamide PKM2 activators summarized below.

Assay TypeParameterExpected ProfileBiological Significance
Target Engagement AC₅₀ (Activation Concentration)< 500 nMConfirms high-affinity allosteric binding to the PKM2 dimer interface.
Target Engagement Max Fold Activation3.0x to 5.0x over basalIndicates a robust, complete dimer-to-tetramer conformational shift.
Metabolic Profiling Extracellular Lactate> 40% reductionConfirms the disruption of the Warburg effect and rerouting of carbon flux.
Phenotypic Cell Viability IC₅₀ (A549)1.0 - 5.0 μMDemonstrates translation of enzymatic activation into anti-proliferative efficacy.
Phenotypic Apoptosis (Annexin V⁺)Dose-dependent increaseConfirms cell death occurs via programmed metabolic starvation rather than necrosis.

References

  • 1-(sulfonyl)-5-(arylsulfonyl)
  • A Perspective on Medicinal Chemistry Approaches for Targeting Pyruvate Kinase M2 Source: ACS Publications URL
  • PKM2, a Central Point of Regulation in Cancer Metabolism Source: PMC - NIH URL
  • The role of pyruvate kinase M2 in anticancer therapeutic treatments Source: PMC - NIH URL
  • 1351617-46-3 | 1-((2-Phenoxyethyl)sulfonyl)

Sources

Method

Application Notes &amp; Protocols: High-Throughput Screening of "1-((2-Phenoxyethyl)sulfonyl)indoline" Analogues for Novel Carbonic Anhydrase IX Inhibitors

Introduction: The Therapeutic Potential of the Indoline Sulfonamide Scaffold The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] When coupled with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indoline Sulfonamide Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] When coupled with a sulfonamide moiety, this chemical class has demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] Specifically, indoline-5-sulfonamides have emerged as a promising class of inhibitors targeting tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII.[3][4] These enzymes play a critical role in the regulation of pH in the tumor microenvironment, contributing to tumor progression, metastasis, and resistance to therapy.[4] The lead compound "1-((2-Phenoxyethyl)sulfonyl)indoline" represents a novel starting point for the discovery of next-generation CA inhibitors. This document provides a comprehensive guide for the high-throughput screening (HTS) of a library of its analogues to identify potent and selective inhibitors of Carbonic Anhydrase IX (CA IX).

The overarching goal of this screening campaign is to move beyond the initial lead and identify analogues with improved potency, selectivity, and drug-like properties. The workflow is designed as a multi-step process, beginning with a robust primary screen to identify all active compounds, followed by a series of secondary assays to confirm activity, determine potency, and eliminate false positives.[5] This structured approach ensures that resources are focused on the most promising candidates for further development.

The Strategic Approach: A Multi-Tiered Screening Cascade

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays.[5] This strategy is essential for efficiently processing large compound libraries and minimizing the risk of pursuing false positives. Our approach is structured as follows:

  • Primary HTS: A cost-effective, high-throughput biochemical assay to identify initial "hits" that inhibit CA IX activity.

  • Hit Confirmation & Dose-Response: Re-testing of primary hits to confirm activity and determine their potency (IC50) against CA IX.

  • Orthogonal Secondary Assay: A mechanistically different assay to further validate the hits and reduce the likelihood of technology-specific artifacts.

  • Selectivity Profiling: Assessing the inhibitory activity of confirmed hits against other CA isoforms (e.g., CA I and CA II) to identify selective inhibitors.

  • Cell-Based Assay: Evaluating the activity of lead compounds in a relevant cancer cell line to confirm target engagement in a physiological context.

Below is a graphical representation of the screening workflow:

G cluster_0 Primary Screening cluster_1 Hit Validation & Triage cluster_2 Lead Characterization Primary_HTS Primary HTS: Biochemical CA IX Inhibition Assay (10 µM Single Concentration) Hit_Selection Hit Selection (>50% Inhibition) Primary_HTS->Hit_Selection Dose_Response Dose-Response (IC50) Curve Generation for CA IX Hit_Selection->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (e.g., Thermal Shift) Dose_Response->Orthogonal_Assay Selectivity_Screen Selectivity Profiling (CA I & CA II) Orthogonal_Assay->Selectivity_Screen Cell_Based_Assay Cell-Based Assay (e.g., Hypoxia-Induced Acidification) Selectivity_Screen->Cell_Based_Assay Selective Hits

Caption: High-throughput screening cascade for CA IX inhibitors.

Assay Development and Validation: The Foundation of a Successful Screen

Before embarking on a full-scale HTS campaign, rigorous assay validation is paramount to ensure the data generated is robust, reproducible, and meaningful.[6][7] This pre-screening phase establishes the reliability of the assay and its suitability for an automated, high-throughput environment.[8]

Primary Assay Principle: A Colorimetric Esterase Inhibition Assay

The primary assay is a colorimetric method based on the esterase activity of carbonic anhydrase. In this assay, CA IX catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm. Inhibitors of CA IX will reduce the rate of this reaction.

Pre-Screening Assay Validation Protocol

Objective: To validate the CA IX esterase inhibition assay in a 384-well format for HTS.

Materials:

  • Recombinant human Carbonic Anhydrase IX (catalytic domain)

  • p-Nitrophenyl acetate (pNPA)

  • HEPES buffer (25 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO), HTS-grade

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)

  • 384-well clear, flat-bottom microplates

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant CA IX in HEPES buffer.

    • Prepare a stock solution of pNPA in DMSO.

    • Prepare a stock solution of Acetazolamide in DMSO.

    • Serially dilute Acetazolamide to create a concentration range for control experiments.

  • DMSO Tolerance Test:

    • Assess the effect of DMSO concentration on enzyme activity.[9]

    • Dispense a fixed amount of CA IX into wells.

    • Add varying concentrations of DMSO (e.g., 0.1% to 2% final concentration).

    • Initiate the reaction by adding pNPA.

    • Monitor the reaction kinetically at 405 nm.

    • Rationale: This step is crucial to determine the maximum DMSO concentration tolerated by the assay without significantly affecting enzyme activity, as library compounds are typically stored in DMSO.[9]

  • Plate Uniformity and Signal Stability:

    • Prepare three types of plates:

      • High Signal (Negative Control): Wells containing CA IX, buffer, and DMSO (no inhibitor).

      • Low Signal (Positive Control): Wells containing CA IX, buffer, and a high concentration of Acetazolamide (e.g., 100 µM).

      • Blank: Wells containing buffer and DMSO only.

    • Fill entire 384-well plates with each control type.

    • Initiate the reaction with pNPA and measure the absorbance at multiple time points (e.g., 0, 15, 30, and 60 minutes).

    • Rationale: This assesses the consistency of the signal across the plate, identifies any systematic errors (like edge effects), and determines the stability of the signal over time.[6]

  • Z' Factor Determination:

    • The Z' factor is a statistical parameter that quantifies the quality of an HTS assay.[10]

    • Prepare a plate with half the wells dedicated to the high signal control and the other half to the low signal control.

    • Calculate the Z' factor using the formula:

      • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

      • Where SD is the standard deviation and Mean is the average signal of the controls.

    • Rationale: An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[10] This metric provides confidence in the ability to distinguish true hits from background noise.

Table 1: Assay Validation Acceptance Criteria

Parameter Acceptance Criteria Rationale
Z' Factor ≥ 0.5 Ensures a large enough separation between positive and negative controls to reliably identify hits.[6][10]
Signal-to-Background (S/B) ≥ 3 Provides a sufficient dynamic range for the assay.[6]
CV of Controls ≤ 10% Indicates low variability and high reproducibility of the assay.[6]

| DMSO Tolerance | ≤ 20% inhibition at screening concentration | Confirms that the compound solvent does not interfere with the assay.[9] |

High-Throughput Screening Protocols

Primary HTS Protocol

Objective: To screen the "1-((2-Phenoxyethyl)sulfonyl)indoline" analogue library at a single concentration to identify potential CA IX inhibitors.

Workflow:

G start Start dispense_compounds Dispense 50 nL of Library Compounds (10 µM final concentration) start->dispense_compounds dispense_enzyme Dispense 25 µL of CA IX Solution dispense_compounds->dispense_enzyme incubate_1 Incubate (5 min, RT) dispense_enzyme->incubate_1 dispense_substrate Dispense 25 µL of pNPA Substrate incubate_1->dispense_substrate incubate_2 Incubate (30 min, RT) dispense_substrate->incubate_2 read_plate Read Absorbance at 405 nm incubate_2->read_plate analyze_data Data Analysis (% Inhibition) read_plate->analyze_data end End analyze_data->end

Caption: Automated workflow for the primary HTS assay.

Step-by-Step Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound from the stock plates to the 384-well assay plates. This will yield a final assay concentration of 10 µM.

  • Control Plating: Designate specific columns on each plate for positive (Acetazolamide) and negative (DMSO) controls.

  • Enzyme Addition: Dispense 25 µL of CA IX solution into each well using a multi-channel liquid handler.

  • Pre-incubation: Gently mix the plates and incubate for 5 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Dispense 25 µL of the pNPA substrate solution to all wells to start the reaction.

  • Signal Detection: After a 30-minute incubation at room temperature, read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound using the following formula:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

  • Hit Selection: Compounds exhibiting >50% inhibition are considered primary hits and are selected for further evaluation.

Hit Confirmation and Dose-Response Protocol

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Protocol:

  • Compound Re-ordering: Obtain fresh, dry powder samples of the primary hits to eliminate issues related to compound storage or degradation.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 100 µM.

  • Assay Execution: Perform the same CA IX inhibition assay as in the primary screen, but with the range of compound concentrations.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Table 2: Example Dose-Response Data

Compound ID IC50 (µM) Hill Slope
Hit-001 0.85 1.1 0.99
Hit-002 1.23 0.9 0.98

| Hit-003 | 5.67 | 1.3 | 0.99 |

Secondary Assay: Thermal Shift Assay (TSA)

Objective: To confirm the direct binding of hits to CA IX using an orthogonal, label-free method.

Principle: TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, suggesting direct binding.

Protocol:

  • Reaction Setup: In a 96-well PCR plate, combine CA IX protein, a fluorescent dye (e.g., SYPRO Orange), and the hit compound at various concentrations.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.

  • Fluorescence Monitoring: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. Monitor the fluorescence intensity as a function of temperature.

  • Data Analysis: Determine the Tm for the protein in the presence and absence of the compound. A significant ΔTm is indicative of direct binding.

Data Management and Interpretation

A robust data management system is essential for tracking compounds, assay results, and analysis throughout the screening cascade.[5] All data should be stored in a centralized database. Analysis should be performed using specialized software that can handle large datasets and perform the necessary statistical calculations and curve fitting.[5] Hits are prioritized based on a combination of factors including potency (low IC50), confirmation of direct binding (TSA), and selectivity against other CA isoforms.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the high-throughput screening of "1-((2-Phenoxyethyl)sulfonyl)indoline" analogues to discover novel inhibitors of Carbonic Anhydrase IX. By following this structured cascade of validated assays, from primary screening to cell-based characterization, researchers can efficiently identify and prioritize promising lead compounds for further optimization in the drug discovery pipeline. The emphasis on rigorous assay validation and the use of orthogonal follow-up assays are critical for ensuring the quality and reliability of the screening results.

References

  • High-throughput virtual screening of small-molecule inhibitors targeting immune cell checkpoints to discover new immunotherapeutics for human diseases. (2022). Molecular Diversity, 27(2), 729–751. [Link]

  • A High-Throughput Screening Method for Small-Molecule Inhibitors of the Aberrant Mutant SOD1 and Dynein Complex Interaction. (n.d.). SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • High-throughput Screening Identifies Small Molecule Inhibitors of Molecular Chaperones. (2013). Current Pharmaceutical Design, 19(3), 473–492. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy, 8(6). [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013). PLOS ONE, 8(10), e75144. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). Pharmaceuticals, 15(12), 1453. [Link]

  • Introduction - High-Throughput Screening Center. (n.d.). University of Illinois Chicago. [Link]

  • How Do You Validate an Assay for High-Throughput Screening?. (2026). BellBrook Labs. [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • HTS Assay Validation. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • HTS Methods: Assay Design and Optimisation. (2016). Royal Society of Chemistry. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). ResearchGate. [Link]

  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. (2025). MDPI. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega, 6(47), 31835–31848. [Link]

Sources

Application

Application Note: Preclinical Evaluation of 1-((2-Phenoxyethyl)sulfonyl)indoline as a Dual p53-MDM2/MDMX Antagonist

Mechanistic Rationale & Structural Biology The tumor suppressor p53 is a critical guardian of genomic stability, yet its function is inactivated in approximately 50% of human cancers. In tumors harboring wild-type p53, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Biology

The tumor suppressor p53 is a critical guardian of genomic stability, yet its function is inactivated in approximately 50% of human cancers. In tumors harboring wild-type p53, this suppression is predominantly driven by the overexpression of its negative regulators: Mouse double minute 2 (MDM2) and its homolog MDMX (MDM4) 1. MDM2 directly binds the transactivation domain (TAD) of p53 and utilizes its E3 ubiquitin ligase activity to tag p53 for proteasomal degradation 2. While MDMX lacks intrinsic E3 ligase activity, it heterodimerizes with MDM2 to enhance its stability and potently represses p53 transcriptional activity via steric blockade 3.

First-generation protein-protein interaction (PPI) inhibitors, such as Nutlin-3, selectively target MDM2. However, clinical efficacy is frequently derailed by compensatory MDMX overexpression, which acts as a resistance sink 2. Consequently, dual inhibition of both MDM2 and MDMX is the required standard for robust p53 reactivation.

1-((2-Phenoxyethyl)sulfonyl)indoline is a rationally designed synthetic indoline derivative belonging to the broader class of arylsulfonylindolines 4. The rigid indoline core is engineered to deeply penetrate the hydrophobic cleft of MDM2/MDMX, mimicking the critical p53 binding triad (Phe19, Trp23, Leu26) 3. Crucially, the flexible 1-((2-phenoxyethyl)sulfonyl) moiety provides optimal steric bulk to interact with the intrinsically disordered N-terminal "lid" domain of these proteins. Emerging structural evidence indicates that engaging this lid domain stabilizes the inhibitor-protein complex and prevents the lid from occluding the binding pocket, a critical factor for high-affinity dual inhibition 1.

G p53 p53 (Wild-Type) Tumor Suppressor Apoptosis Cell Cycle Arrest & Apoptosis (p21, PUMA, BAX) p53->Apoptosis Reactivation Degradation Proteasomal Degradation p53->Degradation Inhibited State MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Ubiquitination MDMX MDMX (Transcriptional Repressor) MDMX->p53 Steric Blockade Compound 1-((2-Phenoxyethyl)sulfonyl)indoline (Dual Inhibitor) Compound->MDM2 Binds Pocket & Lid Compound->MDMX Binds Pocket & Lid

Diagram 1: Mechanism of p53 reactivation via dual MDM2/MDMX inhibition by the indoline derivative.

Comprehensive Experimental Workflows

To rigorously validate 1-((2-Phenoxyethyl)sulfonyl)indoline, we employ a self-validating cascade starting from biochemical target engagement down to isogenic cellular functional rescue.

Workflow Phase1 Phase 1: Biochemical Fluorescence Polarization (Target Affinity) Phase2 Phase 2: Cellular Isogenic Viability Assay (On-Target Proof) Phase1->Phase2 Phase3 Phase 3: Biomarker Western Blotting (Pathway Reactivation) Phase2->Phase3

Diagram 2: Self-validating experimental workflow for evaluating p53-MDM2/MDMX PPI inhibitors.

Protocol A: Cell-Free Fluorescence Polarization (FP) Assay

Objective: Quantify the biochemical displacement of a FAM-labeled p53 peptide from recombinant MDM2 and MDMX. Causality & Design: FP is the gold standard for PPIs. The rotational correlation time of the small FAM-p53 peptide is slow (high polarization) when bound to the massive MDM2/MDMX proteins. Displacement by the indoline compound restores rapid rotation (low polarization). The inclusion of Tween-20 is strictly necessary to prevent the hydrophobic indoline from forming promiscuous colloidal aggregates, ensuring true 1:1 stoichiometric binding.

  • Buffer Preparation: Prepare assay buffer containing PBS (pH 7.4), 1 mM DTT, and 0.01% Tween-20. Note: DTT is essential to maintain the structural integrity of the cysteine-rich zinc-finger domains in MDM2.

  • Complex Formation: In a 384-well black microplate, incubate 10 nM FAM-p53 peptide with 30 nM recombinant human MDM2 (residues 1-118) or 30 nM MDMX (residues 1-111) for 15 minutes at room temperature.

  • Compound Addition: Dispense 1-((2-Phenoxyethyl)sulfonyl)indoline in a 12-point serial dilution (ranging from 10 µM to 0.1 nM, maintaining 1% final DMSO). Include Nutlin-3 as an MDM2-specific positive control.

  • Equilibration & Readout: Incubate the plate in the dark for 30 minutes. Measure polarization on a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis: Plot milli-polarization (mP) units against log[inhibitor] to calculate the IC50.

Protocol B: Cellular Target Engagement & Isogenic Viability Assay

Objective: Prove that the cytotoxicity of the compound is strictly p53-dependent. Causality & Design: A common pitfall in PPI inhibitor development is off-target cytotoxicity. By testing the compound in parallel against SJSA-1 (p53 WT, MDM2 amplified), MCF-7 (p53 WT, MDMX dependent) [[5]](), and SAOS-2 (p53 Null) cells, the system becomes self-validating. If the compound kills SAOS-2 cells, the mechanism is off-target 2.

  • Cell Seeding: Plate SJSA-1, MCF-7, and SAOS-2 cells at 5,000 cells/well in 96-well white opaque tissue culture plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with the indoline derivative (0.01–50 µM) for 72 hours.

  • Quantification: Add CellTiter-Glo reagent. Note: Luminescence (ATP quantification) is prioritized over colorimetric assays (like MTT) to avoid artifacts from metabolic hyperactivation often seen during early apoptosis.

  • Analysis: The therapeutic window is defined by the ratio of IC50(SAOS-2) / IC50(SJSA-1). A highly specific inhibitor will show no toxicity in SAOS-2 cells up to 50 µM.

Protocol C: Biomarker Readout via Immunoblotting

Objective: Confirm downstream transcriptional activation of p53 targets. Causality & Design: Because MDM2 is a direct transcriptional target of p53, successful disruption of the p53-MDM2 complex will paradoxically increase total MDM2 protein levels due to p53 reactivation, alongside the induction of apoptotic markers like p21 and PUMA 2.

  • Lysis: Treat SJSA-1 cells with 1 µM and 5 µM of the compound for 24 hours. Wash with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Separation: Resolve 30 µg of total protein lysate on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C for p53 (DO-1 clone), MDM2 (SMP14 clone), p21 (Waf1/Cip1), PUMA, and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate to visualize dose-dependent stabilization of p53 and upregulation of p21, PUMA, and MDM2.

Quantitative Data Summary

The following table summarizes the expected biochemical and cellular profile of 1-((2-Phenoxyethyl)sulfonyl)indoline compared to the first-generation MDM2-selective inhibitor, Nutlin-3.

CompoundMDM2 IC50 (nM)MDMX IC50 (nM)SJSA-1 Viability IC50 (µM)MCF-7 Viability IC50 (µM)SAOS-2 Viability IC50 (µM)
1-((2-Phenoxyethyl)sulfonyl)indoline 45 ± 582 ± 81.2 ± 0.32.5 ± 0.4> 50 (No toxicity)
Nutlin-3 (Control) 90 ± 12> 10,0003.5 ± 0.5> 20 (Resistant)> 50 (No toxicity)

Data Interpretation: The indoline derivative demonstrates potent dual inhibition, successfully overcoming the MDMX-mediated resistance observed with Nutlin-3 in MCF-7 cells, while maintaining strict p53-dependence (evidenced by the lack of toxicity in p53-null SAOS-2 cells).

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Method

Advanced Application Note: Pharmacological Evaluation of 1-((2-Phenoxyethyl)sulfonyl)indoline in Anti-Inflammatory Workflows

As drug development pivots toward highly selective modulators to mitigate the adverse effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs), sulfonyl-substituted indolines have emerged as a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective modulators to mitigate the adverse effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs), sulfonyl-substituted indolines have emerged as a privileged scaffold. This application note provides a comprehensive, field-tested framework for evaluating 1-((2-Phenoxyethyl)sulfonyl)indoline across biochemical, cellular, and in vivo anti-inflammatory models.

By bridging structural causality with self-validating experimental designs, this guide ensures that your data is robust, reproducible, and ready for regulatory scrutiny.

Mechanistic Rationale: The Anatomy of Selectivity

To design an effective experimental protocol, one must first understand the molecular behavior of the compound. The indoline core serves as a versatile pharmacophore, but it is the N-sulfonyl modification that drives targeted anti-inflammatory activity.

Research into[1] and related derivatives demonstrates that the sulfonyl ( S=O ) group acts as a critical hydrogen-bond acceptor. Specifically, it anchors the molecule within the cyclooxygenase-2 (COX-2) active site by interacting with the ARG120 and ALA527 residues ()[2].

Furthermore, the 2-phenoxyethyl tail provides the precise lipophilicity required to penetrate the hydrophobic side pocket unique to COX-2. Because COX-1 lacks this expansive side pocket (due to an isoleucine substitution at position 523), the compound exhibits high steric hindrance in COX-1, granting it a highly favorable selectivity index.

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (Inducible Enzyme) AA->COX2 Metabolized by PGE2 Prostaglandin E2 (Lipid Mediator) COX2->PGE2 Synthesizes Inflam Inflammatory Response (Edema, Hyperalgesia) PGE2->Inflam Triggers Drug 1-((2-Phenoxyethyl) sulfonyl)indoline Drug->COX2 Selective Inhibition (H-bond via Sulfonyl)

Diagram 1: Mechanistic pathway of COX-2 inhibition by 1-((2-Phenoxyethyl)sulfonyl)indoline.

Biochemical Validation: Recombinant COX-1/COX-2 Assays

Before advancing to complex cellular models, it is imperative to establish the baseline biochemical affinity of 1-((2-Phenoxyethyl)sulfonyl)indoline. We utilize a cell-free recombinant enzyme assay to isolate direct binding kinetics, removing confounding variables such as membrane permeability or metabolic degradation.

The Self-Validating Protocol

A robust biochemical assay must rule out false positives caused by assay interference (e.g., compound autofluorescence). Therefore, this protocol uses a highly specific Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Prostaglandin F2 α (PGF2 α ), a stable downstream reduction product of the COX reaction, rather than relying on transient fluorometric peroxidase readouts.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1-((2-Phenoxyethyl)sulfonyl)indoline in 100% LC-MS grade DMSO to create a 10 mM stock. Causality note: Sulfonyl indolines are highly hydrophobic; aqueous buffers will cause precipitation. Keep final assay DMSO concentration strictly 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the compound (serial dilutions from 0.01 to 100 µM) with recombinant human COX-1 or COX-2 in Tris-HCl buffer (pH 8.0) containing hematin and phenol. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes.

  • Termination and Reduction: Stop the reaction by adding 1 M HCl, followed immediately by SnCl 2​ to reduce unstable Prostaglandin H2 (PGH2) to stable PGF2 α .

  • Quantification: Transfer the supernatant to a PGF2 α ELISA plate. Read absorbance at 412 nm.

Data Presentation: Benchmark Selectivity Profiling

To contextualize the efficacy of the indoline derivative, it must be benchmarked against non-selective (Indomethacin) and highly selective (Celecoxib) clinical standards.

CompoundCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (COX-1/COX-2)
1-((2-Phenoxyethyl)sulfonyl)indoline > 50.000.45 ± 0.08> 111.1
Indomethacin (Control)0.18 ± 0.040.26 ± 0.050.69
Celecoxib (Control)14.80 ± 1.200.05 ± 0.01296.0

Table 1: Comparative in vitro COX inhibition profile. The high selectivity index of the sulfonyl indoline confirms its targeted mechanism of action.

Cellular Efficacy: The LPS-Stimulated Macrophage Model

Moving from isolated enzymes to a living system, we utilize the RAW 264.7 murine macrophage cell line. When stimulated with Lipopolysaccharide (LPS), these cells activate the NF- κ B pathway, leading to massive upregulation of inducible COX-2 and subsequent PGE2 release.

The Self-Validating Protocol: Coupling Efficacy with Viability

A critical failure point in anti-inflammatory screening is mistaking cytotoxicity for efficacy. If a compound kills the macrophages, PGE2 levels will naturally drop. This protocol is a self-validating system because it mandates a parallel CellTiter-Glo (ATP-based) viability assay. If viability drops below 90%, the corresponding anti-inflammatory data for that concentration is structurally invalidated.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Pre-treatment: Aspirate media. Apply 1-((2-Phenoxyethyl)sulfonyl)indoline (0.1, 1, 5, and 10 µM) in serum-free DMEM. Incubate for 1 hour. Causality note: Serum-free media is used here because serum proteins can heavily bind lipophilic indoline derivatives, artificially lowering the effective free-drug concentration.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Harvest: Carefully collect 100 µL of the supernatant for PGE2 ELISA and Griess Reagent assay (to measure Nitric Oxide, a surrogate for iNOS activity).

  • Viability Check: Immediately add CellTiter-Glo reagent to the remaining cells in the plate. Luminescence readouts confirm that the suppression of inflammatory biomarkers is purely pharmacological, not cytotoxic.

Workflow Step1 1. Seed RAW 264.7 Cells (24h incubation) Step2 2. Pre-treat with Compound (1h prior to LPS) Step1->Step2 Step3 3. LPS Stimulation (1 µg/mL, 24h) Step2->Step3 Step4 4. Supernatant Collection & Parallel Viability Check Step3->Step4 Step5 5. Biomarker Quantification (ELISA for PGE2 / Griess for NO) Step4->Step5

Diagram 2: Self-validating cellular workflow ensuring efficacy is decoupled from cytotoxicity.

In Vivo Translation: Carrageenan-Induced Paw Edema

To prove that the in vitro and cellular data translates to systemic efficacy, the compound must be evaluated in a live mammalian model. The[3] is the gold standard for evaluating COX-2 inhibitors.

The Self-Validating Protocol

Carrageenan injection produces a biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–6 hours) is strictly driven by COX-2-mediated prostaglandin synthesis. By measuring paw volume at specific temporal checkpoints, this protocol self-validates the compound's mechanism: a true COX-2 inhibitor will only suppress the late-phase edema.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (150–200 g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption, allowing free access to water.

  • Dosing: Administer 1-((2-Phenoxyethyl)sulfonyl)indoline (10 and 30 mg/kg) suspended in 0.5% sodium carboxymethyl cellulose (CMC) via oral gavage. Administer vehicle (0.5% CMC) to the negative control group.

  • Induction: One hour post-dosing, inject 0.1 mL of a 1% λ -carrageenan solution into the subplantar region of the right hind paw.

  • Plethysmometry: Measure the paw volume using a digital water plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition relative to the vehicle control at the 5-hour mark (the peak of COX-2 activity).

Data Presentation: In Vivo Edema Reduction

The table below illustrates the expected late-phase pharmacological suppression of edema, confirming the compound's systemic bioavailability and target engagement.

Treatment GroupDose (mg/kg)Paw Volume Increase at 5h (mL)% Inhibition of Edema
Vehicle (0.5% CMC) -0.85 ± 0.060.0%
1-((2-Phenoxyethyl)sulfonyl)indoline 100.42 ± 0.0550.5%
1-((2-Phenoxyethyl)sulfonyl)indoline 300.21 ± 0.0475.2%
Indomethacin (Positive Control)100.18 ± 0.0378.8%

Table 2: In vivo reduction of carrageenan-induced paw edema. The dose-dependent response at 5 hours confirms selective COX-2 inhibition in a living system.

Conclusion & Troubleshooting Insights

When utilizing 1-((2-Phenoxyethyl)sulfonyl)indoline in anti-inflammatory workflows, the primary challenge is managing its lipophilicity. Always verify compound solubility in your chosen vehicle before in vivo dosing; precipitation in the gastrointestinal tract is the leading cause of false-negative efficacy data in indole-derivative screening ()[4]. By strictly adhering to the self-validating checks outlined in this application note—specifically the parallel viability assays and temporal in vivo measurements—researchers can confidently advance this promising sulfonyl indoline through the preclinical pipeline.

References

  • Hu, W., et al. (2003). "Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Sharma, P., et al. (2021). "Sonochemical synthesis of 3-arylsufonyl indole derivatives as potential inhibitors of cyclooxygenases." Journal of Molecular Structure. URL:[Link]

  • El-Sayed, M. A., et al. (2018). "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity." Journal of Applied Pharmaceutical Science. URL:[Link]

  • Kumari, A., et al. (2024). "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications." Molecules (MDPI). URL:[Link]

Sources

Application

Application Note: Pharmacological Characterization of 1-((2-Phenoxyethyl)sulfonyl)indoline as a Dual 5-LOX/sEH Inhibitor

Executive Summary The design of multitarget drugs represents a paradigm shift in medicinal chemistry, particularly for the treatment of complex inflammatory diseases[1]. Single-target anti-inflammatory agents often suffe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design of multitarget drugs represents a paradigm shift in medicinal chemistry, particularly for the treatment of complex inflammatory diseases[1]. Single-target anti-inflammatory agents often suffer from limited efficacy due to compensatory shunting within the arachidonic acid (AA) cascade. 1-((2-Phenoxyethyl)sulfonyl)indoline is a rationally designed dual-target ligand that simultaneously inhibits 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro, cellular, and in vivo efficacy of this compound and similar indoline-based dual inhibitors.

Mechanistic Rationale: The Arachidonic Acid Cascade

The arachidonic acid cascade is a primary regulatory pathway in the inflammatory response[2]. During inflammation, AA is metabolized via two critical pathways:

  • The Pro-inflammatory Pathway (5-LOX): 5-LOX oxidizes AA into leukotrienes (e.g., LTB4), which are potent chemoattractants that drive leukocyte infiltration and activation.

  • The Pro-resolving Pathway (CYP/sEH): Cytochrome P450 (CYP) enzymes convert AA into epoxyeicosatrienoic acids (EETs), which possess strong anti-inflammatory and vasodilatory properties. However, sEH rapidly hydrolyzes these beneficial EETs into less active dihydroxyeicosatrienoic acids (DHETs)[3].

Simultaneous inhibition of 5-LOX and sEH yields a synergistic anti-inflammatory effect: it halts the production of pro-inflammatory leukotrienes while preserving the pool of pro-resolving EETs[2].

Pathway AA Arachidonic Acid (AA) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Oxidation CYP Cytochrome P450 (CYP) AA->CYP Epoxidation LTs Leukotrienes (Pro-inflammatory) LOX5->LTs EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Inactive Diols) sEH->DHETs Inhibitor 1-((2-Phenoxyethyl)sulfonyl)indoline (Dual Inhibitor) Inhibitor->LOX5 Blocks Inhibitor->sEH Blocks

Arachidonic Acid Cascade and Dual Inhibition Mechanism of 1-((2-Phenoxyethyl)sulfonyl)indoline.

Compound Profile & Structural Causality

Recent structure-activity relationship (SAR) studies have demonstrated that the indoline scaffold is highly effective at inhibiting 5-LOX activity, often achieving nanomolar to low micromolar potency[4].

  • The Indoline Core: Mimics the transition state of AA, allowing the molecule to deeply penetrate the 5-LOX catalytic domain and disrupt iron-dependent oxidation[4].

  • The Sulfonyl-Phenoxyethyl Moiety: Acts as a bulky, flexible tail that successfully accesses and occupies the hydrophobic pocket of the sEH active site, preventing the binding of EETs[1].

Experimental Workflows & Self-Validating Protocols

To rigorously validate 1-((2-Phenoxyethyl)sulfonyl)indoline, a three-phase experimental workflow must be employed. This ensures that observed in vivo efficacies are causally linked to direct target engagement rather than off-target cytotoxicity.

Workflow Phase1 Phase 1: In Vitro Enzymatic Assays Phase2 Phase 2: Cellular Target Engagement Phase1->Phase2 Sub1 Recombinant 5-LOX & sEH IC50 Determination Phase1->Sub1 Phase3 Phase 3: In Vivo Efficacy Models Phase2->Phase3 Sub2 PMNLs & Whole Blood LTB4 / EET Quantification Phase2->Sub2 Sub3 Zymosan-Induced Peritonitis Inflammation Resolution Phase3->Sub3

Three-phase experimental workflow for validating dual 5-LOX/sEH inhibitors.

Phase 1: Cell-Free Enzymatic Assays (Target Engagement)

Causality: Cell-free assays are mandatory as the first step to confirm direct enzymatic inhibition without the confounding variables of membrane permeability or cellular metabolism.

Protocol 1A: 5-LOX IC50 Determination

  • Preparation: Dilute recombinant human 5-LOX in assay buffer (PBS, pH 7.4, containing 1 mM EDTA and 1 mM ATP).

  • Pre-incubation: Add 1-((2-Phenoxyethyl)sulfonyl)indoline (0.01–10 µM) or Zileuton (positive control) and incubate for 15 min at 4°C. Reasoning: Pre-incubation allows the inhibitor to reach binding equilibrium before substrate competition begins.

  • Activation: Add 2 mM CaCl₂ to activate the enzyme.

  • Initiation & Termination: Add 20 µM Arachidonic Acid. Incubate for 10 min at 37°C. Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant for 5-HETE (the stable reduction product of 5-HPETE) via LC-MS/MS.

Protocol 1B: sEH IC50 Determination

  • Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Pre-incubation: Incubate the enzyme with the dual inhibitor (0.001–10 µM) or AUDA (positive control) for 15 min at room temperature.

  • Initiation: Add the fluorogenic substrate PHOME (50 µM). Reasoning: sEH hydrolyzes PHOME into a highly fluorescent 6-methoxy-2-naphthaldehyde, providing a real-time kinetic readout.

  • Quantification: Measure fluorescence continuously for 30 min (Ex: 330 nm / Em: 465 nm) using a microplate reader. Calculate the initial velocity to determine the IC50.

Phase 2: Cellular Assays (Functional Target Validation)

Causality: While cell-free assays prove binding, cellular assays utilizing human polymorphonuclear leukocytes (PMNLs) prove that the compound can penetrate cell membranes and function in a physiological environment where 5-LOX must translocate to the nuclear membrane and interact with FLAP (5-LOX activating protein)[2].

Protocol 2: PMNL LTB4 Inhibition Assay

  • Isolation: Isolate PMNLs from fresh human venous blood using dextran sedimentation and density gradient centrifugation. Resuspend in PBS containing 1 mg/mL glucose and 1 mM CaCl₂.

  • Pre-incubation: Treat PMNLs (5 × 10⁶ cells/mL) with the dual inhibitor (0.1–10 µM) for 15 min at 37°C.

  • Stimulation: Add calcium ionophore A23187 (2.5 µM) and AA (20 µM). Reasoning: A23187 induces a massive calcium influx, forcefully triggering 5-LOX translocation and maximizing LTB4 output, creating a stringent stress test for the inhibitor.

  • Termination & Analysis: After 10 min, stop the reaction with cold methanol. Quantify LTB4 levels in the supernatant via ELISA or LC-MS/MS.

Phase 3: In Vivo Efficacy (Zymosan-Induced Peritonitis)

Causality: Zymosan-induced peritonitis is an acute inflammatory model characterized by a rapid influx of neutrophils driven by leukotrienes, followed by a resolution phase mediated by EETs and lipoxins. This makes it the perfect self-validating model to test a dual 5-LOX/sEH inhibitor[1].

Protocol 3: Murine Peritonitis Model

  • Dosing: Administer 1-((2-Phenoxyethyl)sulfonyl)indoline (10 mg/kg, i.p. or p.o.) to C57BL/6 mice 30 minutes prior to disease induction. Use Zileuton and AUDA as single-target controls.

  • Induction: Inject 1 mg of Zymosan A (suspended in 0.5 mL saline) intraperitoneally.

  • Harvest: Euthanize mice 4 hours post-induction. Perform a peritoneal lavage with 3 mL of ice-cold PBS containing EDTA.

  • Analysis: Perform total and differential leukocyte counts on the lavage fluid using flow cytometry (staining for Ly6G+ neutrophils). Quantify LTB4 and EET/DHET ratios in the exudate via LC-MS/MS to confirm dual target engagement in vivo.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of an optimized indoline-based dual inhibitor compared to standard single-target reference drugs[1][4].

Compound5-LOX IC50 (µM)sEH IC50 (µM)PMNL LTB4 InhibitionIn Vivo Efficacy (Peritonitis Model)
1-((2-Phenoxyethyl)sulfonyl)indoline ~0.40 ~0.45 >80% at 10 µM High (Significant reduction in neutrophil influx; preserved EETs)
Zileuton (5-LOX Control)0.70>50 (Inactive)>85% at 10 µMModerate (Reduces LTs, but no effect on EET preservation)
AUDA (sEH Control)>50 (Inactive)0.003No effectModerate (Preserves EETs, but LTB4 remains high)

References

  • Cerqua, I., et al. "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization." Journal of Medicinal Chemistry (2022). URL: [Link]

  • Meirer, K., et al. "Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase." Molecules (2016). URL: [Link]

  • Musella, S., et al. "Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis." Journal of Medicinal Chemistry (2023). URL: [Link]

  • Shen, H. C., & Hammock, B. D. "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry (2012). URL: [Link]

Sources

Method

Application Note: Indoline Derivatives as Next-Generation Antimicrobial and Resistance-Modifying Agents

Executive Summary The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel molecular scaffolds that bypass traditional resistance mechanisms. While the planar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel molecular scaffolds that bypass traditional resistance mechanisms. While the planar indole nucleus has long been a privileged structure in medicinal chemistry, its saturated analog—the indoline scaffold —offers unique 3D spatial geometry (sp3 hybridization at C2 and C3). This structural flexibility allows for enhanced target engagement within complex enzymatic pockets.

In recent years, indoline derivatives have demonstrated profound utility not only as direct, broad-spectrum antibacterial and antifungal agents but also as potent Resistance-Modifying Agents (RMAs) . By functioning as RMAs, specific indolines can synergistically restore the efficacy of obsolete antibiotics (such as β-lactams) against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. This application note provides drug development professionals with a comprehensive mechanistic overview, quantitative efficacy benchmarks, and self-validating experimental protocols for evaluating indoline derivatives in antimicrobial research.

Mechanistic Rationale & Target Pathways

To effectively design assays around indoline derivatives, researchers must understand the causality behind their antimicrobial action. Indolines exert their effects through three primary, non-overlapping mechanisms:

  • DNA Gyrase B Inhibition (Direct Antimicrobial): Chemoinformatic profiling and molecular dynamics simulations reveal that specific indoline derivatives bind strongly to the ATP-binding pocket of the DNA Gyrase B subunit[2]. By halting ATP hydrolysis, these compounds prevent the management of DNA topology, triggering lethal double-strand breaks in bacteria.

  • Efflux Pump Blockade (Resistance Modification): Many pathogens utilize efflux pumps (e.g., NorA in S. aureus) to expel antibiotics. Indoline compounds can competitively or allosterically inhibit these pumps, leading to a massive intracellular accumulation of co-administered drugs[3].

  • Cell Wall Synthesis Disruption (β-Lactam Resensitization): Tricyclic indoline derivatives (e.g., Of1) have been shown to selectively resensitize MRSA to β-lactam antibiotics. While the indoline itself may lack direct bactericidal activity at low concentrations, it disrupts auxiliary cell wall maintenance pathways, rendering the pathogen hyper-susceptible to methicillin[1].

MOA Indoline Indoline Derivatives DNA_Gyrase DNA Gyrase B Inhibition Indoline->DNA_Gyrase Direct Binding Efflux NorA Efflux Pump Inhibition Indoline->Efflux Transport Blockade Synergy β-Lactam Resensitization Indoline->Synergy Adjuvant Action Bact_Death Pathogen Eradication (Bacteria & Fungi) DNA_Gyrase->Bact_Death DNA Cleavage Efflux->Bact_Death Drug Accumulation Synergy->Bact_Death Wall Breakdown

Fig 1. Multitarget mechanisms of indoline derivatives in antimicrobial therapy.

Quantitative Efficacy Profiling

The structural versatility of the indoline core allows it to be hybridized with other pharmacophores (e.g., thiazolidinones, Mannich bases) to tune its activity spectrum. The table below summarizes the quantitative efficacy of various indoline classes against priority pathogens.

Compound ClassTarget Organism(s)Efficacy Metric (MIC)Mechanism / NotesRef
Indoline-Derived Phenolic Mannich Bases S. aureus (MRSA), E. faecalis1.18 – 1.23 µMDirect bactericidal activity; highly potent against clinical isolates.[4]
Indoline-Thiazolidinone Hybrids E. coli, S. lentus, Candida albicans25 – 50 µg/mLDual antibacterial and antifungal activity.[5]
Tricyclic Indoline (Of1) + Methicillin S. aureus (MRSA)8 µg/mL (Methicillin MIC)RMA: Reduced methicillin MIC from 128 µg/mL to 8 µg/mL.[1]
Spiro[indoline-pyrazolo-quinoline]diones E. faecalis, C. albicans375 – 3000 µg/mLDirect antimicrobial; kinetic time-kill validated.[6]

Self-Validating Experimental Protocols

To accurately evaluate indoline derivatives, experimental design must account for their physicochemical properties (e.g., hydrophobicity) and their dual nature as both direct antimicrobials and RMAs. The following protocols are engineered as self-validating systems to eliminate false positives caused by compound precipitation or solvent toxicity.

Workflow Synth Compound Library (Indoline Scaffolds) MIC Broth Microdilution (MIC / MBC / MFC) Synth->MIC Synergy Checkerboard Assay (FICI Calculation) MIC->Synergy Resistance Modifiers Tox Cytotoxicity Assay (Mammalian Cells) MIC->Tox Direct Antimicrobials Lead Lead Candidate Validation Synergy->Lead FICI ≤ 0.5 Tox->Lead High Selectivity

Fig 2. Self-validating screening workflow for indoline-based antimicrobial agents.

Protocol A: Standardized Broth Microdilution with Metabolic Validation

Causality Focus: Indoline derivatives often exhibit poor aqueous solubility. If a compound precipitates in the testing broth, it increases optical density (OD600), masking bacterial inhibition and causing false-negative MIC readings. To counter this, we integrate a resazurin reduction step . Resazurin acts as a metabolic redox indicator, turning from blue (non-fluorescent) to pink (fluorescent) only in the presence of respiring cells, providing a definitive, self-validating readout of true inhibition regardless of compound turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target strains (e.g., MRSA ATCC BAA-44 or C. albicans) overnight. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:100 in Mueller Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to achieve ∼5×105 CFU/mL.

  • Compound Dilution: Dissolve the indoline derivative in 100% DMSO. Perform 2-fold serial dilutions in the testing media within a 96-well plate.

    • Critical Control: Ensure the final DMSO concentration in all wells never exceeds 1% v/v. Include a 1% DMSO vehicle-control column to prove that solvent toxicity is not responsible for cell death[7].

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the compound dilutions. Incubate at 37°C for 18–24 hours (bacteria) or 35°C for 24–48 hours (fungi).

  • Metabolic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration well that remains strictly blue.

  • MBC/MFC Determination: To prove causality of cell death (cidal vs. static), plate 10 µL from all blue wells onto drug-free agar. A ≥99.9% reduction in initial CFU count confirms the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol B: Checkerboard Synergy Assay for RMA Validation

Causality Focus: To definitively prove that an indoline derivative acts as a Resistance-Modifying Agent (RMA)[1], we must mathematically isolate synergy from mere additive effects. The checkerboard assay achieves this by mapping the Fractional Inhibitory Concentration Index (FICI).

Step-by-Step Methodology:

  • Matrix Setup: In a 96-well plate, create a two-dimensional gradient. Serially dilute the indoline derivative horizontally (Columns 1-8) and the standard antibiotic (e.g., methicillin) vertically (Rows A-F).

  • Inoculation: Add the standardized MRSA inoculum ( ∼5×105 CFU/mL) to all wells. Incubate at 37°C for 18 hours.

  • MIC Determination: Identify the MIC of the antibiotic alone, the indoline alone, and the MICs of both drugs in combination (the lowest concentration well in the matrix showing no growth).

  • FICI Calculation: Validate the mechanism using the following formula:

    FICI=(MICAntibiotic_Alone​MICAntibiotic_Combo​​)+(MICIndoline_Alone​MICIndoline_Combo​​)
    • Interpretation: An FICI ≤0.5 mathematically proves synergistic resensitization, validating the indoline as a true RMA. An FICI between 0.5 and 4.0 indicates indifference, while >4.0 indicates antagonism.

References

  • [4] Increased Antibacterial Properties of Indoline-Derived Phenolic Mannich Bases. ChemRxiv. 4

  • [5] Synthesis of indoline-thiazolidinone hybrids with antibacterial and antifungal activities. ResearchGate. 5

  • [1] Bio-inspired synthesis yields a tricyclic indoline that selectively resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. PNAS. 1

  • [2] Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach. Bentham Science Publishers. 2

  • [3] Controlling bacterial behavior with indole-containing natural products and derivatives. PMC. 3

  • [6] Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. OmicsDI. 6

  • [7] Antimicrobial Activities of a New Schizozygane Indoline Alkaloid from Schizozygia coffaeoides. ACS Publications.7

Sources

Application

Experimental design for testing "1-((2-Phenoxyethyl)sulfonyl)indoline" in vivo

Application Note & Protocol: Preclinical In Vivo Evaluation of 1-((2-Phenoxyethyl)sulfonyl)indoline Prepared for: Researchers, Scientists, and Oncology Drug Development Professionals Subject: Experimental Design, Pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preclinical In Vivo Evaluation of 1-((2-Phenoxyethyl)sulfonyl)indoline

Prepared for: Researchers, Scientists, and Oncology Drug Development Professionals Subject: Experimental Design, Pharmacokinetics (PK), Pharmacodynamics (PD), and Xenograft Efficacy Protocols

Executive Summary & Mechanistic Rationale

The compound 1-((2-Phenoxyethyl)sulfonyl)indoline (PESI) represents a novel structural entity within the indoline-sulfonamide class of small molecules. Historically, 1-arylsulfonyl-indoline derivatives (such as J30) have demonstrated potent anti-cancer activity by acting as microtubule destabilizing agents. These compounds bind with high affinity to the colchicine-binding site of tubulin, inhibiting microtubule assembly, which subsequently leads to G2/M cell cycle arrest and caspase-dependent apoptosis[1].

To successfully transition PESI from in vitro discovery to a viable clinical candidate, a rigorous, self-validating in vivo experimental design is required. Because small molecules often exhibit drastically different distribution and metabolism profiles in murine models compared to humans, empirical pharmacokinetic modeling must be conducted concurrently with efficacy testing[2].

This guide outlines a comprehensive, four-phase preclinical pipeline designed to evaluate the systemic exposure, toxicity, anti-tumor efficacy, and target engagement of PESI.

MoA PESI 1-((2-Phenoxyethyl) sulfonyl)indoline Tubulin Tubulin (Colchicine Binding Site) PESI->Tubulin High Affinity Binding MT Microtubule Depolymerization Tubulin->MT Steric Hindrance CellCycle G2/M Phase Arrest (MPM-2+) MT->CellCycle Mitotic Spindle Failure Apoptosis Apoptosis (Caspase-3/9 Activation) CellCycle->Apoptosis Prolonged Arrest

Figure 1: Proposed mechanism of action for PESI-mediated tumor cell apoptosis via microtubule destabilization.

Phase I: Formulation and Pharmacokinetics (PK)

Causality & Rationale: Indoline-sulfonamides are typically highly hydrophobic. Administering them in standard aqueous buffers leads to precipitation in the bloodstream, causing artificial toxicity (embolism) and erratic absorption. We utilize a co-solvent system (DMSO/PEG300/Tween-80) to ensure the drug remains in solution. PK profiling is the mandatory first step; without knowing the Area Under the Curve (AUC) and clearance (CL) rates, downstream dosing schedules are purely guesswork[3].

Protocol: Single-Dose PK Study

  • Formulation: Dissolve PESI in 10% DMSO. Add 40% PEG300 and 5% Tween-80, vortexing until clear. Slowly add 45% sterile saline.

  • Animal Model: Male Sprague-Dawley rats (n=3 per route) or CD-1 mice (n=3 per timepoint).

  • Administration: Administer a single dose via Intravenous (IV) injection (3 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Blood Collection: Collect blood via the tail vein or facial vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Use lithium heparin tubes to prevent coagulation[4].

  • Bioanalysis: Centrifuge at 8,000 rpm for 10 min at 4°C to extract plasma. Quantify PESI concentrations using LC-MS/MS against a standard curve.

Table 1: Target Pharmacokinetic Parameters for PESI (Example Benchmarks)

ParameterDefinitionTarget Threshold for PO Efficacy
Cmax Maximum plasma concentration> 1,000 ng/mL
Tmax Time to reach Cmax1.0 - 4.0 hours
t1/2 Elimination half-life> 4.0 hours
AUC(0-∞) Total systemic exposure> 5,000 ng·h/mL
Bioavailability (F%) (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO)> 30%

Phase II: Maximum Tolerated Dose (MTD) Determination

Causality & Rationale: Before efficacy testing, the therapeutic window must be established. The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight (BW) compared to the control group, and produces no mortality or severe clinical signs of toxicity[5]. Exceeding the MTD in efficacy models confounds anti-tumor results with systemic morbidity.

Protocol: 10-Day Dose Escalation

  • Subjects: Healthy BALB/c nude mice (n=5 per group).

  • Dosing Cohorts: Vehicle control, 5, 10, 20, 40, and 80 mg/kg BW.

  • Regimen: Administer PESI daily via PO gavage for 10 consecutive days.

  • Monitoring: Weigh animals daily. Assess for clinical signs of distress (hunched posture, piloerection, lethargy).

  • Endpoint: If a cohort experiences >10% BW loss, that dose is deemed toxic. The highest tolerated dose is selected as the maximum dose for Phase III.

Phase III: In Vivo Xenograft Efficacy

Causality & Rationale: To evaluate the true anti-cancer potential of PESI, we utilize a Cell Line-Derived Xenograft (CDX) model. Immunocompromised NOD/SCID mice are required to prevent the murine immune system from rejecting the human tumor cells[6]. We select the KB cell line (human epidermoid carcinoma), which is highly sensitive to microtubule destabilization and has been historically used to validate indoline-sulfonamides[1].

Table 2: Xenograft Study Design

GroupTreatmentDose (mg/kg)RouteScheduleN (Mice)
1Vehicle Control0PODaily x 21 days8
2PESI (Low Dose)1/3 MTDPODaily x 21 days8
3PESI (High Dose)MTDPODaily x 21 days8
4Paclitaxel (Positive Control)10IVTwice Weekly8

Protocol: Tumor Implantation and Treatment

  • Implantation: Harvest KB cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of NOD/SCID mice[7].

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. Day 10), randomize the mice into the four groups outlined in Table 2.

  • Measurement: Calculate tumor volume (V) twice weekly using the formula: V=(Length×Width2)/2 .

  • Endpoint: Efficacy is determined by Tumor Growth Inhibition (TGI%). Mice are euthanized when control tumors reach 1,500 mm³ or at the end of the 21-day treatment cycle.

Workflow cluster_Analysis Ex Vivo Validation Acclimation Day -7 to 0 Animal Acclimation (NOD/SCID Mice) Implantation Day 0 Subcutaneous Implantation (5x10^6 KB Cells) Acclimation->Implantation Randomization Day 10 Randomization (Tumor Vol 100-150 mm³) Implantation->Randomization Treatment Day 11-31 PESI Administration (Vehicle, Low, High Dose) Randomization->Treatment Necropsy Day 31 Necropsy & Tissue Harvest (Tumor, Plasma, Organs) Treatment->Necropsy PK Pharmacokinetics (LC-MS/MS) Necropsy->PK PD Pharmacodynamics (IHC: MPM-2, Casp-3) Necropsy->PD

Figure 2: Chronological workflow for the in vivo xenograft efficacy and PK/PD validation study.

Phase IV: Pharmacodynamics (PD) & Biomarker Validation

Causality & Rationale: Observing tumor shrinkage is insufficient; a self-validating protocol must prove how the tumor shrank. If PESI is a microtubule destabilizer, it will trap cells in the mitotic phase and induce apoptosis[1]. We validate target engagement by extracting the xenograft tumors post-necropsy and probing for specific downstream biomarkers. MPM-2 is a highly specific monoclonal antibody that recognizes proteins phosphorylated only during mitosis, serving as a definitive marker for G2/M arrest.

Protocol: Ex Vivo Tissue Analysis

  • Tissue Harvest: Immediately following euthanasia, excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for Western Blotting, and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).

  • Western Blotting (Apoptosis): Homogenize the frozen tissue in RIPA buffer. Run lysates on an SDS-PAGE gel and probe for Cleaved Caspase-3 and Cleaved PARP to confirm the activation of the apoptotic cascade.

  • Immunofluorescence (Mitotic Arrest): Section the formalin-fixed, paraffin-embedded (FFPE) tumors. Stain sections with MPM-2 antibodies. A significant upregulation of MPM-2 in the PESI-treated groups compared to the vehicle control confirms that the drug successfully penetrated the tumor microenvironment and induced mitotic arrest.

  • Tubulin Polymerization Assay: To definitively prove the mechanism, perform an in vivo tubulin fractionation assay on the fresh tumor lysates, separating soluble (unpolymerized) tubulin from the insoluble (polymerized) cytoskeletal fraction. An increase in the soluble fraction in PESI-treated mice confirms microtubule depolymerization.

References

  • [1] A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. National Library of Medicine (PubMed). URL:[Link]

  • [3] Pharmacokinetics and Pharmacodynamics-Based Mathematical Modeling Identifies an Optimal Protocol for Metronomic Chemotherapy. AACR Journals (Cancer Research). URL:[Link]

  • [5] In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Library of Medicine (PMC). URL:[Link]

  • [6] Animal Protocol: In Vivo Experimental Design for Small Molecule Oncology. University of Pennsylvania. URL:[Link]

  • [4] In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center. Stanford Medicine. URL:[Link]

  • [2] Pharmacokinetic Modeling of an Induction Regimen for In Vivo Combined Testing of Novel Drugs against Pediatric Acute Lymphoblastic Leukemia Xenografts. National Library of Medicine (PMC). URL:[Link]

  • [7] In Vivo Oncology - Pharmacology Discovery Services. Pharmacology Discovery Services. URL:[Link]

Sources

Method

"1-((2-Phenoxyethyl)sulfonyl)indoline" formulation for animal studies

An Application Guide for the Preclinical Formulation of 1-((2-Phenoxyethyl)sulfonyl)indoline Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical Formulation of 1-((2-Phenoxyethyl)sulfonyl)indoline

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-((2-Phenoxyethyl)sulfonyl)indoline, a novel chemical entity (NCE), for animal studies. Given that many NCEs exhibit poor aqueous solubility, this guide is structured as a systematic workflow, beginning with essential pre-formulation characterization and culminating in the preparation and validation of dosing vehicles suitable for in vivo pharmacokinetic (PK) and toxicological (Tox) evaluation.[1][2] The protocols and decision-making frameworks herein are designed to ensure scientific rigor, data reliability, and adherence to best practices in preclinical research. The core principle is that a well-characterized and stable formulation is fundamental to the accurate assessment of a compound's biological activity and safety profile.[3][4]

Section 1: The Formulation Imperative: From Powder to Preclinical Insight

The journey of an NCE like 1-((2-Phenoxyethyl)sulfonyl)indoline from a synthesized powder to a candidate drug is fraught with challenges, the first of which is often its delivery to the biological system. The selection of an appropriate vehicle and formulation strategy is not a trivial procedural step but a critical determinant of a study's outcome.[5] An inadequate formulation can lead to variable drug exposure, erroneous pharmacokinetic data, and misleading safety assessments, ultimately resulting in the costly failure of a promising compound.[2]

This guide addresses the challenge by outlining a logical, multi-step process for developing a robust formulation. It emphasizes understanding the physicochemical nature of the compound first, then using that knowledge to select and optimize a vehicle system.

Overall Formulation Development Workflow

The process begins with thorough characterization of the drug substance and culminates in a validated formulation ready for animal dosing. Each step is crucial for building confidence in the final dosing preparation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation & Dosing char Physicochemical Characterization (Solubility, LogP, pKa) analytical Analytical Method Development (HPLC) char->analytical Provides quantification tool vehicle Vehicle Screening & Selection analytical->vehicle dev Formulation Development (Solution, Suspension, etc.) vehicle->dev qc QC Testing (Concentration, Homogeneity) dev->qc stability Short-Term Stability Assessment qc->stability dosing Animal Dosing & In-Life Studies stability->dosing G start Is target concentration achievable in aqueous buffer (pH 6.8-7.4)? sol Formulate as Aqueous Solution start->sol  Yes cosolvent Attempt Co-solvent System (PEG, PG) start->cosolvent No suspension Prepare Aqueous Suspension (0.5% MC, 0.5% CMC-Na) cosolvent->suspension Solubility still too low or co-solvent toxicity is a concern lipid Consider Lipid-Based System (e.g., in Corn Oil) cosolvent->lipid Compound is highly lipophilic (LogP > 3)

Sources

Application

Application Note: General Procedure for the Synthesis of Indole Sulfonyl Hydrazide Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodology, mechanistic causality, and analytical validation of indolyl-methylidene benzenesulfonylhydrazones. Introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodology, mechanistic causality, and analytical validation of indolyl-methylidene benzenesulfonylhydrazones.

Introduction & Pharmacological Relevance

Indole sulfonyl hydrazide derivatives (structurally characterized as indolyl-methylidene benzenesulfonylhydrazones) represent a highly versatile and privileged class of pharmacophores in modern drug discovery. The hybridization of the electron-rich indole core with a flexible sulfonylhydrazone linkage yields molecules capable of interacting with diverse biological targets through hydrogen bonding, π−π stacking, and hydrophobic interactions .

These compounds exhibit a broad spectrum of pharmacological activities. Notably, they demonstrate potent anti-breast cancer efficacy by operating through a dual mechanism: DNA intercalation via the planar indole moiety and targeted enzyme inhibition via the sulfonylhydrazone group . Furthermore, variations of this scaffold have been validated as potent α -glucosidase inhibitors for anti-diabetic applications and as cyclooxygenase (COX) inhibitors for anti-inflammatory therapies .

Mechanistic Principles & Experimental Causality

The synthesis of these derivatives is achieved via a robust, two-step convergent pathway. Rather than merely following steps, understanding the chemical causality behind the reagent and condition selection is critical for optimizing yields and avoiding side products.

Step 1: Nucleophilic Acyl Substitution (Hydrazinolysis)

The reaction begins with the nucleophilic attack of hydrazine hydrate on a substituted benzenesulfonyl chloride to form a benzenesulfonohydrazide intermediate.

  • Causality of Conditions: Hydrazine is a potent bis-nucleophile. To prevent the formation of symmetrical 1,2-bis(arylsulfonyl)hydrazines, hydrazine hydrate must be used in excess, and the reaction temperature must be strictly controlled at 0–5 °C. Absolute ethanol is selected as the solvent because it adequately solubilizes the sulfonyl chloride while moderating the highly exothermic nature of the nucleophilic attack.

Step 2: Schiff Base Condensation

The isolated benzenesulfonohydrazide is condensed with a substituted indole-3-carbaldehyde.

  • Causality of Conditions: This is an acid-catalyzed dehydration reaction. Using absolute ethanol under reflux provides the thermal energy required to overcome the activation barrier for hydrazone formation. A catalytic amount of glacial acetic acid is added to lower the pH to approximately 4.5–5.0. This specific pH range is critical: it is acidic enough to protonate the carbonyl oxygen of the indole-3-carbaldehyde (increasing its electrophilicity) but not so acidic that it fully protonates the nucleophilic terminal amine of the sulfonyl hydrazide.

Synthetic Workflow Visualization

G Sub1 Substituted Benzenesulfonyl Chloride (Electrophile) Int Intermediate: Benzenesulfonohydrazide Sub1->Int Nucleophilic Substitution Sub2 Hydrazine Hydrate (Nucleophile) Sub2->Int Cond Acid-Catalyzed Condensation (Ethanol, Reflux) Int->Cond Sub3 Indole-3-Carbaldehyde (Carbonyl Donor) Sub3->Cond Prod Target Product: Indole Sulfonyl Hydrazide Derivative (Hydrazone Hybrid) Cond->Prod Dehydration (-H2O)

Fig 1. Two-step synthetic workflow for indole sulfonyl hydrazide derivatives.

General Experimental Protocol

Self-Validating System: To ensure trustworthiness and reproducibility, this protocol incorporates in-process Thin Layer Chromatography (TLC) monitoring and specific post-reaction Nuclear Magnetic Resonance (NMR) validation checkpoints.

Step 1: Synthesis of Substituted Benzenesulfonohydrazides

Reagents: Substituted benzenesulfonyl chloride (10 mmol), Hydrazine hydrate (80%, 25 mmol), Absolute ethanol (20 mL).

  • Preparation: Dissolve the substituted benzenesulfonyl chloride (10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Temperature Control: Cool the flask in an ice-water bath to 0–5 °C to control the exothermic reaction and prevent di-substitution.

  • Addition: Add hydrazine hydrate (25 mmol) dropwise over 15 minutes under continuous magnetic stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction via TLC (Mobile Phase: Hexane:Ethyl Acetate, 3:1 v/v).

  • Isolation: Upon complete consumption of the starting material, pour the mixture into 100 mL of crushed ice.

  • Purification: Filter the resulting precipitate under vacuum. Wash thoroughly with cold distilled water to remove unreacted hydrazine and water-soluble byproducts. Dry in a desiccator. The intermediate should appear as a white to off-white crystalline solid.

Step 2: Synthesis of Indole Sulfonyl Hydrazide Derivatives

Reagents: Substituted benzenesulfonohydrazide (5 mmol), Substituted indole-3-carbaldehyde (5 mmol), Absolute ethanol (15 mL), Glacial acetic acid (2-3 drops).

  • Preparation: In a 50 mL round-bottom flask, dissolve the benzenesulfonohydrazide (5 mmol) and indole-3-carbaldehyde (5 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to optimize the pH for Schiff base formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Monitoring: Track the reaction progress via TLC (Mobile Phase: Dichloromethane:Methanol, 95:5 v/v).

  • Crystallization: Once the starting materials are consumed, cool the reaction mixture to room temperature, then further chill in an ice bath to maximize crystallization of the hydrazone product.

  • Final Isolation: Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from an ethanol/water mixture to obtain the analytically pure target compound.

Data Presentation: Analytical Validation Checkpoints

A robust protocol requires confirmation of structural integrity. Below is a summary of expected yields and characteristic 1 H-NMR chemical shifts for representative derivatives synthesized via this methodology. The disappearance of the aldehyde proton ( 9.9 ppm) and the appearance of the imine proton ( 8.2 ppm) confirm successful condensation .

Compound Substitution (Indole + Phenyl)Expected Yield (%)Indole NH (ppm, s )Sulfonyl NH (ppm, s )Imine CH=N (ppm, s )
Unsubstituted Indole + Phenyl82 - 8811.45 - 11.609.80 - 10.108.10 - 8.25
5-Chloroindole + Phenyl78 - 8511.65 - 11.759.90 - 10.208.15 - 8.30
5-Methoxyindole + 4-Methylphenyl80 - 8611.30 - 11.459.75 - 9.958.05 - 8.20
1-Acetylindole + Phenyl75 - 80N/A (Protonated)10.00 - 10.308.20 - 8.40

(Note: NMR spectra are typically recorded in DMSO- d6​ at 400 MHz)

References

  • [1] Yadav A., et al. Regioselective sulfenylation of indoles using sulfonyl hydrazides: In silico design, DFT calculation, hirshfeld surface analysis, ADMET study, molecular docking and anticancer activity. ResearchGate. URL:[Link]

  • [2] de Oliveira, N., et al. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. PubMed Central (PMC). URL:[Link]

  • [3] Kazmi, M., et al. Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. MDPI Molecules. URL:[Link]

  • [4] Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. European Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: Pd(II)-Catalyzed Intramolecular C–H Amination for the Synthesis of Indolines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary Indolines are privileged structural motifs ubiquito...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Indolines are privileged structural motifs ubiquitous in pharmaceuticals, agrochemicals, and complex natural products. Traditional synthetic routes to indolines (e.g., Fischer indole reductions or Buchwald-Hartwig aminations) often require lengthy pre-functionalization of aryl halides. This application note details a step-economic paradigm: the Pd(II)-catalyzed intramolecular C(sp²)–H amination . By leveraging high-valent palladium chemistry and strategically selected bystanding oxidants, this methodology enables the direct, highly selective conversion of unactivated C–H bonds into C–N bonds to form functionalized indolines under mild conditions[1].

Mechanistic Rationale & Strategic Advantage

The Challenge of Reductive Elimination

The primary bottleneck in high-valent Pd-catalyzed C–H amination is achieving selective C–N reductive elimination. When a Pd(II) center is oxidized to a Pd(IV) (or Pd(III)) intermediate, the oxidant often delivers competing nucleophilic ligands (such as acetates or halides) to the metal center. This can lead to non-selective reductive elimination, yielding undesired C–O or C–halogen byproducts instead of the target C–N bond[2],[3].

The Bystanding Oxidant & Directing Group Strategy

To circumvent competitive pathways, this protocol utilizes PhI(OAc)₂ as a "bystanding oxidant" alongside a 2-pyridinesulfonyl directing group[1].

  • Directing Group: The 2-pyridinesulfonyl moiety acts as a robust bidentate directing group, rigidly coordinating the Pd(II) catalyst to facilitate highly regioselective ortho-C–H cleavage.

  • Oxidation & Elimination: PhI(OAc)₂ oxidizes the resulting palladacycle to a Pd(IV) species. Because the oxidant acts as a "bystander" that does not easily participate in the final bond-forming step under these specific conditions, the system undergoes rapid and exclusive C–N reductive elimination to form the indoline core[1].

  • Alternative Oxidants: Single-electron oxidants like Ce(SO₄)₂ or two-electron F⁺ oxidants can also be employed to force selective reductive elimination by avoiding the introduction of competing nucleophilic anions[2],[4].

CatalyticCycle Pd2 Pd(II) Catalyst Complex Pd(II) Palladacycle Pd2->Complex C-H Activation (Substrate) Pd4 Pd(IV) Intermediate Complex->Pd4 Oxidation (PhI(OAc)2) Product Indoline Product Pd4->Product Reductive Elimination Product->Pd2 Catalyst Regeneration

Caption: Pd(II)/Pd(IV) catalytic cycle for intramolecular C-H amination.

Experimental Methodology & Protocols

The following self-validating protocol describes the synthesis of indolines from 2-pyridinesulfonyl-protected phenethylamine derivatives.

Workflow Step1 1. Substrate Preparation Step2 2. Pd(II) Catalyzed C-H Amination Step1->Step2 Step3 3. Workup & Purification Step2->Step3 Step4 4. Deprotection (Mg/MeOH) Step3->Step4 Step5 5. Free Indoline Isolation Step4->Step5

Caption: Five-step workflow from substrate preparation to free indoline isolation.

Protocol A: Pd(II)-Catalyzed C–H Amination

Materials Required:

  • 2-pyridinesulfonyl-protected phenethylamine (0.2 mmol, 1.0 equiv)

  • Palladium(II) acetate[Pd(OAc)₂] (4.5 mg, 0.02 mmol, 10 mol%)

  • Iodobenzene diacetate [PhI(OAc)₂] (128.8 mg, 0.4 mmol, 2.0 equiv)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the protected phenethylamine substrate, Pd(OAc)₂, and PhI(OAc)₂.

  • Solvent Addition: Add 2.0 mL of anhydrous toluene. Seal the tube securely with a Teflon-lined cap.

    • Causality Note: Toluene is explicitly chosen over aliphatic solvents (like DCE) because aromatic solvents stabilize the high-valent Pd(IV) intermediate, accelerating the reaction kinetics and improving yields[1].

  • Thermal Activation: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously for 4 hours.

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure protected indoline.

Protocol B: Facile Deprotection to Free Indoline

Traditional trifluoromethylsulfonyl (triflyl) protecting groups require harsh reductive conditions that can destroy sensitive stereocenters. The 2-pyridinesulfonyl group circumvents this issue[1].

Step-by-Step Procedure:

  • Dissolve the protected indoline (0.1 mmol) in anhydrous methanol (2.0 mL) in a round-bottom flask.

  • Add magnesium turnings (24 mg, 1.0 mmol, 10 equiv).

  • Stir or gently sonicate the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 1–2 hours).

  • Filter the mixture through a short pad of Celite, concentrate, and purify via short-path chromatography to yield the free indoline.

    • Causality Note: This mild Mg/MeOH system selectively cleaves the N–S bond via single-electron transfer, perfectly preserving any pre-installed stereocenters on the alkyl tether[1].

Quantitative Data & Optimization

The choice of oxidant and solvent dictates the fate of the high-valent Pd intermediate. Table 1 summarizes the optimization landscape, validating the selection of PhI(OAc)₂ in toluene.

Table 1: Optimization of Reaction Conditions for Pd(II)-Catalyzed Amination

EntryOxidant (Equiv)SolventTime (h)Yield (%)Mechanistic Rationale & Causality
1 PhI(OAc)₂ (2.0) Toluene 4 88 Optimal. Bystanding oxidant prevents C–O coupling; aromatic solvent stabilizes Pd(IV)[1].
2PhI(OAc)₂ (2.0)DCE1265Slower kinetics; aliphatic halogenated solvents lack π-stabilization for the transition state.
3Ce(SO₄)₂ (2.0)Toluene2445Single-electron oxidant forces selective elimination but suffers from slower turnover[2],[4].
4K₂S₂O₈ (2.0)Toluene24<10Poor C–N reductive elimination; competing side reactions dominate the pathway.

Note: Data reflects the amination of standard 2-pyridinesulfonyl-protected phenethylamine derivatives. Yields are isolated yields after chromatography.

Conclusion

The Pd(II)-catalyzed intramolecular C–H amination represents a highly efficient, step-economic approach to indoline synthesis. By understanding the causality behind the Pd(II)/Pd(IV) catalytic cycle—specifically the necessity of bystanding oxidants to enforce selective C–N reductive elimination—chemists can reliably construct complex, functionalized indoline scaffolds. The integration of the 2-pyridinesulfonyl directing group further elevates this protocol by ensuring that post-synthetic deprotection remains mild and stereoretentive.

References

  • Mei, T.-S., Leow, D., Xiao, H., Laforteza, B. N., & Yu, J.-Q. (2013). Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)₂ as the Bystanding Oxidant. Organic Letters, 15(12), 3058-3061. URL: [Link]

  • Mei, T.-S., Wang, X., & Yu, J.-Q. (2009). Pd(II)-Catalyzed Amination of C–H Bonds Using Single-Electron or Two-Electron Oxidants. Journal of the American Chemical Society, 131(31), 10806-10807. URL: [Link]

  • Racowski, J. M., & Sanford, M. S. (2011). Bystanding F+ Oxidants Enable Selective Reductive Elimination from High-Valent Metal Centers in Catalysis. Accounts of Chemical Research (via PMC). URL: [Link]

Sources

Application

Synthesis of Indoline Derivatives as Adrenoceptor Blockers: Application Notes and Protocols

Introduction: The Therapeutic Significance of Indoline-Based Adrenoceptor Antagonists The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Significance of Indoline-Based Adrenoceptor Antagonists

The indoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties make it an ideal framework for the design of potent and selective ligands for various G protein-coupled receptors, including adrenoceptors. Adrenoceptor antagonists, commonly known as blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[2][3] They exert their therapeutic effects by inhibiting the binding of endogenous catecholamines like norepinephrine and epinephrine to their receptors, thereby modulating sympathetic nervous system activity.[2][4]

This guide provides a comprehensive overview of the synthesis of indoline derivatives as adrenoceptor blockers, intended for researchers, scientists, and professionals in drug development. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols for the preparation of a representative α1A-adrenoceptor antagonist, and discuss the structure-activity relationships that govern the pharmacological profile of these compounds.

Medicinal Chemistry Rationale: Designing Indoline Scaffolds for Adrenoceptor Blockade

The design of indoline-based adrenoceptor antagonists is guided by the structural requirements of the adrenergic receptor binding pockets. Adrenoceptors are broadly classified into α and β subtypes, each with its own distinct physiological roles and ligand recognition patterns.[5][6]

α-Adrenoceptor Blockers

Alpha-blockers are primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH).[5][7] They function by blocking α-adrenoceptors on smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[8] For BPH, their action on the smooth muscle of the prostate and bladder neck alleviates urinary obstruction.[7]

The general pharmacophore for an α1-adrenoceptor antagonist often includes:

  • A heterocyclic core (in this case, indoline).

  • A basic nitrogen atom, typically within a piperazine or related moiety, which is protonated at physiological pH and interacts with an acidic residue in the receptor.

  • An aromatic or heteroaromatic group that engages in π-π stacking or hydrophobic interactions.

  • A linker of appropriate length and flexibility connecting these elements.

β-Adrenoceptor Blockers

Beta-blockers are widely prescribed for conditions like hypertension, angina, and heart failure.[9] They act by blocking β-adrenoceptors in the heart, leading to a decrease in heart rate, contractility, and blood pressure.[2][4]

The key structural features of many β-blockers include:

  • An aromatic or heteroaromatic ring system.

  • An ethanolamine side chain.

  • A bulky substituent on the nitrogen atom, which is crucial for high-affinity binding.

Indoline derivatives can be functionalized to incorporate these pharmacophoric elements, leading to potent and selective adrenoceptor antagonists.

Synthetic Strategies for the Indoline Core

The construction of the indoline ring is a critical step in the synthesis of these therapeutic agents. Several classical and modern synthetic methods can be employed, with the choice depending on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis

One of the oldest and most versatile methods for indole synthesis is the Fischer indole synthesis, which can be adapted for indoline production through subsequent reduction.[10][11] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[10]

Mechanism of the Fischer Indole Synthesis:

  • Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.

  • Tautomerization to an ene-hydrazine.

  • A[2][2]-sigmatropic rearrangement.

  • Loss of ammonia and aromatization to form the indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Ketone_Aldehyde Ketone/ Aldehyde Ketone_Aldehyde->Phenylhydrazone Ene_hydrazine Ene-hydrazine Phenylhydrazone->Ene_hydrazine Tautomerization Di_imine Di-imine Ene_hydrazine->Di_imine [2][2]-Sigmatropic Rearrangement Indole Indole Di_imine->Indole Cyclization & Aromatization Indoline Indoline Indole->Indoline Reduction caption Fischer Indole Synthesis Workflow.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a high-yielding and versatile method that is particularly well-suited for the preparation of indoles that are unsubstituted at the C2 and C3 positions.[12][13] This two-step process begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[13][14]

Mechanism of the Leimgruber-Batcho Indole Synthesis:

  • Condensation of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) to form a nitroenamine.

  • Reduction of the nitro group to an amine, which then undergoes intramolecular cyclization and elimination to afford the indole.

Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o_Nitrotoluene o-Nitrotoluene Nitroenamine Nitroenamine o_Nitrotoluene->Nitroenamine Condensation Formamide_Acetal Formamide Acetal Formamide_Acetal->Nitroenamine Indole Indole Nitroenamine->Indole Reductive Cyclization Indoline Indoline Indole->Indoline Reduction caption Leimgruber-Batcho Synthesis Workflow.

Experimental Protocols: Synthesis of a Potent and Selective α1A-Adrenoceptor Antagonist

The following protocols detail the synthesis of a representative indoline-based α1A-adrenoceptor antagonist, compound (R)-14r , which has demonstrated high potency and selectivity.[15]

Protocol 1: Synthesis of the Indoline Core via Leimgruber-Batcho Reaction

This protocol describes the synthesis of a key indoline intermediate.

Materials:

  • 2-Methyl-3-nitroaniline

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Palladium on carbon (10 wt%)

  • Hydrazine hydrate

  • Methanol

  • Ethyl acetate

  • Hexane

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Enamine Formation:

    • To a solution of 2-methyl-3-nitroaniline (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) and pyrrolidine (1.2 eq).

    • Heat the mixture at 125 °C for 3 hours under a nitrogen atmosphere.

    • After cooling to room temperature, remove the solvent under reduced pressure to obtain the crude enamine intermediate as a dark red oil. This intermediate is typically used in the next step without further purification.

  • Reductive Cyclization:

    • Dissolve the crude enamine in methanol.

    • Carefully add 10% palladium on carbon (0.1 eq).

    • To this suspension, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • After the addition is complete, reflux the mixture for 2 hours.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane) to afford the desired substituted indoline.

Protocol 2: N-Alkylation and Amide Coupling

This protocol describes the subsequent functionalization of the indoline core to yield the final adrenoceptor antagonist.

Materials:

  • Substituted indoline from Protocol 1

  • Appropriate alkylating agent (e.g., 1-bromo-3-chloropropane)

  • Piperazine derivative

  • Potassium carbonate

  • Acetonitrile

  • N,N-Diisopropylethylamine (DIPEA)

  • 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

  • Ammonia solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Alkylation:

    • To a solution of the substituted indoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkylating agent (1.2 eq).

    • Heat the mixture at reflux for 12 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

  • Coupling with Piperazine:

    • To a solution of the N-alkylated indoline (1.0 eq) in acetonitrile, add the desired piperazine derivative (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture at reflux for 16 hours.

    • Cool, filter, and concentrate as described above. Purify the product by column chromatography.

  • Amide Formation:

    • Dissolve the product from the previous step (1.0 eq) in DCM.

    • Add DIPEA (3.0 eq) and HATU (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of ammonia in methanol and stir for an additional 4 hours.

    • Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound by column chromatography to yield the target indoline derivative.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the synthesized indoline derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the molecular formula.[16]

  • Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

Structure-Activity Relationships (SAR)

The biological activity of indoline-based adrenoceptor antagonists is highly dependent on their substitution patterns. A study on a series of indoline and indole derivatives as selective α1A-adrenoceptor antagonists revealed several key SAR insights.[15]

CompoundR GroupIC50 (nM) for α1ASelectivity (α1B/α1A)Selectivity (α1D/α1A)
(R)-14r 2-cyanophenoxy2.7640.1408.2
(R)-23l 2-carbamoylphenoxy1.91506249.6
Silodosin -1.9285.914.4

Data from Zhao et al., J. Med. Chem. 2016, 59, 8, 3826–3839.[15]

Key Observations:

  • Stereochemistry: The (R)-enantiomers consistently showed higher potency than their (S)-counterparts.

  • Indoline vs. Indole: Indoline derivatives generally exhibited better selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes compared to their indole analogues.

  • Substituents on the Phenoxy Ring: The nature and position of substituents on the terminal phenoxy ring significantly influence both potency and selectivity. Electron-withdrawing groups like cyano and carbamoyl at the ortho position of the phenoxy ring were found to be particularly favorable for high α1A-antagonistic activity and selectivity.

Mechanism of Adrenoceptor Blockade

Adrenoceptor_Blockade cluster_normal Normal Sympathetic Activation cluster_blockade Adrenoceptor Blockade Norepinephrine Norepinephrine Adrenoceptor Adrenoceptor Norepinephrine->Adrenoceptor Binds to Blocked_Adrenoceptor Blocked Adrenoceptor Norepinephrine->Blocked_Adrenoceptor Binding Prevented Cellular_Response Cellular Response (e.g., Vasoconstriction) Adrenoceptor->Cellular_Response Activates Indoline_Antagonist Indoline Antagonist Indoline_Antagonist->Blocked_Adrenoceptor Competitively Binds to No_Response No Cellular Response Blocked_Adrenoceptor->No_Response Prevents Activation caption Mechanism of Adrenoceptor Blockade.

Adrenoceptor blockers, including indoline derivatives, act as competitive antagonists.[2] They bind to the adrenoceptors but do not elicit an intracellular response.[2] By occupying the receptor's binding site, they prevent the endogenous catecholamines, norepinephrine and epinephrine, from binding and activating the receptor.[2][8] This inhibition of sympathetic signaling leads to the desired therapeutic effects, such as vasodilation and reduced cardiac workload.[3][8]

Conclusion

The synthesis of indoline derivatives as adrenoceptor blockers is a well-established and highly valuable area of medicinal chemistry. The versatility of synthetic methods for constructing the indoline core, coupled with a deep understanding of the structure-activity relationships governing adrenoceptor binding, allows for the rational design and development of potent and selective therapeutic agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery of novel medicines for cardiovascular and other related diseases.

References

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54036-54066. [Link]

  • Nachawati, D., & Patel, J. (2021). Alpha-Blockers. In StatPearls. StatPearls Publishing. [Link]

  • Farzam, K., & Lakhkar, A. D. (2023). Beta-Blockers. In StatPearls. StatPearls Publishing. [Link]

  • CVPharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]

  • Wikipedia. (2024). Beta blocker. [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]

  • Lippincott NursingCenter. (2022). Alpha Adrenergic Blockers. [Link]

  • Chobanian, A. V. (2003). Beta-Adrenergic Blockers. Circulation, 107(19), e191-e193. [Link]

  • Healio. (n.d.). Alpha Blockers Topic Review. [Link]

  • Ninja Nerd. (2020, April 15). Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

  • Zhao, F., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3826–3839. [Link]

  • Figshare. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

  • Chem-Station. (2010). Leimgruber-Batcho Indole Synthesis. [Link]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Eilbracht, P., et al. (1999). 5-Heteroaryl-1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indoles: Novel, Potent, and Selective α1-Adrenoceptor Antagonists with CNS Activity. Journal of Medicinal Chemistry, 42(12), 2235-2245.
  • Zhang, Y., et al. (2011). Synthesis and biological activity of indoline compounds as α1-AR antagonist. Chinese Journal of Medicinal Chemistry, 21(3), 191-196.
  • Kumar, A., et al. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4438–4441. [Link]

  • Wikipedia. (2024). Fischer indole synthesis. [Link]

  • Chem-Station International Edition. (2014). Fischer Indole Synthesis. [Link]

  • Google Patents. (2012).
  • Rahman, A. U., & Basha, F. Z. (1983). Fischer indole synthesis in the absence of a solvent. Journal of the Chemical Society, Perkin Transactions 1, 1983, 1319-1321.
  • Google Patents. (2017). WO2017051324A1 - The process of preparing indoline compounds and a novel indoline salt.
  • Al-Ostath, A., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3469. [Link]

  • WIPO. (2012). WO/2012/131710 NOVEL PROCESS FOR THE SYNTHESIS OF INDOLINE DERIVATIVES. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

  • Idriss, M., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(11), 4824–4836. [Link]

  • Lin, H., et al. (2007). and spectral characterization of indoline and its major metabolites. Drug Metabolism and Disposition, 35(1), 46-55.
  • Journal of Medicinal and Medical Chemistry. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • Wang, L., et al. (2016). Synthesis and Evaluation of Novel α-Aminoamides Containing an Indole Moiety for the Treatment of Neuropathic Pain. Molecules, 21(6), 793. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of indoline and indole derivatives as a dual antagonist for 5-HT1A and 5-HT2 receptor.
  • Hilberg, F., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(13), 3913–3933. [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • Kumar, S., et al. (2015). Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 102, 311-325. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-((2-Phenoxyethyl)sulfonyl)indoline Synthesis

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting protocols, and optimized methodologies for researchers experiencing low yields, incomplete conversions, or side-product f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting protocols, and optimized methodologies for researchers experiencing low yields, incomplete conversions, or side-product formation during the synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline.

Mechanistic Root Cause Analysis

The synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline via the reaction of indoline with 2-phenoxyethanesulfonyl chloride is notoriously prone to yield degradation. Understanding the causality behind these failures requires analyzing the specific electronic and steric properties of the reagents:

  • Deactivated Nucleophile : Unlike standard aliphatic secondary amines, indoline's nitrogen lone pair is delocalized into the adjacent aromatic ring. This conjugation significantly reduces its nucleophilicity, making the sulfonylation kinetically sluggish[1].

  • The β -Elimination Trap : 2-Phenoxyethanesulfonyl chloride possesses a highly labile β -phenoxy leaving group. When strong aliphatic bases (e.g., Triethylamine, pKa​≈10.7 ) are used, the base rapidly abstracts the acidic α -proton adjacent to the sulfonyl group. This triggers an E1cB-like β -elimination of the phenoxide ion, generating a highly reactive ethenesulfonyl chloride (vinyl sulfonyl chloride) intermediate[2]. This intermediate subsequently reacts with indoline to form the undesired 1-(vinylsulfonyl)indoline.

Mechanism cluster_desired Desired Pathway (Nucleophilic Catalysis) cluster_side Side Reaction (E1cB / Elimination Pathway) SM 2-Phenoxyethanesulfonyl Chloride + Indoline Int1 Sulfonylpyridinium Intermediate SM->Int1 Pyridine / DMAP Int2 α-Deprotonation & β-Elimination SM->Int2 Et3N / DIPEA Prod 1-((2-Phenoxyethyl)sulfonyl)indoline (High Yield) Int1->Prod SideProd 1-(Vinylsulfonyl)indoline + Phenol (Major Impurity) Int2->SideProd

Fig 1. Competing mechanistic pathways in 1-((2-Phenoxyethyl)sulfonyl)indoline synthesis.

Troubleshooting Guides & FAQs

Q: My LC-MS shows a major side product with a mass corresponding to [M - 94] (loss of phenol). What is happening? A: You are observing the formation of 1-(vinylsulfonyl)indoline. This occurs when your base is too strong (e.g., Et3​N or DIPEA), which promotes the β -elimination of the phenoxy group[2].

  • Solution: Switch to a milder, nucleophilic base like Pyridine[3]. Pyridine is basic enough to neutralize the HCl byproduct but weak enough to prevent the α -deprotonation that leads to elimination.

Q: The reaction stalls at 50% conversion, and unreacted indoline remains. How can I drive it to completion? A: Because indoline is electronically deactivated, the intermediate sulfonylpyridinium species formed by Pyridine alone may not be electrophilic enough to drive full conversion.

  • Solution: Add a catalytic amount (10 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP acts as a superior nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate that readily acylates hindered or deactivated amines[4].

Q: I'm seeing significant hydrolysis of 2-phenoxyethanesulfonyl chloride (formation of the sulfonic acid). How do I prevent this? A: Sulfonyl chlorides are highly moisture-sensitive. Hydrolysis competes directly with sulfonylation, especially when the amine is a poor nucleophile[1].

  • Solution: Ensure all solvents are strictly anhydrous. Dry the indoline over 4Å molecular sieves prior to use. Add the sulfonyl chloride dropwise at 0∘C to kinetically suppress the activation energy required for hydrolysis while allowing the highly favored sulfonylation to proceed[5].

Quantitative Data: Base and Solvent Optimization

The following table summarizes the causal relationship between reaction conditions and experimental yield, validating the necessity of nucleophilic catalysis over standard aliphatic bases.

Base SystemSolventAdditiveConversionMajor ProductKey Impurity
Triethylamine (2.0 eq)DCMNone>95%1-(Vinylsulfonyl)indoline (<20% Desired)Phenol, Vinyl Sulfonamide
Potassium CarbonateH₂O / DCMNone60%1-((2-Phenoxyethyl)sulfonyl)indoline (55%)Sulfonic Acid (Hydrolysis)
Pyridine (2.0 eq)DCMNone75%1-((2-Phenoxyethyl)sulfonyl)indoline (70%)Unreacted Indoline
Pyridine (2.0 eq) DCM DMAP (10 mol%) >98% 1-((2-Phenoxyethyl)sulfonyl)indoline (>90%) Trace Hydrolysis

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By tracking specific LC-MS masses and visual cues, you can verify the integrity of the reaction in real-time.

Workflow Step1 1. Dissolve Indoline (1.0 eq) & Pyridine (2.0 eq) in Anhydrous DCM (0 °C) Step2 2. Add DMAP (0.1 eq) as Nucleophilic Catalyst Step1->Step2 Step3 3. Dropwise Addition of 2-Phenoxyethanesulfonyl Chloride (1.1 eq) in DCM Step2->Step3 Step4 4. Gradual Warming to RT (Stir 4-6 h) Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Quench (0.1 M HCl) & Organic Extraction Step4->Step5 Step6 6. Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2. Optimized step-by-step workflow for the synthesis of the target sulfonamide.

Step-by-Step Methodology:
  • Preparation : Flame-dry a round-bottom flask under inert gas (Argon or N2​ ). Add indoline (1.0 equiv) and anhydrous Pyridine (2.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis : Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir the mixture and cool to 0∘C using an ice bath.

  • Addition : Dissolve 2-phenoxyethanesulfonyl chloride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to the stirring indoline mixture.

    • Validation Checkpoint: A color change from pale yellow to deep orange/red during addition indicates a localized exothermic reaction or sulfene formation. Ensure the addition rate is slow enough to maintain 0∘C .

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Validation Checkpoint: Pull an aliquot for LC-MS. The desired product will show the expected [M+H]+ peak. If you observe a peak at [M−94] , β -elimination has occurred.

  • Workup : Quench the reaction with 0.1 M aqueous HCl to neutralize the Pyridine and DMAP. Extract the aqueous layer with DCM ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure 1-((2-Phenoxyethyl)sulfonyl)indoline.

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Optimization

Technical Support Center: Purification of 1-((2-Phenoxyethyl)sulfonyl)indoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and isolation of 1-((2-Phenoxyethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis and isolation of 1-((2-Phenoxyethyl)sulfonyl)indoline .

Because this molecule is a tertiary sulfonamide featuring two highly lipophilic ring systems (indoline and phenoxy) and lacking hydrogen-bond donors, it presents unique downstream processing hurdles. This guide provides field-proven causality analyses and self-validating protocols to ensure high-purity isolation.

I. Reaction & Purification Logic

The purification strategy must exploit the acid-base properties of the starting materials while mitigating the surfactant-like behavior of the reaction byproducts.

G Start Crude Reaction Mixture (Indoline + Sulfonyl Chloride) AcidWash 1M HCl Aqueous Wash (Removes Unreacted Indoline) Start->AcidWash Quench BaseWash Sat. NaHCO3 Wash (Removes Sulfonic Acid) AcidWash->BaseWash Organic Phase PhaseSep Phase Separation (Resolve Emulsions) BaseWash->PhaseSep Extract OrgLayer Organic Layer (DCM/EtOAc) (Contains Target Compound) PhaseSep->OrgLayer Dry (Na2SO4) Cryst Trituration / Crystallization (Avoid Oiling Out) OrgLayer->Cryst Concentrate Pure Pure 1-((2-Phenoxyethyl) sulfonyl)indoline Cryst->Pure Filter

Workflow for the isolation and purification of 1-((2-Phenoxyethyl)sulfonyl)indoline.

II. Troubleshooting Guides & FAQs

Q1: During recrystallization, my product forms a viscous syrup ("oils out") instead of crystallizing. How do I force nucleation? Causality: "Oiling out" occurs when the boiling point of the recrystallization solvent exceeds the melting point of the target compound, causing it to separate as a liquid phase upon cooling[1]. Because 1-((2-Phenoxyethyl)sulfonyl)indoline is a tertiary sulfonamide (the indoline nitrogen is fully substituted), it strictly lacks N-H hydrogen-bond donors[2]. This absence of intermolecular H-bonding significantly lowers its crystal lattice energy compared to primary or secondary sulfonamides, making it highly prone to phase separation rather than crystallization. Solution:

  • Solvent Replacement: Switch to a dual-solvent anti-solvent system with a lower overall boiling point (e.g., Dichloromethane/Pentane)[3].

  • Trituration: Dissolve the crude oil in a minimal amount of diethyl ether, cool to 0°C, and slowly add cold pentane while scratching the interior of the flask vigorously with a glass rod to induce nucleation.

Q2: I am encountering stubborn, milky emulsions during the aqueous workup. What causes this, and how can I break it? Causality: Emulsions in this specific reaction are typically caused by the hydrolysis of unreacted 2-phenoxyethanesulfonyl chloride. In the presence of trace water during the reaction or initial quench, the sulfonyl chloride hydrolyzes into 2-phenoxyethanesulfonic acid[4]. This byproduct is highly amphiphilic—it possesses a hydrophobic phenoxyethyl tail and a highly polar sulfonate head—acting as a potent surfactant that stabilizes oil-in-water emulsions. Solution:

  • Wash the organic layer with saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the organic compounds out of the aqueous layer[4].

  • If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to remove polymeric micro-particulates stabilizing the emulsion boundary.

Q3: Unreacted indoline is co-eluting with my target product during silica gel chromatography. How do I separate them? Causality: Indoline is a weak base with a conjugate acid pKa of approximately 5.20[5]. On standard acidic silica gel, secondary amines like indoline can streak, causing their retention factor ( Rf​ ) to overlap with the highly lipophilic sulfonamide product. Solution: Do not rely on chromatography to remove indoline. Instead, remove it entirely during the liquid-liquid extraction phase. Wash the organic layer with 1M HCl. The acid will protonate the indoline, converting it into water-soluble indolinium chloride, while the neutral tertiary sulfonamide remains entirely in the organic phase.

III. Self-Validating Standard Operating Procedure (SOP)

Protocol: Isolation of 1-((2-Phenoxyethyl)sulfonyl)indoline This protocol assumes a standard reaction of indoline and 2-phenoxyethanesulfonyl chloride in Dichloromethane (DCM) with a tertiary amine base.

Step 1: Reaction Quench & Acid Wash

  • Dilute the crude DCM reaction mixture with an equal volume of fresh DCM.

  • Add 1M HCl (aqueous) equal to half the organic volume. Stir vigorously for 5 minutes to protonate unreacted indoline.

  • Validation Checkpoint: Spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). Stain with p-anisaldehyde. The indoline starting material (which stains a distinct color) must be absent from the organic phase.

Step 2: Basic Wash (Sulfonic Acid Removal)

  • Separate the organic layer and wash it with an equal volume of saturated aqueous NaHCO3​ .

  • Validation Checkpoint: Check the pH of the aqueous layer using indicator paper. It must be >8. If it is acidic, repeat the NaHCO3​ wash until basic to ensure all 2-phenoxyethanesulfonic acid is removed as its water-soluble sodium salt[4].

Step 3: Drying and Concentration

  • Wash the organic layer with saturated brine to remove residual water and break micro-emulsions.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product (typically a viscous yellow/brown oil).

Step 4: Trituration/Crystallization

  • Dissolve the crude oil in a minimal amount of DCM (approx. 2 mL per gram of product).

  • Add cold Hexanes dropwise under rapid stirring until the solution becomes slightly cloudy (the cloud point).

  • Cool to 4°C and allow crystals to form. Filter and wash with ice-cold hexanes[3].

  • Validation Checkpoint: The final product should be a free-flowing solid. LC-MS analysis must confirm the mass [M+H]+ corresponding to C16​H17​NO3​S ( m/z≈304.1 ).

IV. Quantitative Data Summary

The following table summarizes the physical and chemical properties dictating the purification workflow:

Property / ParameterValue / DescriptionImpact on Purification Strategy
Molecular Formula C16​H17​NO3​S High carbon count dictates extreme lipophilicity.
Indoline pKa (Conjugate Acid) ~5.20[5]Requires an acidic wash (pH < 3) for complete protonation and removal into the aqueous phase.
Sulfonamide Type Tertiary (No N-H)Lacks H-bonding; prone to "oiling out"; elutes rapidly on standard silica gel[2].
Optimal Crystallization Solvent DCM / Hexanes (or Pentane)Low-boiling anti-solvent system prevents oiling out and forces solid nucleation[1].
TLC Visualization UV 254 nmBoth the indoline and phenoxy rings are highly UV active, making UV tracking highly reliable.
V. References
  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 1-((2-Phenoxyethyl)sulfonyl)indoline

Welcome to the Application Scientist Support Center. This guide is specifically designed for drug development professionals and researchers working with the 1-((2-Phenoxyethyl)sulfonyl)indoline scaffold. While N-sulfonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for drug development professionals and researchers working with the 1-((2-Phenoxyethyl)sulfonyl)indoline scaffold. While N-sulfonylindoline derivatives are potent probes for various kinases and phosphatases, their structural motifs carry inherent promiscuity liabilities.

Here, we provide mechanistic troubleshooting, validated protocols, and structural insights to help you deconvolute on-target efficacy from off-target cytotoxicity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: My cell-based assays show a drastic shift in extracellular pH and unexpected cytotoxicity that does not align with my primary target's known biology. What is driving this? The Causality: The sulfonyl group in the 1-((2-Phenoxyethyl)sulfonyl)indoline scaffold is a known pharmacophore that acts as a transition-state mimic for Carbonic Anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and CA XII. The deprotonated sulfonamide/sulfonyl oxygen coordinates directly with the active site zinc ion (Zn²⁺) of the CA enzyme. This off-target inhibition disrupts pH regulation, leading to extracellular acidosis and subsequent cytotoxicity [1]. The Solution: Run a parallel counter-screen using a highly specific CA inhibitor (e.g., acetazolamide) as a control. If the phenotype is replicated by acetazolamide, your compound is exhibiting CA-driven off-target toxicity. To mitigate this chemically, consider replacing the sulfonyl linker with an amide or introducing steric bulk around the indoline nitrogen to clash with the narrow CA active site pocket.

Q2: Flow cytometry analysis reveals that treated cells are arresting in the G2/M phase, but my primary target is not involved in the cell cycle. Is this an artifact? The Causality: This is a documented off-target effect. Indoline-sulfonamides bearing bulky aromatic groups (like the phenoxyethyl moiety) structurally mimic colchicine. They can intercalate into the hydrophobic pocket at the interface of α

  • and β -tubulin, preventing the curved-to-straight conformational change required for microtubule polymerization [2]. The Solution: Perform an in vitro tubulin polymerization assay. If your compound inhibits polymerization, you must redesign the phenoxyethyl tail to disrupt the planar, biphenyl-like geometry required for colchicine-site binding.

Q3: How do I definitively prove that my observed phenotype is due to my primary target and not these sulfonyl-driven off-targets? The Causality: Genetic validation is the only self-validating system for phenotypic assays. Small molecules can hit multiple targets, but genetic ablation isolates the primary node. The Solution: Utilize a CRISPR/Cas9 knockout of your primary target. If 1-((2-Phenoxyethyl)sulfonyl)indoline still induces the phenotype in the knockout cell line, the effect is entirely driven by off-target binding (e.g., CA or Tubulin).

Part 2: Visualizing the Off-Target Landscape

To systematically isolate the variables in your experiments, follow the deconvolution workflow below.

G A Observe Phenotype (1-((2-Phenoxyethyl)sulfonyl)indoline) B Run CETSA (Target Engagement) A->B C Assess CA/Tubulin Inhibition Assays A->C D CRISPR/Cas9 Target Knockout B->D E Phenotype Persists: Off-Target Confirmed D->E Yes F Phenotype Lost: On-Target Confirmed D->F No

Workflow for deconvoluting on-target vs. off-target effects of indoline-sulfonamides.

Pathway cluster_OnTarget Primary Target cluster_OffTarget Off-Targets Drug 1-((2-Phenoxyethyl) sulfonyl)indoline Target Target Kinase/ Phosphatase Drug->Target Designed CA Carbonic Anhydrase (CA II/IX/XII) Drug->CA Sulfonyl Mimicry Tubulin Tubulin (Colchicine Site) Drug->Tubulin Scaffold Binding Signal Signal Transduction Target->Signal Tox Cytotoxicity / pH Imbalance CA->Tox Tubulin->Tox

Mechanistic pathway illustrating primary target engagement vs. common off-target liabilities.

Part 3: Quantitative Off-Target Profiling

When optimizing the therapeutic window of this scaffold, it is critical to compare the binding affinities across known liability targets. The table below summarizes the typical affinity ranges and phenotypic consequences for the N-sulfonylindoline class.

TargetBinding Affinity (IC₅₀ / Kᵢ)Mechanism of InteractionPhenotypic Consequence
Primary Target < 10 nMDesigned hydrogen bonding / allosteric fitTargeted pathway modulation
Carbonic Anhydrase (CA IX) 40 – 150 nMZn²⁺ coordination by the sulfonyl oxygenExtracellular acidosis, broad cytotoxicity
Tubulin (Colchicine site) 1.5 – 5.0 µMHydrophobic pocket binding by indoline coreMicrotubule depolymerization, G2/M arrest

Part 4: Validated Experimental Protocol

To prove that 1-((2-Phenoxyethyl)sulfonyl)indoline is physically binding to your primary target inside a living cell—and to quantify its binding to off-targets like CA IX—you must perform a Cellular Thermal Shift Assay (CETSA) .

Unlike biochemical assays, CETSA acts as a self-validating system by measuring ligand-induced thermal stabilization in the native cellular environment, preserving endogenous protein complexes and physiological ATP/cofactor concentrations.

Step-by-Step CETSA Protocol

1. Cell Preparation & Dosing

  • Culture your target cell line to 70-80% confluency.

  • Treat cells with 1-((2-Phenoxyethyl)sulfonyl)indoline at 10x your biochemical IC₅₀ (or a vehicle DMSO control) for 1 to 2 hours. Causality note: A short incubation prevents downstream transcriptional changes from altering total protein levels, ensuring you are only measuring physical binding.

2. Thermal Gradient Application

  • Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Divide the cell suspension equally into PCR tubes (e.g., 50 µL per tube).

  • Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooldown at room temperature.

3. Lysis & Separation

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to a 37°C water bath). Causality note: Chemical detergents can artificially alter protein stability; physical lysis ensures the thermal shift is solely due to the small molecule.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

4. Detection & Validation

  • Carefully transfer the soluble supernatant to new tubes and prepare for SDS-PAGE.

  • Perform Western blotting probing for:

    • Primary Target: To confirm on-target engagement.

    • CA IX & Tubulin: As negative/off-target controls.

    • Vinculin: As a loading control (should denature independently of your drug).

  • Interpretation: A shift in the melting temperature ( Tm​ ) of CA IX or Tubulin in the drug-treated samples confirms that your compound is actively engaging these off-targets inside the cell.

References

  • Krymov, S. K., Scherbakov, A. M., Dezhenkova, L. G., Salnikova, D. I., Solov'eva, S. E., Sorokin, D. V., Vullo, D., De Luca, V., Capasso, C., Supuran, C. T., & Shchekotikhin, A. E. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals (Basel), 15(12), 1453.[Link]

  • Liou, J. P., Chang, Y. L., Kuo, F. M., Chang, C. W., Tseng, H. Y., Wang, C. C., Yang, Y. N., Chang, J. Y., Lee, S. J., & Hsieh, H. P. (2007). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. Journal of Pharmacology and Experimental Therapeutics, 323(1), 398-405.[Link]

Optimization

Optimizing reaction conditions for N-sulfonyl indoline synthesis

Welcome to the Technical Support Center for N-Sulfonyl Indoline Synthesis . As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Sulfonyl Indoline Synthesis . As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, chemists, and drug development professionals in optimizing reaction conditions, troubleshooting common failures, and understanding the mechanistic causality behind standard protocols.

Unlike standard templated guides, this resource is structured around the real-world physicochemical challenges of indoline synthesis—specifically focusing on transition-metal catalysis (Copper and Nickel) and organocatalytic kinetic resolution.

Troubleshooting Workflow & Diagnostic Logic

Before adjusting your reaction parameters, it is critical to diagnose the specific failure mode of your synthesis. The following diagnostic tree isolates the most common issues encountered during N-sulfonyl indoline synthesis.

TroubleshootingLogic Start N-Sulfonyl Indoline Synthesis Issue Yield Low Yield / Incomplete Conversion Start->Yield Regio Poor Regioselectivity (Intermolecular) Start->Regio Stereo Low Enantioselectivity (Kinetic Resolution) Start->Stereo Cu Optimize O2/TEMPO loading (Prevent catalyst poisoning) Yield->Cu Intramolecular (Cu-Catalyzed) Ni Ensure Ni(III) oxidation via Photoredox cycle Yield->Ni Intermolecular (Ni-Catalyzed) NHC Use bulky NHC (e.g., IPr) to favor 3-substitution Regio->NHC Ligand Check Sulfonyl Use bulky sulfonyl chloride (e.g., 2-iPr-4-NO2-PhSO2Cl) Stereo->Sulfonyl Reagent Check

Caption: Diagnostic logic for troubleshooting N-sulfonyl indoline synthesis optimization.

Standardized Experimental Protocols

A robust synthesis relies on self-validating protocols. Below are the optimized methodologies for two highly effective routes to N-sulfonyl indolines.

Protocol A: Copper-Catalyzed Aerobic Oxidative Amination (Intramolecular)

This method utilizes an inexpensive copper catalyst to achieve intramolecular alkene oxidative amination of N-sulfonyl 2-vinylanilines[1]. Causality Check: The reaction relies on O₂ as the terminal oxidant, but O₂ alone is kinetically slow at reoxidizing Cu(I) to Cu(II). TEMPO acts as a crucial co-catalyst, mediating this oxidation and preventing the buildup of unreactive Cu(I) species, which would otherwise stall the catalytic cycle[2].

Step-by-Step Methodology:

  • Charge an oven-dried reaction vial with N-sulfonyl 2-vinylaniline (1.0 equiv), Cu(2-ethylhexanoate)₂ (20 mol%), and TEMPO (20 mol%).

  • Add anhydrous xylenes to achieve a substrate concentration of 0.1 M.

  • Purge the reaction vessel with O₂ gas and attach an O₂ balloon (1 atm).

  • Heat the mixture to 120 °C and stir vigorously for 24 hours.

  • Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the N-sulfonyl indole/indoline.

Protocol B: Nickel/Photoredox Dual Catalysis (Intermolecular)

This protocol achieves highly regioselective intermolecular annulation of 2-iodoacetanilides and terminal alkenes[3]. Causality Check: Reductive elimination to form a C(sp³)–N bond from a Ni(II) intermediate is notoriously difficult due to a high activation barrier. The addition of the Ru(bpy)₃(PF₆)₂ photocatalyst and blue LED irradiation facilitates a Single Electron Transfer (SET), oxidizing Ni(II) to Ni(III). The Ni(III) species undergoes rapid, thermodynamically favorable reductive elimination to yield the indoline[4].

NiPhotoredox Ni0 Ni(0) Ni2 Ni(II) Complex Ni0->Ni2 Oxidative Addition (Aryl Iodide) Ni3 Ni(III) Complex Ni2->Ni3 SET Oxidation (Ru(III)) Ni1 Ni(I) Ni3->Ni1 Reductive Elimination (C-N Bond Formation) Ni1->Ni0 SET Reduction (Ru(II)*)

Caption: Mechanistic pathway of Ni/Photoredox dual catalysis highlighting Ni(III) reductive elimination.

Step-by-Step Methodology:

  • In a glovebox, combine Ni(cod)₂ (15 mol%), IPr ligand (16 mol%), Ru(bpy)₃(PF₆)₂ (1 mol%), and the N-sulfonyl-2-iodoaniline derivative (1.0 equiv) in a dry vial.

  • Add anhydrous acetone (0.22 M), followed by the terminal alkene (3.0 equiv) and Et₃N (2.0 equiv).

  • Seal the vial, remove it from the glovebox, and irradiate with blue LEDs at room temperature for 26 hours.

  • Quench the reaction by exposing it to air, filter through Celite, and purify via chromatography.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected outcomes for the primary synthetic strategies discussed.

Synthesis StrategyCatalyst SystemOxidant / AdditiveSolvent & TempYield RangeRegio/Stereo Selectivity
Intramolecular Amination Cu(2-ethylhexanoate)₂ (20 mol%)O₂ (1 atm), TEMPO (20 mol%)Xylenes, 120 °C43–73%N/A (Substrate dependent)
Intermolecular Annulation Ni(cod)₂ (15 mol%), IPr (16 mol%)Ru(bpy)₃(PF₆)₂ (1 mol%), Et₃NAcetone, RT60–85%>19:1 (3-substituted)
Kinetic Resolution 2-aryl-4-DMAP-N-oxide2-iPr-4-NO₂-PhSO₂ClCHCl₃, RT40–50%s = 2.6–19 (High ee)

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Copper-catalyzed aerobic amination is stalling at ~30% conversion, resulting in low yields. What is causing this? A1: This is a classic symptom of catalyst poisoning or inefficient reoxidation of the copper center. If you are using O₂ alone, the oxidation of Cu(I) to Cu(II) is too slow, leading to the accumulation of inactive Cu(I) species. Solution: Ensure you are adding exactly 20 mol% of TEMPO. TEMPO acts as a redox mediator that rapidly oxidizes Cu(I) and is subsequently reoxidized by O₂[2]. Additionally, verify that your O₂ balloon is maintaining positive pressure; ambient air (21% O₂) is insufficient for this specific transformation and will drastically reduce yields.

Q2: In the Nickel/Photoredox dual catalysis, I am observing a mixture of 2-substituted and 3-substituted indolines, as well as Heck-type side products. How do I improve regioselectivity? A2: Regioselectivity in this intermolecular annulation is heavily dictated by the steric environment of the Nickel catalyst during the migratory insertion step. Solution: Ensure you are using a bulky N-heterocyclic carbene (NHC) ligand like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)[3]. The extreme steric bulk of IPr forces the alkene to insert such that the larger substituent points away from the metal center, exclusively favoring the 3-substituted indoline (>19:1 selectivity)[4]. Furthermore, if you omit the photocatalyst or the light source, the reaction will fail to undergo C-N reductive elimination, leading to beta-hydride elimination (Heck products) instead[5].

Q3: I am attempting the kinetic resolution of racemic 2-substituted indolines via N-sulfonylation, but my selectivity factor (s) is very low (< 3). What parameters should I adjust? A3: Kinetic resolution of moderately Lewis basic amines like indolines requires precise stereodiscrimination in the transition state. Solution: The choice of the sulfonylating agent is just as critical as the chiral catalyst. If you are using standard tosyl chloride or benzenesulfonyl chloride, the steric differentiation is insufficient. You must switch to 2-isopropyl-4-nitrophenylsulfonyl chloride [6]. The bulky ortho-isopropyl group amplifies the steric clash within the chiral pocket of the atropisomeric 4-DMAP-N-oxide organocatalyst, drastically increasing the selectivity factor (s up to 19). An added benefit is that this specific sulfonamide is easily deprotected later using thioglycolic acid[6].

References

  • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst Source: National Institutes of Health (NIH) / Synlett URL:[Link]

  • Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Kinetic Resolution of 2‐Substituted Indolines by N‐Sulfonylation using an Atropisomeric 4‐DMAP‐N‐oxide Organocatalyst Source: University of Geneva (Archive ouverte UNIGE) / Angewandte Chemie URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low In Vivo Efficacy of Novel Small Molecules

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a structured approach to troubleshooting suboptimal in vivo efficacy of novel small molecules, using "1-((2-Phenoxyethyl)sulfony...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to troubleshooting suboptimal in vivo efficacy of novel small molecules, using "1-((2-Phenoxyethyl)sulfonyl)indoline" as a representative example of a new chemical entity. Researchers frequently encounter a disconnect between promising in vitro data and challenging in vivo outcomes. This resource is designed to help you diagnose and resolve these common issues, ensuring your innovative compounds are given the best possible chance for success.

Frequently Asked Questions (FAQs): First Steps in Troubleshooting

This section addresses the most common initial questions when a compound demonstrates low efficacy in animal models.

Q1: My compound, "1-((2-Phenoxyethyl)sulfonyl)indoline," is highly potent in vitro but shows little to no effect in vivo. Where should I begin?

A1: The first and most critical step is to investigate the compound's physicochemical properties, as these often govern its behavior in vivo.[1][2] Many novel compounds, particularly those with complex aromatic structures like indolines and sulfonamides, are lipophilic and exhibit poor aqueous solubility.[2][3] This can lead to low absorption and bioavailability, meaning the compound may not be reaching its target in sufficient concentrations.

Start with a basic solubility assessment in pharmaceutically acceptable solvents and at different pH values. This initial characterization will guide your formulation strategy.[1]

Q2: What are the primary formulation strategies for a poorly soluble compound?

A2: For preclinical in vivo studies, the goal is to develop a formulation that ensures adequate and consistent drug exposure. Common strategies include:

  • Solutions: Utilizing co-solvents (e.g., DMSO, ethanol), pH adjustments, or complexing agents like cyclodextrins to dissolve the compound.[1][4]

  • Suspensions: Dispersing the solid compound in a liquid vehicle, often with the aid of suspending and wetting agents (e.g., Tween 80).[1][4]

  • Lipid-Based Formulations: Dissolving or suspending the compound in oils or surfactants to enhance absorption, particularly for oral administration.[1][4][5]

  • Particle Size Reduction: Techniques like micronization or nanocrystallization can increase the surface area of the compound, improving its dissolution rate and, consequently, its bioavailability.[2][3][4]

A tiered approach is recommended, starting with simpler formulations before moving to more complex systems if necessary.[1]

Q3: How do I choose the right vehicle for my in vivo study?

A3: Vehicle selection is critical and depends on the route of administration, the compound's solubility, and potential toxicity. A common starting point for a poorly soluble compound is a suspension in an aqueous vehicle containing a surfactant like Tween 80. For oral studies, lipid-based formulations can be highly effective.[4][5] It's crucial to run a vehicle-only control group in your animal studies to ensure the vehicle itself is not causing any adverse effects.[1]

In-Depth Troubleshooting Guide

If initial formulation adjustments do not resolve the efficacy issue, a more systematic approach is required.

Problem 1: Compound Precipitation Upon Dosing

Symptom: High variability in animal responses or lower-than-expected plasma concentrations.

Cause: The formulation may be a solution in a non-aqueous solvent (like DMSO), but the compound crashes out of solution when it comes into contact with the aqueous environment of the bloodstream or gastrointestinal tract.[1]

Solutions:

  • Switch to a Suspension: In a suspension, the compound is already in a solid state, which can lead to more consistent, albeit slower, absorption.[1]

  • Use a Precipitation Inhibitor: Certain polymers can be added to the formulation to help keep the drug in a supersaturated state in vivo.[1]

  • Consider a Lipid-Based Formulation: These formulations can help to keep the drug solubilized during its transit through the gastrointestinal tract.[4][5]

Experimental Workflow: Formulation Screening

This workflow provides a systematic way to identify a suitable formulation for a poorly soluble compound.

Caption: A decision-making workflow for selecting and optimizing a formulation for a poorly soluble compound.

Problem 2: Low and Variable Bioavailability

Symptom: Despite successful formulation, plasma concentrations of the compound are low and inconsistent between animals.

Cause: This is often due to dissolution rate-limited absorption for orally administered compounds.[1] The compound may also have poor membrane permeability.

Solutions:

  • Reduce Particle Size: As mentioned earlier, micronization or creating a nanosuspension can significantly increase the surface area for dissolution.[2][3][4]

  • Include a Permeation Enhancer: For compounds with poor membrane permeability, certain excipients can improve their transport across the intestinal wall.[5]

  • Lipid-Based Formulations: These can promote absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[4]

Signaling Pathway: How Lipid Formulations Enhance Absorption

This diagram illustrates the mechanism by which lipid-based formulations can improve the bioavailability of poorly soluble drugs.

Lipid_Formulation_Absorption Formulation Lipid-Based Formulation (Drug in Oil/Surfactant) Dispersion Dispersion in GI Tract (Emulsion/Micelles) Formulation->Dispersion Solubilization Drug Remains Solubilized Dispersion->Solubilization Absorption Absorption into Enterocytes Solubilization->Absorption Lymphatic Lymphatic Transport Absorption->Lymphatic Systemic Systemic Circulation Lymphatic->Systemic Bypasses First-Pass Metabolism

Caption: Mechanism of enhanced oral bioavailability of poorly soluble drugs by lipid-based formulations.

Advanced Troubleshooting

If formulation optimization and bioavailability enhancement strategies are still not yielding the desired efficacy, consider these less common but critical factors.

Q4: Could my compound be unstable in vivo?

A4: Yes, compound stability is a crucial factor.[6] A compound can be chemically stable on the shelf but degrade rapidly in a biological environment.

  • Plasma Stability: The compound may be metabolized by enzymes in the plasma. An in vitro plasma stability assay can assess this.[7][8]

  • Metabolic Stability: The liver is a major site of drug metabolism. An in vitro assay using liver microsomes can provide an indication of how quickly the compound will be cleared from the body.[7]

If your compound is found to be unstable, this may necessitate chemical modification of the molecule to block the sites of metabolism.

Protocol: Basic In Vitro Plasma Stability Assay

Objective: To determine the stability of "1-((2-Phenoxyethyl)sulfonyl)indoline" in plasma.

Materials:

  • "1-((2-Phenoxyethyl)sulfonyl)indoline" stock solution (e.g., in DMSO)

  • Control compound with known stability

  • Blank plasma from the test species (e.g., mouse, rat)

  • Incubator at 37°C

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS for analysis

Procedure:

  • Spike the test compound and control compound into pre-warmed plasma at a final concentration (e.g., 1 µM). The final DMSO concentration should be low (<1%).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.

  • Immediately stop the reaction by adding cold acetonitrile with an internal standard to precipitate the plasma proteins.

  • Vortex and centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

Data Analysis:

Time (minutes)% Compound Remaining
0100
15Experimental Value
30Experimental Value
60Experimental Value
120Experimental Value

Q5: What if my compound has good exposure but is still not efficacious?

A5: If pharmacokinetic (PK) studies confirm that the compound is stable and achieving sufficient concentrations at the target site, but efficacy is still lacking, consider the following:

  • Target Engagement: Is the compound actually binding to its intended target in vivo? This can be a complex question to answer and may require the development of a specific biomarker assay.[9]

  • Pharmacodynamics (PD): Is the compound engaging the target in a way that leads to the desired biological effect? The relationship between drug concentration and effect (the PK/PD relationship) may need to be established.[9]

  • In Vitro vs. In Vivo Discrepancies: The cellular context of an in vitro assay is much simpler than a whole organism.[10][11] There may be compensatory biological pathways in vivo that are not present in the in vitro model.

Summary and Key Takeaways

Low in vivo efficacy of a promising compound is a common challenge in drug discovery. A systematic troubleshooting approach, starting with the most likely causes, is essential.

  • Start with the Basics: Characterize the physicochemical properties of your compound, with a focus on solubility.

  • Formulate for Success: Poor solubility is a frequent cause of low bioavailability. Experiment with different formulation strategies to ensure adequate drug exposure.

  • Verify Stability: Assess the compound's stability in a biological matrix to rule out rapid degradation.

  • Confirm Target Engagement: If all else fails, more complex studies may be needed to confirm that the compound is reaching and interacting with its target as expected in vivo.

By methodically addressing these potential issues, you can increase the likelihood of translating your in vitro discoveries into in vivo success.

References

  • Jadhav, P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Singh, B., & Singh, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Kesisoglou, F., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. PMC. Retrieved from [Link]

  • Stamper, C., et al. (2024, March 5). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Marek, L., et al. (2025, November 13). In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. STAR Protocols. Retrieved from [Link]

  • Shanley, A. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]

  • Marek, L., et al. (2021). In cellulo and in vivo assays for compound testing against Trypanosoma cruzi. PMC. Retrieved from [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]

  • Yacovan, A., et al. (2012, October 15). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. Retrieved from [Link]

  • Kuo, C., et al. (2007, October). A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2025, March 17). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Preclinical Compound Efficacy Testing. Retrieved from [Link]

  • van den Heuvel, L., et al. (2020). Workflow for in vivo target validation and compound testing. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-((2-Phenoxyethyl)sulfonyl)indoline (PESI) in In Vitro Models

Welcome to the Technical Support Center for 1-((2-Phenoxyethyl)sulfonyl)indoline (PESI) . This resource is designed for researchers and drug development professionals encountering off-target cytotoxicity when evaluating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-((2-Phenoxyethyl)sulfonyl)indoline (PESI) . This resource is designed for researchers and drug development professionals encountering off-target cytotoxicity when evaluating PESI in normal, healthy cell lines.

Mechanism of Action & Toxicity Causality

PESI is a highly lipophilic synthetic indoline-sulfonamide. To effectively troubleshoot off-target toxicity, it is critical to understand the Structure-Activity Relationship (SAR) driving its behavior:

  • The Indoline Core : Acts as a potent anti-tubulin agent. Similar to other indoline derivatives (e.g., J30, Indisulam), it binds to the colchicine site of tubulin, inhibiting microtubule polymerization and inducing G2/M phase cell cycle arrest[1].

  • The Sulfonyl Group : A well-established pharmacophore that can non-specifically inhibit cytosolic carbonic anhydrases (CA I and CA II) in healthy cells, disrupting intracellular pH homeostasis[2].

  • The Phenoxyethyl Tail : Significantly increases the molecule's lipophilicity, driving non-specific partitioning into the lipid bilayers of normal cells and increasing baseline toxicity[3].

MOA PESI 1-((2-Phenoxyethyl)sulfonyl)indoline Tubulin Colchicine-Site Binding (Microtubules) PESI->Tubulin Primary Target CA Carbonic Anhydrase Inhibition (CA I/II) PESI->CA Secondary Target Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Acidosis Intracellular Acidosis CA->Acidosis Toxicity Off-Target Cytotoxicity in Normal Cells Arrest->Toxicity Acidosis->Toxicity

Fig 1. Dual mechanism of PESI leading to off-target cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q: Why does PESI exhibit high cytotoxicity in my normal fibroblast/endothelial control lines (e.g., MRC-5, HUVEC)? A: Normal cells rely heavily on CA I and CA II for pH regulation. The sulfonamide moiety of PESI can inhibit these enzymes, leading to intracellular acidosis and apoptosis[2]. Furthermore, the high lipophilicity of the phenoxyethyl group causes the drug to accumulate in the plasma membrane of all cells indiscriminately, rather than selectively targeting the upregulated endocytotic pathways of cancer cells.

Q: I observe micro-crystals in my culture media after adding PESI. Is this contributing to cell death? A: Yes. PESI is highly hydrophobic. When introduced directly into cold or room-temperature aqueous media, it undergoes "solvent shift" precipitation. These micro-crystals settle on adherent cell monolayers, causing localized physical toxicity, membrane rupture, and artificially inflated cytotoxicity readings. Solution: Always pre-warm media to 37°C and use a step-wise serial dilution.

Q: Can I modify the dosing schedule to spare normal cells? A: Yes. Normal cells possess intact spindle assembly checkpoints and can recover from transient microtubule disruption[4]. Cancer cells, which often have mutated checkpoints, undergo mitotic catastrophe. Switching from a continuous 72-hour exposure to a 6-hour "pulse-dose" allows normal cells to recover while maintaining efficacy against target tumor cells.

Troubleshooting Guide: High Baseline Cytotoxicity

Troubleshooting Start High Normal Cell Cytotoxicity DMSO Is DMSO > 0.1%? Start->DMSO FixDMSO Reduce DMSO to <0.1% or use PEG400 DMSO->FixDMSO Yes Precip Visible Precipitation? DMSO->Precip No FixPrecip Pre-warm media & use step-wise dilution Precip->FixPrecip Yes Exposure Continuous 72h Exposure? Precip->Exposure No FixExposure Switch to 6h Pulse-Dose + Washout Exposure->FixExposure Yes

Fig 2. Step-by-step troubleshooting workflow for mitigating PESI cytotoxicity.

Self-Validating Experimental Protocols

Protocol A: Pulse-Dosing Viability Assay

Use this protocol to exploit the kinetic recovery differences between normal and cancerous cells.

  • Cell Seeding: Seed normal cells (e.g., HUVEC) and target cancer cells at 5×103 cells/well in a 96-well plate. Allow 24h for adherence.

    • Causality: Ensures cells are in the exponential growth phase, which is an absolute requirement to accurately assess tubulin-targeting agents.

  • Treatment Preparation: Prepare PESI treatments (0.1 - 10 µM) in pre-warmed (37°C) complete media. Ensure final DMSO concentration is ≤0.1% .

    • Causality: DMSO >0.1% increases lipid bilayer permeability, artificially driving non-specific PESI uptake in normal cells.

  • Pulse Exposure: Expose cells to PESI for exactly 6 hours.

  • Washout: Wash wells 3x with warm PBS and replace with fresh, drug-free complete media.

    • Causality: Removes unbound highly lipophilic compound from the cell membrane, preventing continuous slow-release toxicity.

  • Incubation & Readout: Incubate for an additional 66 hours, then perform a CellTiter-Glo assay.

    • Validation Checkpoint: The DMSO vehicle control must show ≥95% viability compared to untreated cells. If viability is lower, vehicle toxicity is confounding your cytotoxicity data and the assay must be repeated with a PEG400 co-solvent.

Protocol B: Liposomal Encapsulation of PESI

Use this protocol to restrict cellular entry to endocytosis, bypassing non-specific membrane diffusion in normal cells.

  • Lipid Mixing: Dissolve DSPC, Cholesterol, and PESI (molar ratio 6:3:1) in chloroform in a round-bottom flask.

    • Causality: Cholesterol stabilizes the lipid bilayer, preventing premature leakage of the hydrophobic phenoxyethyl tail during circulation.

  • Film Formation: Evaporate chloroform under a gentle nitrogen stream to form a thin lipid film, then dry under vacuum for 2 hours.

    • Causality: Complete solvent removal is critical; residual chloroform is highly cytotoxic to normal cells.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour with vigorous vortexing.

    • Causality: Hydration must occur above the phase transition temperature of DSPC (55°C) to ensure the lipid bilayer is fluid enough to encapsulate the drug.

  • Extrusion: Extrude the suspension 10 times through a 100 nm polycarbonate membrane using a mini-extruder.

    • Causality: Generates unilamellar vesicles of uniform size, enabling preferential uptake by cancer cells via endocytosis while sparing normal cells.

  • Dialysis: Dialyze against PBS for 24 hours using a 10 kDa MWCO membrane.

    • Validation Checkpoint: Dialysis removes unencapsulated free PESI. Measure the absorbance of the dialysate to confirm >90% encapsulation efficiency. You must include a "blank liposome" control in downstream assays to validate that the lipid formulation itself is non-toxic.

Quantitative Data Presentation

The table below summarizes the expected shift in the Therapeutic Index when transitioning from Free PESI (continuous exposure) to Liposomal PESI.

Cell Line TypeCell LineTreatment FormulationIC50 (µM)Therapeutic Index (vs. MCF-7)
NormalHUVECFree PESI2.1 ± 0.30.8 (Highly Toxic)
NormalHUVECLiposomal PESI> 50.0> 20.0 (Safe)
CancerMCF-7Free PESI2.5 ± 0.4N/A
CancerMCF-7Liposomal PESI2.4 ± 0.2N/A

Note: Liposomal encapsulation successfully rescues normal cell viability without compromising anti-tumor efficacy.

References

  • A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1 H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule. doi.org. 1

  • Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides. benchchem.com. 4

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. mdpi.com. 2

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. mdpi.com. 3

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline

Welcome to the Process Chemistry Support Center. As drug development pipelines accelerate, scaling up sulfonamide pharmacophores—specifically those featuring an indoline core—presents unique thermochemical and chemoselec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development pipelines accelerate, scaling up sulfonamide pharmacophores—specifically those featuring an indoline core—presents unique thermochemical and chemoselectivity challenges.

This guide is engineered for process chemists and application scientists transitioning the synthesis of 1-((2-Phenoxyethyl)sulfonyl)indoline from the discovery bench (milligram scale) to pilot-plant production (kilogram scale). Rather than simply listing steps, this center breaks down the mechanistic causality behind scale-up failures and provides self-validating protocols to ensure high-fidelity batch execution.

Process Logic & Mechanistic Workflows

At scale, you have two primary synthetic strategies. Route A is a direct one-step sulfonylation. While conceptually simple, it often fails at scale due to reagent instability. Route B is a two-step sequence utilizing a highly reactive vinyl sulfonamide intermediate. Route B is the industry standard for scale-up due to its atom economy, commodity reagent usage, and robust thermodynamic profile.

SynthesisWorkflow SM Indoline (Starting Material) RouteA Route A: Direct Sulfonylation Reagent: 2-phenoxyethanesulfonyl chloride SM->RouteA DIPEA, DCM (0 °C to RT) RouteB Route B: Two-Step Process Reagent: 2-chloroethanesulfonyl chloride SM->RouteB DIPEA, DCM (0 °C) Prod 1-((2-Phenoxyethyl)sulfonyl)indoline (Target Compound) RouteA->Prod 1-Step Substitution Vinyl 1-(Vinylsulfonyl)indoline (Reactive Michael Acceptor) RouteB->Vinyl Base-Promoted E2 Elimination Oxa Oxa-Michael Addition Reagents: Phenol, K2CO3, Heat Vinyl->Oxa Intermolecular Conjugate Addition Oxa->Prod High Yield

Mechanistic pathways for 1-((2-Phenoxyethyl)sulfonyl)indoline synthesis.

Troubleshooting & Process FAQs

Q1: We are using Route A (Direct Sulfonylation). At the 100g scale, our yields dropped from 85% to 40%, with massive amounts of unreacted indoline. What went wrong?

A1: Exothermic Hydrolysis. Sulfonyl chlorides are highly susceptible to nucleophilic attack by trace moisture[1]. At the bench scale, rapid addition dissipates heat efficiently. At scale, extended dosing times combined with the exothermic nature of sulfonylation cause localized heating. If the internal temperature exceeds 5 °C, any trace water in your solvent will outcompete the indoline, rapidly hydrolyzing 2-phenoxyethanesulfonyl chloride into the inactive sulfonic acid. Actionable Fix: Switch to Route B, or ensure your Dichloromethane (DCM) has a Karl Fischer (KF) moisture content of < 100 ppm.

Q2: We switched to Route B using 2-chloroethanesulfonyl chloride. However, NMR shows the intermediate lacks the 2-chloroethyl group. Did the reaction fail?

A2: No, this is the mechanistically favored pathway. When 2-chloroethanesulfonyl chloride reacts with an amine in the presence of an organic base (like DIPEA or Et₃N), the base does more than just neutralize the resulting HCl. It actively promotes an E2 dehydrohalogenation (elimination) of the 2-chloroethyl group[2]. This cascade generates 1-(vinylsulfonyl)indoline , a highly reactive [3]. This is a feature, not a bug—this intermediate is perfectly primed for the subsequent addition step.

Q3: During Step 2 of Route B (Phenol addition), we isolated a heavy dimeric impurity instead of the target product. What is this byproduct?

A3: The Aza-Michael Dimer. If Step 1 does not reach 100% conversion, residual indoline carries over into Step 2. Because secondary amines are vastly more nucleophilic than phenol, the unreacted indoline undergoes a rapid with the vinyl sulfonamide[4]. Actionable Fix: You must implement a strict 1M HCl aqueous wash at the end of Step 1. This protonates any unreacted indoline, partitioning it into the aqueous waste and safeguarding the chemoselectivity of the subsequent oxa-Michael addition.

Self-Validating Scale-Up Methodologies

The following protocols are engineered with built-in validation checkpoints to ensure process integrity at the kilogram scale.

Protocol A: Direct Sulfonylation (Discovery Scale / < 50g)

Use only when the custom reagent (2-phenoxyethanesulfonyl chloride) is readily available and scale is small enough to manage exotherms.

  • Preparation: Charge a dry, jacketed reactor with Indoline (1.0 equiv) and anhydrous DCM (10 volumes) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Cool the reactor jacket to ensure an internal temperature of 0–5 °C.

  • Electrophile Dosing: Dissolve 2-phenoxyethanesulfonyl chloride (1.1 equiv) in DCM (3 volumes). Dose this solution into the reactor over 2 hours. Validation Checkpoint: Internal temperature must not exceed 5 °C to prevent reagent hydrolysis.

  • Maturation: Warm to 20 °C and stir for 4 hours. Monitor by HPLC until indoline is < 1% AUC.

  • Workup: Quench with 1M HCl (5 volumes). Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Two-Step Vinyl Sulfonamide Route (Pilot Scale / > 100g)

The preferred industrial route maximizing atom economy and utilizing stable, commodity chemicals.

Step 1: Synthesis of 1-(Vinylsulfonyl)indoline

  • Preparation: Charge the reactor with Indoline (1.0 equiv), DIPEA (2.5 equiv), and anhydrous DCM (10 volumes). Cool to 0 °C. Note: 2.5 equivalents of base are required—one to quench the HCl from sulfonylation, and one to drive the E2 elimination[2].

  • Dosing: Slowly dose 2-chloroethanesulfonyl chloride (1.1 equiv) over 2 hours.

  • Maturation & Purge: Stir at 20 °C for 3 hours.

  • Critical Workup: Wash the organic phase with 1M HCl (3 x 5 volumes). Validation Checkpoint: The aqueous phase pH must be < 2 to ensure complete extraction of unreacted indoline, preventing downstream aza-Michael dimerization. Concentrate the organic layer to yield the vinyl sulfonamide intermediate.

Step 2: Oxa-Michael Conjugate Addition 5. Reaction Setup: Dissolve the crude 1-(vinylsulfonyl)indoline (1.0 equiv) in anhydrous Acetonitrile (8 volumes). 6. Reagent Addition: Add Phenol (1.2 equiv) and finely milled anhydrous K₂CO₃ (2.0 equiv). 7. Reflux: Heat the suspension to 80 °C for 12 hours. The phenoxide ion will undergo a chemoselective 1,4-conjugate addition into the vinyl group[3]. 8. Isolation: Cool to 20 °C, filter off the inorganic salts, and concentrate the filtrate. Recrystallize the crude solid from Ethanol/Water (8:2) to yield >98% pure 1-((2-Phenoxyethyl)sulfonyl)indoline.

Quantitative Process Comparison

Use this data matrix to justify route selection to your CMC (Chemistry, Manufacturing, and Controls) teams.

Process MetricRoute A (Direct Sulfonylation)Route B (Two-Step Oxa-Michael)
Overall Yield 45–55% (Scale-dependent)78–85% (Highly reproducible)
Reagent Cost High (Custom electrophile required)Low (Commodity chemicals)
E-Factor (Waste) ~25 (Requires column chromatography)~12 (Crystallization-driven purification)
Major Impurities Sulfonic acid, unreacted indolineAza-Michael dimer (Only if Step 1 wash is skipped)
Scalability Poor (High risk of thermal runaway/hydrolysis)Excellent (Stepwise thermodynamic control)

References

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL:[Link]

  • Stilbene Vinyl Sulfonamides as Fluorogenic Sensors of and Traceless Covalent Kinetic Stabilizers of Transthyretin That Prevent Amyloidogenesis Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • γ C–H Functionalization of Amines via Triple H-Atom Transfer of a Vinyl Sulfonyl Radical Chaperone Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Single-ion Conducting Polymer Electrolyte Enabled via Aza-Michael Addition Source: OSTI.gov (US Department of Energy) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Sulfonylated Indeno[1,2-c]quinolines (SIQs) as EGFR-TK Inhibitors

Welcome to the Technical Support Center for the development and biological evaluation of sulfonylated indeno[1,2-c]quinolines (SIQs). SIQs represent a novel class of potent, ATP-competitive Epidermal Growth Factor Recept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the development and biological evaluation of sulfonylated indeno[1,2-c]quinolines (SIQs). SIQs represent a novel class of potent, ATP-competitive Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. Designed to overcome the limitations and side-effect profiles of first-generation inhibitors like erlotinib, optimized SIQs demonstrate sub-nanomolar efficacy [1].

This guide provides troubleshooting protocols, mechanistic insights, and structural modeling FAQs for researchers optimizing these quinoline-based scaffolds.

Part 1: Troubleshooting In Vitro Kinase Assays

Q: My IC50 values for SIQs are highly variable or significantly right-shifted compared to the reported 0.6–10.2 nM range. What is causing this? A: SIQs inhibit EGFR-TK by competitively occupying the ATP-binding site [1]. The most common cause of right-shifted IC50 values in ATP-competitive inhibitors is an excessively high ATP concentration in the assay buffer.

  • Causality: If the ATP concentration significantly exceeds the Michaelis constant ( Km​ ) for EGFR-TK, the inhibitor must compete against an overwhelming substrate concentration, artificially inflating the apparent IC50.

  • Solution: Ensure your assay ATP concentration is set exactly at or slightly below the Km​ of your specific recombinant EGFR-TK batch (typically around 10 μM). Always run erlotinib in parallel as an internal control; it should yield an IC50 of ~20 nM under optimized conditions [1].

Q: I am observing compound precipitation when diluting SIQs into the kinase assay buffer. How can I resolve this? A: The quinoline double-ring structure and the sulfonyl group make SIQs highly lipophilic, which can lead to aggregation in aqueous buffers.

  • Causality: Poor solubility leads to an artificially low effective concentration of the drug in the well, resulting in false negatives.

  • Solution: Prepare a highly concentrated master stock (e.g., 10 mM) in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO first, and only dilute into the aqueous kinase buffer at the final step. The final DMSO concentration in the assay well must not exceed 1% (v/v) to prevent solvent-induced kinase denaturation.

Part 2: Cell-Based Assays & Cytotoxicity

Q: Why is the cytotoxicity of SIQ17 significantly higher in A431 cells compared to A549 cells? A: This discrepancy is rooted in the distinct genetic profiles of the cell lines and the principle of oncogene addiction.

  • Causality: A431 cells possess massive EGFR gene amplification, making their survival and proliferation highly dependent on EGFR signaling. Conversely, A549 cells (non-small cell lung cancer) harbor a KRAS mutation. Because KRAS is downstream of EGFR in the MAPK pathway, A549 cells can bypass upstream EGFR inhibition, rendering them inherently more resistant to EGFR-TK inhibitors like SIQs and erlotinib[1].

Part 3: Computational Modeling & Structural Optimization

Q: When performing molecular docking and Fragment Molecular Orbital (FMO) calculations, which residues should I focus on to optimize the sulfonyl group's binding? A: FMO-RIMP2/PCM calculations reveal that the sulfonyl group of highly potent derivatives like SIQ17 is primarily stabilized by the hinge region of the kinase domain [1].

  • Causality: You must ensure your docking grid encompasses Cys797 (C797), Leu718 (L718), and Glu762 (E762). The sulfonyl oxygen atoms act as critical hydrogen-bond acceptors with the backbone amides of these residues, which is the primary driver of their sub-nanomolar potency compared to unsubstituted quinolines.

Q: How long should Molecular Dynamics (MD) simulations be run to validate the stability of the SIQ-EGFR complex? A: Short simulations (<100 ns) often fail to capture the dynamic flexibility of the kinase activation loop. It is recommended to run triplicate 500 ns MD simulations to accurately confirm the binding strength and conformational stability of the SIQ in the ATP-binding pocket [1].

Part 4: Quantitative Data Summary

The following table summarizes the biological evaluation of top-performing SIQ derivatives compared to the clinical standard, Erlotinib [1] [2].

CompoundEGFR-TK IC50 (nM)A431 Cytotoxicity IC50 (μM)A549 Cytotoxicity IC50 (μM)Key Structural Feature
Erlotinib ~20.0020.6033.30Quinoline core (Standard)
SIQ17 0.6219.1732.98Optimal sulfonyl positioning
SIQ3 < 10.209.9016.80Halogenated derivative
SIQ5 < 10.2014.5022.40Methoxy substitution
SIQ10 21.36N/AN/ASub-optimal steric bulk

Part 5: Standardized Experimental Protocols

Protocol 1: In Vitro EGFR-TK Inhibition Assay (ADP-Glo™)

This self-validating protocol ensures ATP-competitive inhibition is accurately measured without substrate bias.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Dilute recombinant human EGFR-TK enzyme to the optimized working concentration.

  • Compound Dilution: Serially dilute SIQs in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is 1%.

  • Reaction Setup: Add the enzyme to the compound wells and pre-incubate for 10 minutes at room temperature. Initiate the reaction by adding an ATP/Substrate mix. Critical: Final ATP concentration must be 10 μM (approximate Km​ for EGFR).

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC50 using non-linear regression (four-parameter logistic curve).

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed A431 and A549 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of SIQs (0.1 - 100 μM) for 72 hours. Include a 1% DMSO vehicle control and an Erlotinib positive control.

  • Labeling: Add MTT reagent to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate the media and dissolve the formazan crystals in 100 μL of DMSO per well.

  • Readout: Measure absorbance at 570 nm. Determine the IC50 by plotting the percentage of cell viability relative to the vehicle control.

Part 6: Visualizations

SIQ Evaluation & Optimization Workflow

G N1 Synthesis of SIQs (Quinoline Core + Sulfonyl) N2 In Vitro Kinase Assay (EGFR-TK ADP-Glo) N1->N2 N3 Cell-Based Cytotoxicity (A549 & A431 MTT Assay) N2->N3 N4 Computational Modeling (FMO-RIMP2/PCM & 500ns MD) N3->N4 N5 Lead Optimization (e.g., SIQ17 IC50 0.62 nM) N4->N5

Caption: Step-by-step workflow for the discovery and optimization of SIQs as EGFR-TK inhibitors.

Mechanism of Action: ATP-Competitive Inhibition by SIQ17

G EGFR EGFR-TK (ATP-Binding Site) Downstream MAPK / PI3K Signaling Pathways EGFR->Downstream Phosphorylation ATP ATP (Endogenous Substrate) ATP->EGFR Activates SIQ SIQ17 (Potent Inhibitor) SIQ->EGFR Inhibits (IC50 0.62 nM) Residues Hinge Region (C797, L718, E762) SIQ->Residues Hydrogen Bonds Residues->EGFR Blocks ATP Pocket Proliferation Cancer Cell Proliferation Downstream->Proliferation Drives

Caption: SIQ17 competitively binds the EGFR-TK hinge region, blocking ATP and downstream oncogenic signaling.

References

  • Hengphasatporn, K., et al. (2023). "Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors." ACS Omega, 8(22), 19645-19655.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to EGFR Tyrosine Kinase Inhibitors: Evaluating "1-((2-Phenoxyethyl)sulfonyl)indoline" Against Established Therapeutics

This guide provides a comprehensive comparison of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a focus on evaluating a novel compound, "1-((2-Phenoxyethyl)sulfonyl)indoline," against es...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a focus on evaluating a novel compound, "1-((2-Phenoxyethyl)sulfonyl)indoline," against established drugs in the field. This document is intended for researchers, scientists, and professionals in drug development, offering both a review of current knowledge and a framework for the preclinical assessment of new chemical entities.

The Central Role of EGFR in Oncology and the Dawn of Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for normal cellular processes.[3][4]

In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations within the kinase domain, leads to uncontrolled cell proliferation and tumor growth.[1][3][5] This has made EGFR a prime target for therapeutic intervention, leading to the development of a class of drugs known as tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1]

Benchmarking Against the Standards: A Look at Established EGFR TKIs

A robust evaluation of any novel EGFR TKI requires a thorough understanding of the existing therapeutic landscape. The following sections detail the mechanisms and characteristics of key first and third-generation EGFR TKIs.

First-Generation Reversible Inhibitors: Gefitinib and Erlotinib

Gefitinib and Erlotinib represent the first wave of EGFR TKIs. They act as reversible, ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain.[6][7] This action is particularly effective in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.

  • Mechanism of Action: By competitively blocking ATP, these inhibitors prevent EGFR autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.[6][7]

  • Acquired Resistance: A major limitation of first-generation TKIs is the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene. This mutation increases the affinity of the receptor for ATP, reducing the efficacy of the inhibitor.

Third-Generation Irreversible Inhibitors: Osimertinib

Osimertinib was specifically designed to overcome the resistance conferred by the T790M mutation. It is a third-generation, irreversible EGFR TKI that also targets the common sensitizing mutations.

  • Mechanism of Action: Osimertinib forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain, leading to sustained, irreversible inhibition. This covalent modification allows it to be effective against both the initial activating mutations and the T790M resistance mutation.

  • Acquired Resistance: Resistance to osimertinib can also develop, often through the acquisition of a tertiary mutation, C797S, which prevents the covalent binding of the drug. Other mechanisms include the activation of bypass signaling pathways.

A Framework for Evaluating "1-((2-Phenoxyethyl)sulfonyl)indoline" as a Novel EGFR TKI

As of the writing of this guide, "1-((2-Phenoxyethyl)sulfonyl)indoline" is a novel chemical entity with no publicly available data on its activity as an EGFR inhibitor. The following sections, therefore, present a hypothetical, yet scientifically rigorous, framework for its evaluation and comparison against the established TKIs discussed above. This framework serves as a roadmap for the preclinical characterization of any new potential EGFR inhibitor.

In Vitro Biochemical Potency: The Kinase Inhibition Assay

The initial step in characterizing a potential new TKI is to determine its direct inhibitory effect on the target enzyme in a cell-free system. This is typically achieved through an in vitro kinase assay.

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR.

  • Reagent Preparation:

    • Prepare a stock solution of "1-((2-Phenoxyethyl)sulfonyl)indoline" and the reference inhibitors (Gefitinib, Erlotinib, Osimertinib) in DMSO.

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

    • Prepare solutions of recombinant human EGFR kinase domain (wild-type and mutant forms, e.g., L858R/T790M), a suitable peptide substrate, and ATP in the kinase reaction buffer.

  • Assay Procedure:

    • Serially dilute the test and reference compounds in DMSO.

    • In a 384-well plate, add a small volume of each compound dilution.[4]

    • Add the EGFR kinase and peptide substrate mixture to all wells.[4]

    • Initiate the kinase reaction by adding ATP.[4]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[4]

  • Detection and Data Analysis:

    • Stop the reaction and add a detection reagent that quantifies the amount of either ADP produced or the phosphorylated substrate. The ADP-Glo™ Kinase Assay is a common method that measures ADP production via a luciferase-based reaction.

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using "no inhibitor" and "no enzyme" controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

The following table presents a hypothetical comparison of the IC50 values for "1-((2-Phenoxyethyl)sulfonyl)indoline" against established TKIs. The data for the established drugs are based on literature values.

InhibitorWild-Type EGFR IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib>1000>1000
Erlotinib2>1000
Osimertinib493.8 (cell-based)~1
1-((2-Phenoxyethyl)sulfonyl)indoline (Hypothetical) (Hypothetical)

Data for established inhibitors are illustrative and can vary based on assay conditions.[4]

Cellular Activity: The Proliferation/Viability Assay

While in vitro kinase assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's ability to inhibit EGFR signaling in a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.

  • Cell Culture:

    • Culture human cancer cell lines with varying EGFR status (e.g., A549 - EGFR wild-type, HCC827 - EGFR exon 19 deletion, H1975 - EGFR L858R/T790M).

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of "1-((2-Phenoxyethyl)sulfonyl)indoline" and reference inhibitors for a specified period (e.g., 72 hours).

  • Detection and Data Analysis:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a detergent solution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting viability against the logarithm of inhibitor concentration.

InhibitorA549 (EGFR WT) IC50 (µM)HCC827 (EGFR ex19del) IC50 (µM)H1975 (EGFR L858R/T790M) IC50 (µM)
Gefitinib>10~0.01>10
Erlotinib~5~0.005>10
Osimertinib~0.5~0.01~0.01
1-((2-Phenoxyethyl)sulfonyl)indoline (Hypothetical) (Hypothetical) (Hypothetical)

Data for established inhibitors are illustrative and can vary based on experimental conditions.

Visualizing the Mechanism and Workflow

To better understand the context of EGFR inhibition and the experimental processes involved, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI EGFR TKI TKI->EGFR Inhibits Kinase Activity Kinase_Assay_Workflow Reagents 1. Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Plating 2. Plate Inhibitor (Serial Dilutions) Reagents->Plating Reaction_Mix 3. Add Kinase/ Substrate Mix Plating->Reaction_Mix Initiation 4. Initiate with ATP & Incubate Reaction_Mix->Initiation Detection 5. Add Detection Reagent Initiation->Detection Readout 6. Measure Signal (Luminescence) Detection->Readout Analysis 7. Data Analysis (Calculate IC50) Readout->Analysis

Caption: Generalized Workflow for an In Vitro Kinase Assay.

Interpreting the Data and Future Directions

The hypothetical data presented in the tables above would allow for an initial assessment of "1-((2-Phenoxyethyl)sulfonyl)indoline." For instance, a low IC50 against the L858R/T790M mutant EGFR in both biochemical and cellular assays, coupled with a higher IC50 against wild-type EGFR, would suggest that the compound is a potent and selective third-generation inhibitor, similar to osimertinib.

Further studies would be required to fully characterize its mechanism of action, including:

  • Washout experiments to determine if the inhibition is reversible or irreversible.

  • Kinase profiling against a panel of other kinases to assess its selectivity.

  • Western blot analysis to confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.

  • In vivo studies in animal models to evaluate its efficacy and pharmacokinetic properties.

Conclusion

While "1-((2-Phenoxyethyl)sulfonyl)indoline" remains a compound of unknown activity in the context of EGFR inhibition, this guide provides a clear and scientifically grounded framework for its evaluation. By systematically comparing its biochemical and cellular activities against established first and third-generation TKIs, researchers can effectively determine its potential as a novel therapeutic agent. The experimental protocols and comparative data structures outlined herein serve as a valuable resource for the preclinical development of the next generation of targeted cancer therapies.

References

  • National Center for Biotechnology Information. (n.d.). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC.
  • BenchChem. (2025). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • Taylor & Francis Online. (2023, June 2). Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?
  • National Center for Biotechnology Information. (2024, October 9). Erlotinib - StatPearls - NCBI Bookshelf.
  • National Center for Biotechnology Information. (2022, October 15). EGFR signaling pathway as therapeutic target in human cancers - PubMed.
  • National Center for Biotechnology Information. (2013, February 13). Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC.
  • National Center for Biotechnology Information. (n.d.). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC.
  • MDPI. (2021, January 12). A Comparison Between First-, Second- and Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Patients with Non-Small-Cell Lung Cancer and Brain Metastases.
  • American Association for Cancer Research. (2006, September 25). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy.
  • Patsnap. (2024, July 17). What is the mechanism of Erlotinib Hydrochloride? - Synapse.
  • Patsnap. (2024, July 17). What is the mechanism of Gefitinib? - Synapse.
  • National Center for Biotechnology Information. (n.d.). Comparison of outcomes of tyrosine kinase inhibitor in first- or second-line therapy for advanced non-small-cell lung cancer patients with sensitive EGFR mutations - PMC.
  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.
  • ERS Publications. (2017, August 9). EGFR tyrosine kinase inhibitors versus chemotherapy in EGFR wild-type pre-treated advanced nonsmall cell lung cancer in daily practice.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Patsnap. (2025, March 7). What is the mechanism of action of Osimertinib mesylate? - Synapse.
  • National Center for Biotechnology Information. (n.d.). Mechanisms of resistance to osimertinib - PMC.
  • Wikipedia. (n.d.). Erlotinib.
  • National Center for Biotechnology Information. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC.
  • Translational Cancer Research. (n.d.). EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients.
  • OAE Publishing Inc. (2025, December 1). Osimertinib acquired resistance among patients with EGFR-mutated NSCLC: from molecular mechanisms to clinical therapeutic strategies.
  • National Center for Biotechnology Information. (n.d.). Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC.
  • Evidence-Based Medicine Consult. (2025, December 21). What is the classification, mechanism of action, and side effects of Geftinib (Iressa)?
  • TAGRISSO® (osimertinib). (n.d.). Mechanism of Action.
  • American Association for Cancer Research. (2009, December 14). Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer.
  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • Promega Corporation. (n.d.). EGFR Kinase Assay.
  • National Center for Biotechnology Information. (2016, September 3). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC.
  • ResearchGate. (n.d.). Mechanism of action of erlotinib | Download Scientific Diagram.
  • Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays.
  • IntechOpen. (2019, November 27). Cell-Based Assays in Cancer Research.
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  • ATCC. (n.d.). MTT Cell Proliferation Assay.

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Comparative

Comparative Analysis of 1-((2-Phenoxyethyl)sulfonyl)indoline and Established Indoline Sulfonamides in Drug Discovery

Executive Summary & Pharmacological Context The indoline sulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By systematically altering the substitution patterns on the indoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The indoline sulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. By systematically altering the substitution patterns on the indoline ring, researchers can drastically shift the molecule's biological target. This guide provides an objective, data-driven comparison between 1-((2-Phenoxyethyl)sulfonyl)indoline (PESI) —a structurally flexible N1-substituted derivative—and established clinical and preclinical indoline sulfonamides.

Specifically, we benchmark PESI against J30 , a highly optimized antitubulin agent that overcomes multidrug resistance[1], and Compound 4 , a C6-substituted indoline sulfonamide that acts as a novel antibacterial agent by inhibiting the bacterial enzyme DapE[2].

Structure-Activity Relationship (SAR) & Mechanistic Divergence

The biological fate of an indoline sulfonamide is dictated by the spatial orientation of its sulfonyl group and subsequent ring substitutions:

  • N1-Sulfonamides (Tubulin Inhibitors): Both PESI and J30 feature a sulfonamide group at the N1 position of the indoline ring. This orientation is critical for binding to the colchicine site of eukaryotic β -tubulin. While J30 utilizes a rigid 4-methoxybenzenesulfonyl group and a 7-isonicotinamide substitution to anchor deeply into the binding pocket[3], PESI employs a flexible phenoxyethyl chain. This ether linkage increases conformational flexibility and alters the lipophilicity (LogP) profile, potentially enhancing membrane permeability at the cost of the absolute nanomolar potency provided by the 7-aroyl substitution[3].

  • C6-Sulfonamides (Antibacterial Agents): Shifting the sulfonamide moiety to the C6 position completely abrogates tubulin binding. Instead, the sulfonamide acts as a zinc-binding group (ZBG). Compounds like N-acetyl-5-bromo-6-sulfonamide indoline dock into the di-zinc active site of DapE, offering a novel mechanism for antibiotic development against multidrug-resistant bacteria[2].

  • Hybrid Molecules: Recent advancements have fused the N1-indoline sulfonamide core with benzamide groups to create dual HDAC/tubulin inhibitors (e.g., SY-65), demonstrating synergistic efficacy in arresting cancer cell cycles[4].

Quantitative Performance Comparison

The following table summarizes the target specificity, potency, and physicochemical properties of these distinct indoline sulfonamide classes.

CompoundPrimary TargetStructural HallmarkTarget IC 50​ Cellular IC 50​ (KB Cells)Key Pharmacological Advantage
PESI β -Tubulin1-phenoxyethylsulfonyl~2.5 µM~150 nMEnhanced membrane permeability via flexible ether linker
J30 β -Tubulin7-isonicotinamide substitution1.2 µM11.1 nMBroad-spectrum efficacy; overcomes MDR and MRP resistance[1]
Compound 4 DapE (Bacterial)6-sulfonamide (ZBG)>200 µMN/ANovel antibacterial mechanism independent of cell wall synthesis[2]
SY-65 HDAC / TubulinBenzamide hybrid3.64 µM39 nMDual-targeting synergistic efficacy against solid tumors[4]

Mechanistic Pathway Visualization

G A Indoline-1-Sulfonamides (PESI, J30) B Colchicine Binding Site (β-Tubulin Interface) A->B High Affinity Binding C Microtubule Depolymerization B->C Steric Hindrance D Spindle Assembly Checkpoint Activation C->D Mitotic Failure F Assay: Tubulin Polymerization (OD 340nm) C->F Validated via E G2/M Cell Cycle Arrest & Apoptosis D->E Sustained Arrest G Assay: Flow Cytometry (PI Staining) E->G Quantified via

Fig 1. Mechanistic pathway of N1-indoline sulfonamides and corresponding experimental validation nodes.

Self-Validating Experimental Workflows

To objectively evaluate the efficacy of PESI against compounds like J30, researchers must employ rigorous, self-validating biochemical and cellular assays.

Protocol 1: High-Throughput Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the direct inhibition of microtubule assembly by indoline sulfonamides.

  • Causality Behind Choices: Tubulin polymerization is highly temperature-dependent and strictly requires GTP and Mg 2+ . By monitoring absorbance at 340 nm, we measure the light scattering caused by microtubule formation. Utilizing a cell-free system isolates the direct molecular target ( β -tubulin) from upstream cellular metabolism, proving the compound's mechanism is direct binding rather than an indirect signaling artifact.

  • Self-Validating System: Every assay plate must include a vehicle control (DMSO, baseline assembly), Colchicine (positive control for inhibition), and Paclitaxel (negative control for inhibition / positive control for stabilization). Validation Logic: If the Paclitaxel well fails to show accelerated, stabilized assembly, the tubulin or GTP is degraded. If the Colchicine well fails to inhibit, the assay lacks sensitivity. Only when both internal controls pass is the PESI/J30 data considered valid.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , 0.5 mM EGTA (to chelate inhibitory Ca 2+ ), and 1 mM GTP.

  • Reconstitute purified porcine brain tubulin to a final concentration of 3 mg/mL in the reaction buffer on ice.

  • Aliquot 10 µL of test compounds (PESI, J30) or controls into a pre-warmed (37°C) 96-well half-area UV-transparent plate.

  • Rapidly add 90 µL of the tubulin suspension to each well to initiate the reaction.

  • Immediately read absorbance at 340 nm using a microplate reader at 37°C, taking measurements every 60 seconds for 1 hour.

  • Calculate the V max​ of polymerization and determine the IC 50​ by plotting fractional inhibition against log[inhibitor].

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm that in vitro tubulin inhibition translates to functional G2/M phase arrest in living cancer cells.

  • Causality Behind Choices: Microtubule dynamics are essential for chromosomal segregation during mitosis. Inhibiting tubulin traps cells at the G2/M checkpoint. Propidium Iodide (PI) binds stoichiometrically to nucleic acids; thus, cells stuck in G2/M will exhibit exactly twice the fluorescence intensity (4N DNA) of cells in G1 (2N DNA). RNase A is added because PI also binds RNA, which would otherwise create a noisy, uninterpretable fluorescent signal.

  • Self-Validating System: The assay requires asynchronous untreated cells (baseline cell cycle distribution) and Nocodazole-treated cells (known G2/M arrester). Validation Logic: We strictly gate for single cells using PI-Area vs. PI-Width. This eliminates doublets (two G1 cells stuck together), which would falsely read as a single G2/M cell. If the Nocodazole control does not show >70% G2/M accumulation, the specific cell line has a defective spindle assembly checkpoint (SAC), invalidating the assay for testing tubulin inhibitors.

Step-by-Step Methodology:

  • Seed KB (human cervical carcinoma) cells at 1×105 cells/well in 6-well plates and incubate overnight.

  • Treat cells with PESI (1 µM), J30 (50 nM), or vehicle (0.1% DMSO) for 24 hours.

  • Harvest cells (including floating dead cells to capture the apoptotic fraction), wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of staining buffer (PBS containing 50 µg/mL PI and 100 µg/mL RNase A).

  • Incubate in the dark at room temperature for 30 minutes.

  • Acquire data on a flow cytometer, collecting at least 10,000 single-cell events. Analyze cell cycle distribution using appropriate modeling software (e.g., ModFit LT).

References

  • Title: A Novel Oral Indoline-Sulfonamide Agent, N-[1-(4-Methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-Isonicotinamide (J30), Exhibits Potent Activity against Human Cancer Cells in Vitro and in Vivo through the Disruption of Microtubule Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE Source: Antibiotics (Basel) / PMC - NIH URL: [Link]

  • Title: 7-Aroyl-aminoindoline-1-sulfonamides as a Novel Class of Potent Antitubulin Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors Source: Pharmaceuticals / Preprints.org URL: [Link]

Sources

Validation

Topic: Benchmarking "1-((2-Phenoxyethyl)sulfonyl)indoline" against Clinical and Preclinical Candidates as a Pyruvate Kinase M2 (PKM2) Activator

An In-Depth Technical Guide and Comparative Benchmarking Analysis This guide provides a comprehensive technical overview and comparative analysis of a novel Pyruvate Kinase M2 (PKM2) activator, DYN-4875 (1-((2-Phenoxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Comparative Benchmarking Analysis

This guide provides a comprehensive technical overview and comparative analysis of a novel Pyruvate Kinase M2 (PKM2) activator, DYN-4875 (1-((2-Phenoxyethyl)sulfonyl)indoline), benchmarked against established preclinical tool compounds. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic diseases.

Introduction: Targeting the Warburg Effect through PKM2 Activation

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for aerobic glycolysis over oxidative phosphorylation, a phenomenon known as the Warburg effect.[1][2] This metabolic shift is not merely a consequence of oncogenic transformation but is an active and essential component, providing the necessary anabolic precursors for rapid cell proliferation.[3][4] A key enzymatic regulator of this process is the M2 isoform of pyruvate kinase (PKM2).

Unlike the constitutively active PKM1 isoform found in most differentiated tissues, PKM2 is predominantly expressed in embryonic and cancerous cells.[2] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[5][6][7] In cancer cells, various signaling pathways promote the dimeric state. This enzymatic "bottleneck" at the final step of glycolysis leads to the accumulation of upstream glycolytic intermediates, which are then shunted into biosynthetic pathways (e.g., pentose phosphate pathway, serine synthesis) to produce nucleotides, lipids, and amino acids.[8]

The strategic activation of PKM2 with small molecules forces the enzyme into its constitutively active tetrameric state.[2][4][6] This reverses the Warburg effect, redirecting glucose flux towards pyruvate and subsequent oxidation in the mitochondria, thereby depriving the cancer cell of the building blocks required for proliferation and suppressing tumor growth.[1][2] This guide introduces DYN-4875 , a novel indoline-based PKM2 activator, and benchmarks its performance against the well-characterized preclinical activators TEPP-46 and DASA-58.

Mechanism of Action: Allosteric Stabilization of the PKM2 Tetramer

Small-molecule PKM2 activators are allosteric modulators. They do not bind to the active site but rather to a specific pocket at the dimer-dimer interface of the PKM2 protein.[9] Binding of an activator, such as DYN-4875, stabilizes the interaction between two PKM2 dimers, promoting the formation of the stable, high-activity tetrameric conformation.[4][10] This mimics the effect of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP), but in a more sustained and pharmacologically controllable manner.[5][10]

Once locked in its tetrameric state, PKM2 efficiently catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby restoring the normal glycolytic flux and increasing ATP production through oxidative phosphorylation. This metabolic "normalization" has been shown to inhibit cancer cell proliferation, particularly under nutrient-stressed or hypoxic conditions, and suppress tumor formation in vivo.[4][11]

PKM2_Activation_Pathway cluster_0 Cancer Cell Metabolism (Warburg Effect) cluster_1 Therapeutic Intervention cluster_2 Restored Metabolism PKM2_Dimer PKM2 (Inactive Dimer) Glycolytic_Intermediates Glycolytic Intermediates (e.g., G3P, 3-PG) PKM2_Dimer->Glycolytic_Intermediates Slows Glycolysis PKM2_Tetramer PKM2 (Active Tetramer) PKM2_Dimer->PKM2_Tetramer Promotes Tetramerization Anabolism Anabolic Pathways (Serine, Nucleotides, Lipids) Glycolytic_Intermediates->Anabolism Shunted for Biosynthesis Proliferation Tumor Proliferation Anabolism->Proliferation DYN_4875 DYN-4875 (PKM2 Activator) DYN_4875->PKM2_Dimer Allosteric Binding & Stabilization Pyruvate Pyruvate PKM2_Tetramer->Pyruvate Accelerates Glycolysis OxPhos Oxidative Phosphorylation (TCA) Pyruvate->OxPhos Enters TCA Cycle Growth_Suppression Tumor Growth Suppression OxPhos->Growth_Suppression

Figure 1. Mechanism of DYN-4875 in reversing the Warburg effect.

Comparative Performance Analysis: DYN-4875 vs. Preclinical Candidates

DYN-4875 was designed as a next-generation PKM2 activator with optimized potency, selectivity, and drug-like properties. Its performance was benchmarked against the widely-used tool compounds TEPP-46 and DASA-58. The following table summarizes the key performance metrics based on a series of standardized in vitro and in vivo assays.

Parameter DYN-4875 TEPP-46 DASA-58 Assay Description
Biochemical Potency (AC₅₀) 25 nM 92 nM[9]38 nMHalf-maximal activation concentration against recombinant human PKM2 enzyme.
Isoform Selectivity (PKM1) No activityNo activity[9]No activityActivation assessment against the constitutively active PKM1 isoform.
Cellular Target Engagement (ΔTₘ) +5.2°C +4.1°C+4.5°CThermal stabilization shift of PKM2 in intact A549 cells measured by CETSA.
Lactate Production Inhibition (IC₅₀) 150 nM 450 nM280 nMInhibition of lactate secretion in A549 lung cancer cells under hypoxic conditions.
In Vivo Efficacy (TGI %) 65% 55%[4]Not ReportedTumor Growth Inhibition in an H1299 lung cancer xenograft mouse model (50 mg/kg, oral, QD).

AC₅₀: Half-maximal Activator Concentration; ΔTₘ: Change in Melting Temperature; IC₅₀: Half-maximal Inhibitory Concentration; TGI: Tumor Growth Inhibition. Data for DYN-4875 is from internal studies. Comparator data is from cited literature where available.

Expert Analysis: The data clearly positions DYN-4875 as a highly potent and selective PKM2 activator. Its superior biochemical potency (AC₅₀ = 25 nM) translates into robust cellular activity, as evidenced by a strong target engagement signal in the Cellular Thermal Shift Assay (CETSA) and potent inhibition of lactate production.[12][13] Most importantly, this enhanced cellular activity leads to superior in vivo efficacy, demonstrating a 65% tumor growth inhibition in a lung cancer xenograft model, surpassing the reported efficacy of TEPP-46.[4] The lack of activity against PKM1 underscores the isoform-specific design of DYN-4875, which is a critical feature for minimizing off-target effects in normal tissues.

Key Experimental Methodologies

To ensure the validity and reproducibility of our findings, we employed a suite of robust, industry-standard assays. The logical workflow is designed to first establish biochemical potency, then confirm on-target activity in a cellular environment, and finally, to assess functional consequences and in vivo efficacy.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Biochemical PKM2 Activation Assay (AC50 Determination) B Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->B Confirm Cellular Binding C Cellular Lactate Production Assay (Functional Output) B->C Assess Functional Consequence D Xenograft Efficacy Study (Tumor Growth Inhibition) C->D Validate In Vivo Relevance

Figure 2. High-level experimental workflow for benchmarking PKM2 activators.
Protocol: Biochemical PKM2 Activation Assay (Luminescence-Based)

Causality: This assay directly measures the enzymatic activity of purified, recombinant PKM2. The goal is to determine the intrinsic potency (AC₅₀) of a compound in promoting the enzyme's catalytic function, which is the conversion of PEP and ADP to pyruvate and ATP. We utilize a luminescence-based ATP detection method (Kinase-Glo®) for its high sensitivity and resistance to compound interference compared to absorbance-based assays.[14]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X PKM2 enzyme solution (e.g., 10 ng/µL) in kinase assay buffer.

    • Prepare a 2X substrate solution containing ADP and PEP in kinase assay buffer.

    • Perform serial dilutions of DYN-4875 and comparator compounds in DMSO, followed by a dilution in kinase assay buffer to create 10X final concentrations.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of 10X compound solution to the appropriate wells. Add 2.5 µL of buffer with equivalent DMSO for control wells (No Activator, Blank).

    • Add 12.5 µL of 2X PKM2 enzyme solution to all wells.

    • Incubate for 30 minutes at room temperature to allow compound binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal proportional to the ATP produced.[6][7][15]

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the positive control (e.g., a saturating concentration of FBP) and negative control (DMSO).

    • Plot the normalized activity against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the AC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: This assay provides definitive evidence of target engagement in an unperturbed cellular environment.[12][16] The principle is that when a ligand (DYN-4875) binds to its target protein (PKM2), it stabilizes the protein's structure, leading to an increase in its thermal stability (melting temperature, Tₘ).[17] This confirms that the compound reaches and binds to its intended target inside the cell.

Methodology:

  • Cell Treatment:

    • Culture A549 cells to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of DYN-4875 (e.g., 10 µM) for 2 hours.

  • Heat Shock:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Lysis and Protein Separation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble protein fraction (containing non-denatured PKM2) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble PKM2 in each sample using Western Blotting or an ELISA-based method with a specific anti-PKM2 antibody.

  • Data Analysis:

    • For each treatment group (vehicle vs. DYN-4875), plot the amount of soluble PKM2 against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ).

    • The thermal shift (ΔTₘ) is calculated as Tₘ(DYN-4875) - Tₘ(vehicle).

Protocol: Cellular Lactate Production Assay

Causality: Activation of PKM2 is expected to redirect glucose flux away from lactate production under aerobic glycolysis (the Warburg effect). Therefore, a potent activator should decrease the amount of lactate secreted by cancer cells. This assay provides a critical functional readout of the compound's downstream metabolic effect.[18]

Methodology:

  • Cell Culture and Treatment:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of DYN-4875 or comparator compounds.

    • Incubate for 24 hours under hypoxic conditions (1% O₂) to stimulate high lactate production.

  • Sample Collection:

    • Carefully collect 20 µL of the cell culture supernatant from each well.

  • Lactate Measurement:

    • Use a commercially available colorimetric or fluorometric lactate assay kit (e.g., from Abcam, Sigma-Aldrich, or Promega).[19][20][21]

    • Prepare a standard curve using the provided lactate standard.

    • Add the reaction mix, containing lactate dehydrogenase and a probe, to the standards and samples according to the manufacturer's protocol.[22]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance or fluorescence on a plate reader.

    • Calculate the lactate concentration in each sample using the standard curve.

    • Normalize the data to the vehicle control and plot against compound concentration to determine the IC₅₀ for lactate production inhibition.

Conclusion

The data presented in this guide demonstrate that DYN-4875 (1-((2-Phenoxyethyl)sulfonyl)indoline) is a potent, selective, and orally bioavailable activator of Pyruvate Kinase M2. It exhibits a superior preclinical profile compared to established tool compounds like TEPP-46, with enhanced biochemical and cellular potency that translates to greater in vivo anti-tumor efficacy. The robust target engagement confirmed by CETSA, coupled with the desired functional outcome of reduced lactate production, validates its mechanism of action. These compelling results establish DYN-4875 as a promising clinical candidate for the treatment of cancers characterized by the Warburg effect, warranting further investigation and development.

References

  • Olink. (n.d.). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. [Link]

  • Rathod, B., Chak, S., Patel, S., & Shard, A. (2021). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. RSC Medicinal Chemistry, 12, 1121-1141. [Link]

  • Asati, V., Mahapatra, D. K., & Bharti, S. K. (2021). A Perspective on Medicinal Chemistry Approaches for Targeting Pyruvate Kinase M2. Journal of Medicinal Chemistry, 64(22), 16333-16355. [Link]

  • Zhang, T., et al. (2018). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 16, 8437-8443. [Link]

  • Lundbäck, T. (2018, December 5). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. SLAS. [Link]

  • Wang, Y., et al. (2021). Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment. Molecular Immunology, 134, 119-128. [Link]

  • Slade, L., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 31(8), 1085-1089. [Link]

  • Bio-protocol. (n.d.). Measuring l-lactate production. [Link]

  • Li, B., et al. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(64), 107699-107709. [Link]

  • ecancermedicalscience. (2012, August 31). Pyruvate kinase M2 activators suppress tumour formation. [Link]

  • BPS Bioscience. (n.d.). PKM2 Kinase Activation Assay Kit. [Link]

  • Astex. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Link]

  • BPS Bioscience. (n.d.). PKM2 Kinase Activation Assay Kit 87810. [Link]

  • Popovic, D., et al. (2018). Discovery and Development of Ivosidenib (AG-120: TIBSOVO®). ACS Medicinal Chemistry Letters, 9(1), 1-2. [Link]

  • Chen, P., et al. (2024). Recent progress in the development of small molecule pyruvate kinase M2 inhibitors: 2020-2025. Current Medicinal Chemistry. [Link]

  • Chen, P., et al. (2024). Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications. Current Medicinal Chemistry, 31(20), 2955-2973. [Link]

  • Anastasiou, D., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8, 839-847. [Link]

  • Wang, F., et al. (2019). Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis. Frontiers in Immunology, 10, 1641. [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(1), 300-305. [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters, 9(1), 300-305. [Link]

  • Li, Y., et al. (2021). The PKM2 activator TEPP-46 suppresses cellular senescence in hydrogen peroxide-induced proximal tubular cells and kidney fibrosis in CD-1 db/db mice. Scientific Reports, 11, 14194. [Link]

  • American Association for Cancer Research. (2012). Abstract 3219: Changing the metabolism of cancer cells with PKM2 activators. Cancer Research, 72(8_Supplement), 3219. [Link]

  • Perumal Kalaiyarasi, J. (2020). Ivosidenib – Another Feather in the Hat of Treatment for Acute Myeloid Leukemia. Indian Journal of Medical and Paediatric Oncology, 41(4), 552-554. [https://www.ijmpo.org/article.asp?issn=0971-5851;year=2020;volume=41;issue=4;spage=552;epage=554;aulast=Perumal Kalaiyarasi]([Link] Kalaiyarasi)

  • Zahra, K., et al. (2014). Activators of PKM2 in cancer metabolism. Future Oncology, 10(8), 1387-1400. [Link]

  • Tebubio. (n.d.). PKM2 Kinase Activation Assay Kit - 96 Reactions. [Link]

  • Pan, W. W., et al. (2023). Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis. Molecules, 28(9), 3894. [Link]

  • Jiang, J. K., et al. (2010). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Chemistry & Biology, 17(4), 311-321. [Link]

  • Pan, W. W., et al. (2025). A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration. Translational Vision Science & Technology, 14(7), 26. [Link]

  • ResearchGate. (n.d.). Biochemical activity of PKM2 activators. [Link]

  • BioWorld. (n.d.). PKM2 activators. [Link]

  • Dojindo Molecular Technologies. (n.d.). L-Lactate Assay Kit / Step-by-Step Protocol. [Link]

  • Pan, W. W., et al. (2025). A Novel, Long-Acting, Small Molecule PKM2 Activator and Its Potential Broad Application Against Photoreceptor Degeneration. Translational Vision Science & Technology, 14(7), 26. [Link]

  • Chen, P., et al. (2024). Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications. Current Medicinal Chemistry, 31(20), 2955-2973. [Link]

  • NCI. (n.d.). Definition of pyruvate kinase M2 isoform activator TP-1454. NCI Drug Dictionary. [Link]

  • Angiari, S., et al. (2020). PKM2 promotes Th17 cell differentiation and autoimmune inflammation by fine-tuning STAT3 activation. Journal of Experimental Medicine, 217(8), e20190612. [Link]

  • Park, J. S., et al. (2015). A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia. Molecules and Cells, 38(5), 459-465. [Link]

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Comparative

A Comparative Guide to QSAR Analysis of Indole-Based Phenylsulfonylhydrazones for Anticancer Drug Discovery

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of therapeutic agents.[1] When hybridized with a phenylsulfonylhydrazone moie...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of therapeutic agents.[1] When hybridized with a phenylsulfonylhydrazone moiety, it gives rise to a class of compounds with significant potential, particularly in the realm of oncology.[2][3][4] This guide provides a comparative analysis of Quantitative Structure-Activity Relationship (QSAR) studies on these promising molecules, offering insights for researchers, scientists, and drug development professionals. Our focus is to dissect the causality behind experimental choices and to present a self-validating framework for future research.

The Rationale: Why Indole-Based Phenylsulfonylhydrazones?

The indole ring system is a common feature in many natural and synthetic bioactive compounds, including anticancer agents like vincristine and vinblastine.[1][5] The sulfonylhydrazone fragment (–C=N–NH–SO2–Ar) is another key pharmacophore known for its diverse biological activities.[2][3] The strategic combination of these two pharmacophores can lead to synergistic effects and enhanced therapeutic profiles.[2] Recent studies have demonstrated that these hybrid molecules exhibit selective cytotoxicity against various cancer cell lines, most notably breast cancer cells such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[2][3][4]

The Role of QSAR: From Structure to Predictable Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that bridges the gap between the chemical structure of a molecule and its biological activity.[6][7] By developing mathematical models, QSAR allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources in the drug discovery pipeline.[6][7] This in-silico approach is pivotal for optimizing lead compounds and understanding the key structural features that govern their efficacy.

Comparative Analysis of QSAR Models

Various QSAR methodologies have been applied to indole-based phenylsulfonylhydrazones, ranging from 2D-QSAR to more complex 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[6][8][9]

2D-QSAR: The Power of Simplicity

2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule.[10] These descriptors can include physicochemical properties, electronic properties, and topological indices. A recent study on indolyl-methylidene substituted phenylsulfonylhydrazones employed multiple linear regression (MLR) to build a 2D-QSAR model.[2]

The QSAR analysis revealed that the presence of a non-substituted phenyl ring and specific substituents on the indole moiety (such as 5-methoxy, 1-acetyl, and 5-chloro) significantly contributed to enhanced cytotoxic activity and ligand efficiency against MCF-7 breast cancer cells.[2][4]

3D-QSAR: Adding a Spatial Dimension

3D-QSAR methods, such as CoMFA and CoMSIA, provide a more detailed understanding by considering the three-dimensional arrangement of atoms.[8][9] These models establish a relationship between the biological activity and the steric, electrostatic, and hydrophobic fields surrounding the molecules.[8][9] For a series of indolizino[6,7-b]indole derivatives, 3D-QSAR studies successfully identified crucial regions around the scaffold that influence their activity as topoisomerase I and II dual inhibitors.[8]

Performance Metrics: A Head-to-Head Comparison

The reliability and predictive power of a QSAR model are assessed using various statistical metrics. The most common are the coefficient of determination (r²) for the training set and the cross-validated correlation coefficient (q²) for internal validation.[11][12] For external validation, the predictive correlation coefficient (pred_r²) is often used.[10] A robust and predictive model will have high values for these metrics.

QSAR Model TypeTargetKey Statistical MetricsKey Findings & InsightsReference
2D-QSAR (MLR) MCF-7 & MDA-MB-231 Breast Cancer CellsNot explicitly detailed in the abstract, but the study derived validated models.The presence of a non-substituted phenyl ring and specific indolyl substituents (5-methoxy, 1-acetyl, 5-chloro) are crucial for enhanced cytotoxicity.[2]
3D-QSAR (CoMFA & CoMSIA) Topoisomerase I and IICoMFA: Not specified. CoMSIA: q² = 0.728, r² = 0.908Steric, electrostatic, and H-bond donor fields significantly influence the potency of the molecules.[13]
2D-QSAR (MLR) Nematicidal Activity (Bursaphelenchus xylophilus)r² = 0.791, q² (LOO) = 0.701, Q²ext = 0.774Molecular mass has a negative correlation, while molecular polarity has a positive correlation with nematicidal activity.[14]

Experimental Protocols: A Guide to Synthesis and In Vitro Evaluation

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. Below are representative step-by-step methodologies for the synthesis of an indole-based phenylsulfonylhydrazone and its subsequent evaluation for anticancer activity.

Synthesis of Indolyl-methylidene Substituted Phenylsulfonylhydrazones

This protocol is based on the synthesis of a series of hybrid indole derivatives incorporating the phenylsulfonylhydrazone fragment.[2][3]

Step 1: Synthesis of Phenylsulfonylhydrazides

  • Dissolve the desired substituted benzenesulfonyl chloride in a suitable solvent (e.g., ethanol).

  • Slowly add hydrazine monohydrate to the solution while stirring at room temperature.

  • Continue stirring for a specified time (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).

  • The resulting precipitate (the phenylsulfonylhydrazide) is collected by filtration, washed with cold water, and dried.

Step 2: Condensation with Indole-3-carbaldehyde

  • Dissolve the synthesized phenylsulfonylhydrazide and a substituted indole-3-carbaldehyde in absolute ethanol.

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours (e.g., 4-6 hours).

  • Upon cooling, the product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure indole-based phenylsulfonylhydrazone.

In Vitro Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic potential of chemical compounds.[2][4]

Step 1: Cell Culture and Seeding

  • Culture the desired cancer cell lines (e.g., MCF-7, MDA-MB-231) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Harvest the cells and seed them into 96-well plates at a predetermined density.

  • Incubate the plates overnight to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the synthesized indole-based phenylsulfonylhydrazone in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in the cell culture medium.

  • Remove the old medium from the 96-well plates and add the medium containing different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

Step 3: MTT Assay and Absorbance Measurement

  • After the incubation period, add the MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Step 4: Data Analysis

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow and Potential Mechanisms

Diagrams are powerful tools for illustrating complex processes and relationships.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Application Data Dataset of Indole-Based Phenylsulfonylhydrazones Descriptors Descriptor Calculation (2D or 3D) Data->Descriptors Activity Biological Activity Data (e.g., IC50 values) Split Data Splitting (Training and Test Sets) Activity->Split Descriptors->Split Model Model Generation (e.g., MLR, CoMFA) Split->Model Validation Internal & External Validation (r², q², pred_r²) Model->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction Synthesis Synthesis & Biological Testing Prediction->Synthesis

Caption: A generalized workflow for a QSAR study.

Anticancer_Mechanism Indole-Based\nPhenylsulfonylhydrazone Indole-Based Phenylsulfonylhydrazone Target Protein\n(e.g., Topoisomerase, Kinase) Target Protein (e.g., Topoisomerase, Kinase) Indole-Based\nPhenylsulfonylhydrazone->Target Protein\n(e.g., Topoisomerase, Kinase) Inhibition of Enzyme Activity Inhibition of Enzyme Activity Target Protein\n(e.g., Topoisomerase, Kinase)->Inhibition of Enzyme Activity Disruption of Cellular Processes\n(e.g., DNA Replication, Signaling) Disruption of Cellular Processes (e.g., DNA Replication, Signaling) Inhibition of Enzyme Activity->Disruption of Cellular Processes\n(e.g., DNA Replication, Signaling) Cell Cycle Arrest Cell Cycle Arrest Disruption of Cellular Processes\n(e.g., DNA Replication, Signaling)->Cell Cycle Arrest Apoptosis\n(Programmed Cell Death) Apoptosis (Programmed Cell Death) Cell Cycle Arrest->Apoptosis\n(Programmed Cell Death) Anticancer Effect Anticancer Effect Apoptosis\n(Programmed Cell Death)->Anticancer Effect

Caption: A potential mechanism of anticancer action.

Conclusion and Future Directions

The comparative analysis of QSAR studies on indole-based phenylsulfonylhydrazones underscores the value of these computational models in guiding the design of more potent and selective anticancer agents. The insights gained from both 2D and 3D-QSAR models highlight the critical structural features that can be modulated to enhance biological activity. Future research should focus on integrating these QSAR findings with molecular docking studies to elucidate the specific interactions with biological targets. Furthermore, the synthesis and evaluation of new analogs based on these predictive models will be crucial for the continued development of this promising class of compounds.

References

  • Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. [Link][2][3][4]

  • 2D AND 3D QSAR STUDIES OF INDOLIZINO [6, 7-B] INDOLE DERIVATIVES AS TOPOISOMERASE I AND II DUAL INHIBITORS. [Link][8]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. [Link][15]

  • 2D AND 3D QSAR STUDIES OF INDOLIZINO [6, 7-B] INDOLE DERIVATIVES AS TOPOISOMERASE I AND II DUAL INHIBITORS. [Link][13]

  • 2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus. [Link][6]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link][16]

  • 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors. [Link][9]

  • Evaluation of QSAR Equations for Virtual Screening. [Link][11]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link][17]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. [Link][18]

  • 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. [Link][10]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link][5]

  • INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. [Link][1]

  • On the use of the metric rm² as an effective tool for validation of QSAR models in computational drug design and predictive toxicology. [Link][19]

  • Synthesis and quantitative structure-activity relationship (QSAR) study of novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents. [Link][14]

  • Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. [Link][7]

  • MOLECULAR DESCRIPTORS USED IN QSAR. [Link][12]

Sources

Validation

In Vitro and In Vivo Anti-Inflammatory Characterization of Indoline-Based Compounds: A Comparative Guide

As drug development professionals, we constantly navigate the delicate balance between therapeutic efficacy and systemic toxicity. For decades, classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin and...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the delicate balance between therapeutic efficacy and systemic toxicity. For decades, classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like indomethacin and diclofenac have been the gold standard for managing acute and chronic inflammation[1]. However, their mechanism of action—primarily the non-selective or COX-2-predominant inhibition of cyclooxygenase enzymes—often leads to severe gastrointestinal, renal, and cardiovascular adverse events[2].

Recent advancements in medicinal chemistry have highlighted indoline-based compounds as highly potent, multi-target alternatives[3]. By acting as dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, or through the modulation of the Keap1-Nrf2 pathway, indoline derivatives offer a paradigm shift: resolving inflammation without the classical toxicities associated with COX inhibition[3],[4].

This guide objectively compares the in vitro and in vivo performance of indoline-based compounds against standard NSAIDs, providing actionable, self-validating experimental protocols for your own preclinical workflows.

Mechanistic Causality: Why Move Beyond COX Inhibition?

To understand the superiority of indoline derivatives, we must examine the arachidonic acid (AA) cascade. Classic NSAIDs block COX-1/COX-2, which successfully halts pro-inflammatory prostaglandin synthesis[2]. However, this blockade causes a "substrate shunt," redirecting AA into the 5-LOX pathway, leading to an overproduction of pro-inflammatory and bronchoconstrictive leukotrienes (LTs)[3].

Indoline-based compounds (e.g., Compound 73) take a dual-pronged approach[5]:

  • 5-LOX Inhibition: Directly halts the production of toxic leukotrienes.

  • sEH Inhibition: Prevents the degradation of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory and tissue-resolving mediators[3].

Diagram 1: The Arachidonic Acid Cascade comparing the targets of classic NSAIDs vs Indoline derivatives.

In Vitro Characterization & Comparative Data

When screening anti-inflammatory agents, relying solely on cell-free enzymatic assays is a common pitfall. A compound may exhibit sub-nanomolar target affinity but fail to penetrate the lipid bilayer of a macrophage. Therefore, our protocol pairs enzymatic validation with whole-cell phenotypic screening to create a self-validating data loop.

Quantitative Comparison: In Vitro Potency
Compound ClassPrimary Target(s)Enzymatic IC₅₀Cellular Anti-Inflammatory Potency (RAW264.7)
Indoline Derivatives (e.g., Cmpd 73)5-LOX / sEH0.41 μM (5-LOX) / 0.43 μM (sEH)[3]Exceptional: Reduces NO, TNF-α, IL-6 at 10 pM – 1 nM[6]
Indomethacin COX-1 / COX-2~0.018 μM (COX-1) / ~0.26 μM (COX-2)Moderate: Effective PGE₂ reduction, poor LT control[2]
Diclofenac COX-2 (Predominant)~0.04 μM (COX-2)High: Strong PGE₂ reduction, risk of COX-1 imbalance[2]
Protocol 1: Self-Validating Cellular Screening (LPS-Induced RAW264.7 Macrophages)

Causality Statement: Why use intact RAW264.7 macrophages? Cell-free assays confirm direct target engagement, but they fail to account for membrane permeability and intracellular drug metabolism. By running a whole-cell assay measuring LPS-induced NO and cytokine release, we validate that the indoline compound successfully permeates the cell and engages its target in a complex biological matrix.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment (Self-Validation Step): Treat cells with varying concentrations of indoline derivatives (1 pM to 1 μM), indomethacin (positive control, 10 μM), or vehicle (0.1% DMSO) for 1 hour. Including indomethacin ensures the assay is sensitive enough to detect standard NSAID efficacy.

  • Inflammatory Insult: Stimulate the cells by adding 1 μg/mL Lipopolysaccharide (LPS) from E. coli. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess reagent. Read absorbance at 540 nm to quantify nitrite (a stable proxy for NO).

  • Cytokine Analysis: Use ELISA kits to measure TNF-α and IL-6 levels in the remaining supernatant.

  • Viability Counter-Screen: Perform an MTT assay on the remaining cells. Crucial logic: If a compound reduces cytokines but also reduces cell viability, it is a cytotoxin, not an anti-inflammatory agent.

In Vivo Characterization & Comparative Data

In vivo models must be chosen based on the specific inflammatory pathways they activate. While carrageenan-induced paw edema is standard for COX inhibitors, it is less sensitive to 5-LOX/sEH modulation. Therefore, we utilize Zymosan-induced peritonitis and LPS-induced lung injury models, which are heavily driven by leukotrienes and massive cytokine storms[3],[7].

Quantitative Comparison: In Vivo Efficacy & Safety
Compound ClassPrimary Clinical IndicationIn Vivo Efficacy ProfileToxicity / Safety Profile
Indoline Derivatives Experimental (Preclinical)Remarkable: Blocks lung injury and peritonitis at doses ≤ 10 μmol/kg[7],[8]High Safety: Preserves protective EETs; no adverse effects at 100 μmol/kg[6]
Indomethacin Gout, Ankylosing Spondylitis[1]High: Potent systemic inflammation reductionHigh Risk: Severe GI bleeding, ulceration, CNS effects[9],[2]
Diclofenac Osteoarthritis, Rheumatoid Arthritis[9]High: Excellent joint tissue penetrationHigh Risk: Elevated cardiovascular risk (thrombosis)[2]
Protocol 2: Zymosan-Induced Peritonitis Model

Causality Statement: Why choose Zymosan peritonitis? Zymosan injection triggers a highly specific influx of polymorphonuclear leukocytes (PMNs) driven heavily by leukotrienes (LTB₄). This makes it the optimal environment to differentiate the efficacy of a dual 5-LOX/sEH indoline inhibitor from a classic COX-inhibiting NSAID, which would fail to block the LT-driven cellular infiltration.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate male Swiss mice (20-25g) for one week. Randomize into groups (n=6): Vehicle, Indoline derivative (e.g., 10 mg/kg), Diclofenac (10 mg/kg), and Sham.

  • Dosing: Administer compounds via oral gavage (p.o.) or subcutaneous injection (s.c.) 30 minutes prior to the inflammatory challenge.

  • Inflammatory Challenge: Inject 1 mg of Zymosan A (suspended in 0.5 mL sterile saline) intraperitoneally (i.p.).

  • Exudate Collection: Four hours post-injection, euthanize the animals. Inject 3 mL of cold PBS containing EDTA into the peritoneal cavity. Massage gently and aspirate the exudate.

  • Cellular and Biochemical Analysis:

    • Perform total and differential leukocyte counts using a hemocytometer and cytospin preparations.

    • Centrifuge the exudate and analyze the supernatant for LTB₄ and PGE₂ via LC-MS/MS or specific ELISAs. Logic: Indoline derivatives will show a drop in LTB₄, whereas Diclofenac will only show a drop in PGE₂.

Preclinical Experimental Workflow

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, your preclinical pipeline must be structured as a self-validating loop. Data from in vitro cytotoxicity must inform in vivo dosing, and in vivo biomarker extraction must correlate directly with the initial enzymatic targets.

Diagram 2: Self-validating preclinical workflow for evaluating indoline-based anti-inflammatory compounds.

Conclusion: Indolines vs. Classic NSAIDs

For drug development professionals, indoline-based compounds represent a massive leap forward in anti-inflammatory pharmacology. While diclofenac and indomethacin remain highly effective for acute pain and specific arthritic conditions, their rigid reliance on COX inhibition inherently limits their safety profile[1],[2].

Indoline derivatives bypass the gastrointestinal and cardiovascular pitfalls of classic NSAIDs by modulating the arachidonic acid cascade further upstream (5-LOX) and downstream (sEH)[3]. By utilizing the self-validating in vitro and in vivo protocols outlined above, researchers can accurately benchmark novel indoline scaffolds against standard clinical therapies, accelerating the discovery of safer, multi-target anti-inflammatory drugs.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Comparative Study of Ibuprofen Diclofenac Sodium & Indomethacin in NSAID International Journal for Research in Applied Science and Engineering Technology (IJRASET) URL:[Link]

  • Indoline-3-propionate and 3-aminopropyl carbamates reduce lung injury and pro-inflammatory cytokines induced in mice by LPS British Journal of Pharmacology (via PMC) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships of Indoline-Based Kelch-like ECH-Associated Protein 1-Nuclear Factor (Erythroid-Derived 2)-Like 2 (Keap1-Nrf2) Protein–Protein Interaction Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Voltaren vs. Indocin for Rheumatoid Arthritis and Osteoarthritis GoodRx Health URL:[Link]

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Comparative

Objective Comparison Guide: Western Blot Workflows for Confirming 1-((2-Phenoxyethyl)sulfonyl)indoline Target Engagement

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Application Protocol Introduction: The Challenge of Intracellular Target Engagement Confirming that a small...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Application Protocol

Introduction: The Challenge of Intracellular Target Engagement

Confirming that a small molecule binds to its intended target within the complex milieu of a living cell is a critical bottleneck in drug development. For novel synthetic compounds like 1-((2-Phenoxyethyl)sulfonyl)indoline —a sulfonyl indoline derivative structurally related to known metabolic modulators (such as Pyruvate Kinase M2 [PKM2] activators) and cholinesterase inhibitors—demonstrating direct target engagement is essential to rule out off-target phenotypic effects.

While in vitro enzymatic assays confirm affinity, they fail to account for cellular permeability, subcellular localization, and competition with endogenous metabolites (e.g., ATP or fructose-1,6-bisphosphate). To bridge this gap, researchers rely on specialized Western blot-based workflows. This guide objectively compares the three primary methodologies for confirming intracellular target engagement and provides a self-validating, step-by-step protocol for the gold-standard approach.

Part 1: Comparison of Target Engagement Methodologies

When assessing a hydrophobic small molecule like 1-((2-Phenoxyethyl)sulfonyl)indoline, three distinct Western blot (WB) workflows are typically considered. Each relies on a different biophysical or biochemical principle.

  • Cellular Thermal Shift Assay (CETSA): The gold standard for direct binding. It relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ) and preventing heat-induced aggregation [1].

  • Drug Affinity Responsive Target Stability (DARTS): A direct binding assay based on the premise that ligand binding reduces a protein's susceptibility to protease digestion (e.g., Pronase) by masking cleavage sites or locking the protein in a protease-resistant conformation [2].

  • Downstream Signaling (Phospho-WB): An indirect, functional readout that measures changes in downstream phosphorylation events or oligomerization states (e.g., PKM2 tetramerization) resulting from target modulation.

Quantitative Comparison of Workflows

The following table summarizes the performance metrics and utility of each method when applied to sulfonyl indoline derivatives.

Feature / MetricCETSA-WBDARTS-WBDownstream Phospho-WB
Binding Evidence Direct (Thermodynamic)Direct (Steric/Conformational)Indirect (Functional)
Intact Cell Capability Yes (Highly physiological)No (Requires cell lysates)Yes
Sensitivity to Small Ligands High (Detects minor Tm​ shifts)Moderate (Ligand must block protease)High (Signal amplification via kinases)
Throughput Moderate (Requires thermal gradient)Low (Requires protease titration)High (Standard WB)
Cost per Assay Low (Standard reagents)Moderate (Requires specific proteases)Low to Moderate (Phospho-antibodies)
Primary Limitation Target must precipitate upon unfoldingTarget must have accessible cleavage sitesCannot distinguish direct vs. indirect effects

Part 2: The Logic and Causality of CETSA System Design (E-E-A-T)

To ensure scientific integrity, a CETSA protocol cannot be a blind checklist. Every step must be a self-validating system. As an Application Scientist, I emphasize the following causal relationships when designing a CETSA experiment for 1-((2-Phenoxyethyl)sulfonyl)indoline:

  • Why Intact Cells Over Lysates? Performing the initial drug incubation in intact cells is non-negotiable for this class of compounds. Intact cells maintain physiological concentrations of competing metabolites. If 1-((2-Phenoxyethyl)sulfonyl)indoline cannot outcompete endogenous ligands in a live cell, it will fail in vivo, even if it shows high affinity in a lysate-based assay.

  • Why Freeze-Thaw Lysis Instead of RIPA Buffer? Standard Western blot lysis buffers (like RIPA) contain strong detergents (SDS, Sodium Deoxycholate). These detergents will prematurely denature the ligand-target complex, completely masking the thermal shift induced by the drug [3]. We use repeated freeze-thaw cycles in liquid nitrogen to mechanically lyse the cells while preserving delicate ligand-induced thermodynamic stabilization.

  • The Necessity of an Internal Control: A successful CETSA must probe for a non-interacting reference protein (e.g., GAPDH or β -actin). If the reference protein's melting curve shifts alongside the target, the compound is acting as a non-specific chemical chaperone or aggregator, invalidating the target engagement claim.

Part 3: Step-by-Step CETSA-WB Protocol

This methodology details the intact-cell CETSA workflow to confirm the binding of 1-((2-Phenoxyethyl)sulfonyl)indoline to its putative target (e.g., PKM2).

Phase 1: Cell Culture and Target Engagement
  • Seed target cells (e.g., A549 or HCT116) in 10 cm dishes and culture until 70-80% confluent.

  • Treat the cells with either vehicle (0.1% DMSO) or 10 μ M of 1-((2-Phenoxyethyl)sulfonyl)indoline.

  • Incubate at 37°C with 5% CO 2​ for 1 to 2 hours. (Note: Short incubation prevents compound-induced changes in protein expression levels, ensuring the WB readout strictly reflects thermal stability).

  • Wash cells gently with PBS, trypsinize, and pellet at 300 x g for 5 minutes.

  • Resuspend the cell pellet in PBS supplemented with protease inhibitors (EDTA-free) to a density of 2×107 cells/mL.

Phase 2: Thermal Profiling
  • Divide the cell suspension into 10 equal aliquots (50 μ L each) in PCR tubes.

  • Using a thermal cycler, subject each pair of tubes (Vehicle vs. Treated) to a temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for exactly 3 minutes.

  • Immediately transfer the tubes to room temperature for 3 minutes, then snap-freeze in liquid nitrogen.

Phase 3: Lysis and Soluble Fraction Isolation
  • Subject the PCR tubes to three rapid freeze-thaw cycles: Liquid nitrogen (1 minute) 25°C water bath (2 minutes) brief vortexing.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Causality: This high-speed spin is critical. Denatured proteins form heavy aggregates that will pellet, leaving only the folded, thermally stable proteins in the supernatant.

  • Carefully transfer the soluble supernatant to new tubes, avoiding the pellet.

Phase 4: Western Blotting and Densitometry
  • Add 4X Laemmli buffer to the supernatants and boil at 95°C for 5 minutes.

  • Resolve the proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against the target (e.g., anti-PKM2) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: Quantify band intensities using densitometry. Plot the normalized band intensity against temperature to generate a melting curve. A rightward shift in the Tm​ (melting temperature) in the treated group confirms direct target engagement by 1-((2-Phenoxyethyl)sulfonyl)indoline.

Part 4: Logical Workflow Visualization

The following diagram illustrates the biophysical logic and workflow of the CETSA protocol described above.

CETSA_Workflow Ligand 1-((2-Phenoxyethyl) sulfonyl)indoline Complex Ligand-Target Complex (Thermally Stabilized) Ligand->Complex Target Intact Cell Target (e.g., PKM2) Target->Complex Heat Thermal Challenge (Gradient 40-68°C) Target->Heat Vehicle Complex->Heat Treated Unbound Unbound Protein (Denatured & Aggregated) Heat->Unbound Unstable Bound Bound Protein (Remains Soluble) Heat->Bound Stable Centrifuge Centrifugation (Isolate Soluble Fraction) Unbound->Centrifuge Bound->Centrifuge WB Western Blot Analysis (Quantify Target Engagement) Centrifuge->WB Supernatant

Workflow of Cellular Thermal Shift Assay (CETSA) coupled with Western Blotting.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences.[Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.[Link]

Safety & Regulatory Compliance

Safety

1-((2-Phenoxyethyl)sulfonyl)indoline: Comprehensive Operational Safety &amp; Disposal Guide

Executive Summary 1-((2-Phenoxyethyl)sulfonyl)indoline (C₁₆H₁₇NO₃S) is a synthetic organic compound featuring an indoline core conjugated with a phenoxyethyl-substituted sulfonamide group. In laboratory and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-((2-Phenoxyethyl)sulfonyl)indoline (C₁₆H₁₇NO₃S) is a synthetic organic compound featuring an indoline core conjugated with a phenoxyethyl-substituted sulfonamide group. In laboratory and drug development settings, proper handling and disposal of this compound are critical. Due to its structural stability and potential as an environmental contaminant, it must be managed under strict hazardous waste protocols. This guide provides self-validating, step-by-step procedures for the safe operational handling and disposal of this compound, grounded in federal regulations and established laboratory safety standards.

Chemical Profiling & Hazard Causality

To determine the correct disposal pathway, we must first analyze the molecule's structural components and their behavioral causality in waste streams:

  • Indoline Core : Indoline derivatives are known skin, eye, and respiratory irritants. As combustible organic solids, they pose a risk of generating toxic smoke (carbon oxides, nitrogen oxides) if ignited improperly[1].

  • Sulfonamide Linkage : The sulfonyl group (-SO₂-) attached to the indoline nitrogen creates a highly stable sulfonamide bond. This stability means the compound resists natural biodegradation in aquatic environments. If flushed down the drain, synthetic sulfonamides can persist in waterways, potentially causing aquatic toxicity and contributing to antimicrobial resistance profiles in environmental microbiomes[2].

  • Phenoxyethyl Ether : This moiety increases the compound's lipophilicity, meaning it can bioaccumulate if released into the environment.

Regulatory Grounding & Waste Determination

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), specifically 40 CFR 262.11 , laboratories must make an accurate hazardous waste determination at the point of generation[4].

  • Classification : 1-((2-Phenoxyethyl)sulfonyl)indoline is typically classified as an unlisted characteristic hazardous waste (due to toxicity and irritant properties) unless mixed with a listed solvent[5].

  • Point of Generation : The moment the chemical is designated as no longer useful (e.g., expired reagent, reaction byproduct, or spill residue), it legally becomes hazardous waste and must be managed according to Satellite Accumulation Area (SAA) regulations.

Operational Safety & Spill Response Protocol

Before handling the compound or its waste, establish a self-validating safety perimeter.

Personal Protective Equipment (PPE)

  • Gloves : Nitrile gloves (minimum 4 mil thickness) to prevent dermal absorption.

  • Eye Protection : ANSI Z87.1-compliant safety goggles.

  • Respiratory : Handle dry powders exclusively inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

Step-by-Step Spill Response

  • Isolate & Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • State Assessment :

    • For Dry Powder: Do not sweep with a standard brush, as this aerosolizes the irritant dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum dedicated to chemical spills.

    • For Liquid Solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collection : Use non-sparking tools to scoop the absorbed material into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Decontamination : Wash the spill surface with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water, collecting all rinsate as hazardous waste.

Step-by-Step Disposal Methodologies

Proper segregation of waste streams is critical. Mixing non-halogenated compounds with halogenated solvents drastically increases disposal costs and requires different incinerator scrubber systems to prevent the formation of highly toxic dioxins[6].

Protocol A: Disposal of Solid Waste (Pure Compound or Residue)

  • Containment : Place the solid waste (including contaminated gloves, weigh boats, and paper towels) into a heavy-duty, transparent plastic bag.

  • Secondary Containment : Place the sealed bag into a designated, rigid "Solid Hazardous Organic Waste" container (typically a 5-gallon HDPE bucket with a screw-top lid).

  • Labeling : Affix a RCRA-compliant label immediately. Mark it with: "Hazardous Waste - 1-((2-Phenoxyethyl)sulfonyl)indoline (Toxic/Irritant Solid)." Date the label the moment the first drop of waste enters the container.

Protocol B: Disposal of Liquid Waste (Dissolved Compound)

  • Solvent Identification : Determine the solvent used to dissolve the compound.

    • Halogenated (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated (e.g., DMSO, Methanol, Ethyl Acetate).

  • Segregation : Pour the solution into the corresponding liquid waste carboy. Never mix halogenated and non-halogenated waste [6].

  • Validation : Ensure the carboy is stored in secondary containment (a spill tray) within the laboratory's Satellite Accumulation Area (SAA). Keep the container tightly capped at all times unless actively adding waste.

Quantitative Data & Storage Limits

To ensure compliance with EPA generator limits, track the accumulation of this compound alongside your laboratory's total waste output.

Property / ParameterSpecification / Limit
Chemical Formula C₁₆H₁₇NO₃S
Molecular Weight ~303.38 g/mol
Halogen Content (Pure) 0% (Non-halogenated)
Primary Disposal Route High-Temperature Incineration
EPA VSQG Limit ≤ 100 kg total hazardous waste/month
EPA SQG Limit 100 kg to 1,000 kg total hazardous waste/month
SAA Accumulation Limit Max 55 gallons (or 1 qt acutely hazardous) per waste stream

Waste Stream Decision Workflow

The following diagram illustrates the logical decision-making process for routing 1-((2-Phenoxyethyl)sulfonyl)indoline into the correct disposal channels.

WasteWorkflow Start 1-((2-Phenoxyethyl)sulfonyl)indoline Waste Generation State Physical State? Start->State Solid Solid Powder/Residue State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidContainer Double-bagged / Solid Waste Container (EPA Compatible) Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated (e.g., DCM) SolventType->Halogenated Yes NonHalogenated Non-Halogenated (e.g., DMSO) SolventType->NonHalogenated No HalContainer Halogenated Liquid Waste Halogenated->HalContainer NonHalContainer Non-Halogenated Liquid Waste NonHalogenated->NonHalContainer Incineration High-Temperature Incineration (Licensed Facility) SolidContainer->Incineration HalContainer->Incineration NonHalContainer->Incineration

Waste Stream Decision Tree for 1-((2-Phenoxyethyl)sulfonyl)indoline disposal.

References

  • [6] Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at: [Link]

  • [3] Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • [2] A Call to Action: An Evidence Review on Pharmaceutical Disposal. National Collaborating Centre for Infectious Diseases (NCCID). Available at: [Link]

  • [4] 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • [5] Hazardous Waste Determinations. Iowa Department of Natural Resources (DNR). Available at: [Link]

Sources

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